molecular formula C18H34O10S2 B605138 Acid-PEG3-SS-PEG3-Acid

Acid-PEG3-SS-PEG3-Acid

Cat. No.: B605138
M. Wt: 474.6 g/mol
InChI Key: DLBWMEFQLZTRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid-PEG3-SS-PEG3-acid is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O10S2/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBWMEFQLZTRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCSSCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Acid-PEG3-SS-PEG3-Acid: A Cleavable Linker for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG3-SS-PEG3-Acid, a homobifunctional, cleavable crosslinker integral to the advancement of targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs). This document details its chemical structure, core properties, and its mechanism of action, supplemented with detailed experimental protocols and data presented for clarity and reproducibility.

Introduction to this compound

This compound is a versatile linker molecule designed for the conjugation of biomolecules.[1][2] Its structure features two terminal carboxylic acid groups, two polyethylene (B3416737) glycol (PEG3) spacers, and a central disulfide bond.[1] This unique architecture imparts desirable characteristics for its primary application in the development of ADCs, which are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[3][4]

The key feature of this linker is its cleavable disulfide bond, which is stable in the bloodstream but is readily broken down within the reducing environment of a cell.[1] This allows for the targeted release of a cytotoxic drug payload once the ADC has been internalized by a cancer cell, thereby minimizing off-target toxicity and enhancing the therapeutic window. The hydrophilic PEG3 spacers improve the solubility and pharmacokinetic properties of the resulting conjugate.[1]

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its function. The terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing molecules, such as the lysine (B10760008) residues on an antibody, while the disulfide bond is strategically placed for intracellular cleavage.

Structure of this compound

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C18H34O10S2[1][5]
Molecular Weight 474.58 g/mol [1][5]
CAS Number 2055014-98-5[1][5]
Purity ≥95% to 98%[1][5]
Appearance Solid[5]
Solubility Soluble in DMSO[2]
Storage Conditions -20°C for long-term storage[2][5]

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC constructed with this compound relies on a sequence of well-defined biological events, culminating in the targeted release of the cytotoxic payload.

ADC Workflow: From Systemic Circulation to Intracellular Drug Release

ADC_Workflow cluster_circulation Systemic Circulation (Oxidizing Environment) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable Disulfide Bond) Receptor Target Antigen on Cell Surface ADC->Receptor 1. Binding Endosome Endosome Formation (Receptor-Mediated Endocytosis) Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cytosol Cytosol (Reducing Environment) (High Glutathione Concentration) Lysosome->Cytosol 4. Linker Cleavage Payload Active Cytotoxic Payload Cytosol->Payload 5. Drug Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: Workflow of an ADC from binding to a cancer cell to intracellular drug release.

The process begins with the ADC circulating in the bloodstream, where the disulfide bond of the linker remains stable in the oxidizing environment.[1] Upon reaching the target cancer cell, the antibody component of the ADC specifically binds to its corresponding antigen on the cell surface.[4] This is followed by internalization of the ADC-antigen complex through receptor-mediated endocytosis.[6] The complex is then trafficked through the endosomal-lysosomal pathway. Inside the cell, the high concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond in the linker.[1] This releases the active cytotoxic payload into the cytosol, where it can then exert its therapeutic effect, leading to apoptosis of the cancer cell.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound in the context of ADC development.

Synthesis of this compound

While this compound is commercially available, a general synthetic approach for homobifunctional disulfide-containing PEG linkers is outlined below. This process typically involves the coupling of a protected thiol-PEG-acid derivative followed by deprotection and oxidation to form the disulfide bond.

Materials:

  • Appropriate protected thiol-PEG-acid starting material

  • Coupling agents (e.g., DCC, EDC)

  • Activating agents (e.g., NHS)

  • Deprotection reagents (specific to the protecting group used)

  • Oxidizing agent (e.g., iodine, air)

  • Organic solvents (e.g., DCM, DMF)

  • Purification media (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Activation of Carboxylic Acid: The carboxylic acid of the protected thiol-PEG-acid is activated, typically using a carbodiimide (B86325) coupling agent like EDC in the presence of NHS to form a more stable NHS ester.[7]

  • Coupling Reaction: The activated PEG derivative is then reacted with a suitable amine-containing molecule to form an amide bond. For a homobifunctional linker, this step would involve a self-condensation or a reaction with a linker that can be subsequently modified.

  • Deprotection of Thiol: The protecting group on the thiol is removed under specific conditions that do not affect the rest of the molecule.

  • Disulfide Bond Formation: The deprotected thiol is oxidized to form the disulfide bond. This can be achieved through air oxidation or by using a mild oxidizing agent like iodine.

  • Purification: The final product is purified using techniques such as column chromatography on silica gel or reverse-phase HPLC to obtain the desired purity.[7]

Conjugation of this compound to an Antibody and Drug

This protocol describes a two-step process for conjugating a drug to an antibody using this compound. First, the drug is attached to one of the linker's carboxylic acid groups. Then, the drug-linker complex is attached to the antibody.

Step 1: Conjugation of Drug to Linker

  • Activation of Linker: Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO. Add 1.1 equivalents of EDC and 1.1 equivalents of NHS. Stir the reaction at room temperature for 1 hour to activate one of the carboxylic acid groups.[8]

  • Drug Conjugation: Add 1.0 equivalent of the amine-containing drug to the activated linker solution. If the drug salt form is used, add 1.2 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

Step 2: Conjugation of Drug-Linker to Antibody

  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.[9]

  • Activation of Drug-Linker: Dissolve the purified drug-linker conjugate in DMF or DMSO. Add 1.1 equivalents of EDC and 1.1 equivalents of NHS and stir for 1 hour at room temperature to activate the remaining carboxylic acid group.[7]

  • Antibody Conjugation: Add the activated drug-linker solution to the antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting ratio is 5-10 fold molar excess of the drug-linker. The final concentration of the organic solvent should generally be kept below 10% (v/v) to maintain antibody stability. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or lysine, to a final concentration of 50 mM to react with any remaining activated drug-linker.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker, free drug, and other small molecules.[2][]

Logical Flow for ADC Synthesis

ADC_Synthesis_Flow Start Start Materials: - Antibody - this compound - Drug-NH2 - EDC/NHS ActivateLinker1 1. Activate one carboxyl group of the linker (EDC/NHS in DMF/DMSO) Start->ActivateLinker1 ConjugateDrug 2. Conjugate amine-containing drug to the activated linker ActivateLinker1->ConjugateDrug PurifyDrugLinker 3. Purify Drug-Linker conjugate (Reverse-Phase HPLC) ConjugateDrug->PurifyDrugLinker ActivateDrugLinker 4. Activate the second carboxyl group of the Drug-Linker (EDC/NHS in DMF/DMSO) PurifyDrugLinker->ActivateDrugLinker ConjugateAntibody 5. Conjugate activated Drug-Linker to antibody lysine residues ActivateDrugLinker->ConjugateAntibody Quench 6. Quench unreacted Drug-Linker ConjugateAntibody->Quench PurifyADC 7. Purify the Antibody-Drug Conjugate (Size-Exclusion Chromatography) Quench->PurifyADC Characterize 8. Characterize the ADC (HIC-HPLC for DAR, SEC for aggregation) PurifyADC->Characterize

Caption: A logical workflow for the synthesis of an antibody-drug conjugate.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

The average number of drug molecules conjugated to each antibody, known as the DAR, is a critical quality attribute of an ADC. HIC is a standard method for its determination.[1][11]

  • Principle: The conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity. HIC separates molecules based on differences in their hydrophobicity. The unconjugated antibody will elute first, followed by ADCs with increasing numbers of conjugated drugs.[3]

  • Instrumentation: A liquid chromatography system equipped with a HIC column and a UV detector.

  • Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute with a gradient of increasing Mobile Phase B.

    • Monitor the elution profile at 280 nm.

    • The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs, and a broader distribution for lysine-linked ADCs) are integrated.

    • The weighted average DAR is calculated from the relative peak areas.[11]

Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

SEC is used to assess the presence of aggregates in the final ADC product, which can affect its efficacy and immunogenicity.[]

  • Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the monomeric ADC.[2]

  • Instrumentation: A liquid chromatography system with an SEC column and a UV detector.

  • Mobile Phase: A physiological buffer such as PBS, pH 7.4.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the purified ADC sample.

    • Elute with the isocratic mobile phase.

    • Monitor the elution profile at 280 nm.

    • The percentage of aggregate is determined by comparing the peak area of the high molecular weight species to the total peak area.

Conclusion

This compound is a critical tool in the development of advanced drug delivery systems. Its well-defined structure, featuring cleavable and hydrophilic elements, allows for the creation of highly effective and targeted therapies. The experimental protocols provided in this guide offer a foundation for the synthesis, conjugation, and characterization of ADCs utilizing this versatile linker, enabling researchers to further innovate in the field of precision medicine.

References

Mechanism of Action for Acid-PEG3-SS-PEG3-Acid Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acid-PEG3-SS-PEG3-Acid linker is a sophisticated, bifunctional, and cleavable linker designed for use in the development of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs). Its architecture is meticulously crafted to provide stability in systemic circulation while enabling the controlled release of a therapeutic payload under specific physiological conditions prevalent in the target microenvironment, such as tumor tissues, or within the intracellular compartments of target cells.

This technical guide provides a comprehensive overview of the core mechanism of action of the this compound linker. It details the dual-trigger release mechanism, presents illustrative quantitative data on linker stability and cleavage, provides detailed experimental protocols for characterization, and visualizes key pathways and workflows to support researchers in the application of this advanced linker technology.

The linker's structure, featuring a central disulfide bond flanked by two polyethylene (B3416737) glycol (PEG3) spacers and terminated with carboxylic acid groups, offers a unique combination of properties. The PEG spacers enhance hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting conjugate[1]. The core of its functionality, however, lies in its dual-responsive nature: the disulfide bond is susceptible to reductive cleavage, while the terminal acid groups are designed for acid-labile cleavage[1].

Core Mechanism of Action: A Dual-Trigger System

The this compound linker operates on a dual-release mechanism, enhancing the specificity of payload delivery by responding to two distinct physiological triggers: the reducing environment within the cell and the acidic conditions of the tumor microenvironment or endo-lysosomal compartments.

Reductive Cleavage of the Disulfide Bond

The central disulfide (-S-S-) bond is engineered to be stable in the oxidizing environment of the bloodstream, where the concentration of reducing agents is low[]. However, upon internalization into a target cell, the ADC is exposed to a significantly more reducing environment. The cytoplasm has a high concentration of glutathione (B108866) (GSH), a tripeptide thiol, which is estimated to be in the range of 1-10 mM, approximately 1000-fold higher than in the extracellular space[][3].

This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the therapeutic payload. In addition to GSH, other intracellular reducing enzymes, such as thioredoxin (TRX) and glutaredoxin (GRX), can also contribute to the catalytic cleavage of disulfide bonds in xenobiotics and ADC linkers[4].

G ADC ADC with This compound Linker Thiol_Exchange Thiol-Disulfide Exchange ADC->Thiol_Exchange Intracellular Environment (High GSH) GSH Glutathione (GSH) GSH->Thiol_Exchange Cleaved_Linker Cleaved Linker (Thiolated) Thiol_Exchange->Cleaved_Linker Payload Released Payload Thiol_Exchange->Payload Drug Release

Acid-Mediated Cleavage

The terminal carboxylic acid groups of the linker are designed to be stable at the physiological pH of blood (approximately 7.4) but become susceptible to cleavage in acidic environments[5]. This acid-lability provides a second layer of controlled release. Acidic conditions are characteristic of the tumor microenvironment (pH 6.5-7.2) and, more significantly, the intracellular endosomal (pH 5.5-6.0) and lysosomal (pH 4.5-5.0) compartments following ADC internalization[5]. The acidic pH catalyzes the hydrolysis of the acid-labile moiety, leading to the release of the payload.

G ADC ADC with This compound Linker Hydrolysis Hydrolysis ADC->Hydrolysis Acidic Environment (Endosome/Lysosome) Low_pH Low pH (H+) Low_pH->Hydrolysis Cleaved_Linker Cleaved Linker Hydrolysis->Cleaved_Linker Payload Released Payload Hydrolysis->Payload Drug Release

This dual-trigger mechanism ensures that the therapeutic payload is preferentially released at the site of action, thereby enhancing the therapeutic index and minimizing off-target toxicity.

Intracellular Trafficking and Payload Release

The journey of an ADC from the bloodstream to the release of its payload within a target cell is a multi-step process. Understanding this pathway is crucial for optimizing ADC design.

G cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) ADC_circulating Circulating ADC (Linker Stable) Binding Binding ADC_circulating->Binding

Quantitative Data on Linker Stability and Cleavage

Table 1: Illustrative Plasma Stability of Disulfide-Containing ADCs

Linker TypeSpeciesIncubation Time (days)% Intact ADC RemainingReference
Hindered DisulfideHuman7>90%[6]
Unhindered DisulfideHuman7~60%[6]
PEGylated DisulfideMouse7~85%[7]

Table 2: Illustrative In Vitro Cleavage of Disulfide Linkers by Reducing Agents

Linker TypeReducing AgentConcentrationHalf-life (t½)Reference
Hindered DisulfideGSH5 mM~2 hours[6]
Unhindered DisulfideGSH5 mM<30 minutes[6]
PEGylated DisulfideDTT10 mM~1 hour[8]

Table 3: Illustrative pH-Dependent Hydrolysis of Acid-Labile Linkers

Linker TypepHHalf-life (t½)Reference
Hydrazone7.4>100 hours[9]
Hydrazone5.0~10 hours[9]
Acetal7.4~50 hoursGeneral Knowledge
Acetal5.0~2 hoursGeneral Knowledge

Disclaimer: The data presented in these tables are for illustrative purposes only and are derived from studies on similar, but not identical, linker structures. Actual performance of the this compound linker may vary and should be determined experimentally.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the stability and cleavage of the this compound linker. These protocols can be adapted for specific ADC constructs.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC in plasma from different species over time.

Materials:

  • ADC construct with this compound linker

  • Human, mouse, rat, and cynomolgus monkey plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads for ADC capture

  • LC-MS system

  • Incubator at 37°C

Protocol:

  • Prepare a stock solution of the ADC in PBS.

  • Dilute the ADC stock solution into pre-warmed plasma from each species to a final concentration of 100 µg/mL. Prepare a control sample in PBS.

  • Incubate the samples at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 4, 24, 48, 72, 96, 144, and 168 hours), collect aliquots from each sample and immediately freeze at -80°C to halt any degradation.

  • For analysis, thaw the samples and isolate the ADC using protein A or G magnetic beads.

  • Wash the beads to remove plasma proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • The plasma supernatant can also be analyzed by LC-MS to quantify the amount of released payload.

  • Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile.

In Vitro Reductive Cleavage Assay with Glutathione (GSH)

Objective: To determine the kinetics of disulfide bond cleavage in the presence of a physiologically relevant reducing agent.

Materials:

  • ADC construct

  • PBS, pH 7.4

  • Reduced Glutathione (GSH)

  • LC-MS or HPLC system

  • Incubator at 37°C

Protocol:

  • Prepare a stock solution of the ADC in PBS.

  • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • In a reaction tube, dilute the ADC to a final concentration (e.g., 1 mg/mL) in PBS.

  • Initiate the cleavage reaction by adding GSH to a final concentration mimicking intracellular levels (e.g., 5 mM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction and quench it immediately, for example, by adding an equal volume of ice-cold acetonitrile (B52724) or by flash-freezing.

  • Analyze the samples by LC-MS or RP-HPLC to quantify the amount of intact ADC and the released payload.

  • Plot the percentage of intact ADC versus time to determine the cleavage kinetics and calculate the half-life (t½) of the linker under these conditions.

pH-Dependent Hydrolysis Assay

Objective: To assess the stability of the acid-labile groups of the linker at different pH values.

Materials:

  • ADC construct

  • Buffers of varying pH (e.g., PBS at pH 7.4, acetate (B1210297) buffer at pH 5.5, and citrate (B86180) buffer at pH 4.5)

  • LC-MS or HPLC system

  • Incubator at 37°C

Protocol:

  • Prepare a stock solution of the ADC.

  • Dilute the ADC into each of the different pH buffers to a final concentration (e.g., 1 mg/mL).

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take aliquots and quench the reaction as described in the reductive cleavage assay.

  • Analyze the samples by LC-MS or RP-HPLC to measure the concentration of intact ADC and released payload.

  • Plot the percentage of intact ADC over time for each pH condition to determine the hydrolysis rate and linker stability at different pH levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the stability and cleavage of an ADC linker.

G cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_analysis Analysis ADC_Prep Prepare ADC Stock Solution Plasma_Stability Plasma Stability Assay (Human, Mouse, etc.) ADC_Prep->Plasma_Stability Reductive_Cleavage Reductive Cleavage Assay (GSH, DTT) ADC_Prep->Reductive_Cleavage pH_Stability pH-Dependent Hydrolysis (pH 7.4, 5.5, 4.5) ADC_Prep->pH_Stability Sampling Time-course Sampling & Quenching Plasma_Stability->Sampling Reductive_Cleavage->Sampling pH_Stability->Sampling LCMS_Analysis LC-MS / HPLC Analysis Sampling->LCMS_Analysis Data_Analysis Data Analysis (Kinetics, Half-life) LCMS_Analysis->Data_Analysis

Conclusion

The this compound linker represents a sophisticated approach to controlled drug delivery, leveraging a dual-trigger mechanism of reductive and acid-mediated cleavage. This design enhances the therapeutic window of ADCs by promoting stability in circulation and facilitating payload release specifically within the target cellular environment. While quantitative data for this specific linker is not yet widely published, the established methodologies for characterizing similar linkers provide a robust framework for its evaluation. The experimental protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary tools and understanding to effectively utilize and characterize this promising linker technology in the development of next-generation targeted therapies.

References

Technical Guide: Synthesis and Characterization of Acid-PEG3-SS-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of Acid-PEG3-SS-PEG3-Acid, a homobifunctional, cleavable crosslinker. This linker is of significant interest in the field of drug delivery, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic systems. Its structure, featuring two carboxylic acid terminals, a central disulfide bond, and hydrophilic polyethylene (B3416737) glycol (PEG) spacers, allows for the conjugation of various molecules and imparts redox-responsive characteristics. The disulfide bond remains stable in the extracellular environment but is susceptible to cleavage by intracellular reducing agents like glutathione (B108866), enabling targeted payload release. The PEG spacers enhance solubility and can improve the pharmacokinetic profile of the resulting conjugate. This guide details a plausible synthetic route, comprehensive characterization methodologies, and the biological context of its application.

Introduction

This compound is a valuable tool in bioconjugation and drug delivery. It is a symmetrical molecule with a disulfide bond at its core, flanked by two PEG3 (triethylene glycol) units, and terminating with carboxylic acid groups. This structure provides several key advantages:

  • Homobifunctionality: The two terminal carboxylic acid groups allow for the coupling of two molecules, which can be the same or different, through standard amide bond formation chemistries.

  • Redox-Responsiveness: The disulfide bond is a cleavable linker, designed to be stable in the oxidizing environment of the bloodstream but readily reduced in the intracellular environment where the concentration of glutathione (GSH) is significantly higher.[1] This differential stability is crucial for triggered drug release within target cells.

  • Hydrophilicity: The polyethylene glycol (PEG) spacers enhance the aqueous solubility of the linker and the resulting conjugate, which can be beneficial for formulation and can reduce non-specific interactions.

This guide will provide a detailed overview of the synthesis and characterization of this important linker.

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a two-step process: first, the synthesis of a thiol-containing PEGylated carboxylic acid intermediate, followed by an oxidative coupling to form the disulfide bond.

Synthesis Workflow

Caption: A proposed two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-((2-(2-(2-carboxyethoxy)ethoxy)ethyl)thio)propanoic acid (HOOC-PEG3-SH)

  • Materials: 1-(2-{2-[2-(1,3-Dioxo-1,3-dihydroisobenzofuran-2-yl)ethoxy]ethoxy}ethoxy)ethyl-1,3-dioxo-1,3-dihydroisobenzofuran, 3-mercaptopropanoic acid, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM), diethyl ether, sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 1-(2-{2-[2-(1,3-Dioxo-1,3-dihydroisobenzofuran-2-yl)ethoxy]ethoxy}ethoxy)ethyl-1,3-dioxo-1,3-dihydroisobenzofuran (1.0 eq) and 3-mercaptopropanoic acid (1.1 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude product in a minimal amount of DCM and precipitate by adding cold diethyl ether.

    • Collect the precipitate and dissolve it in a 1M NaOH solution.

    • Stir the solution at room temperature for 4 hours to hydrolyze the phthalimide (B116566) protecting group.

    • Acidify the solution to pH 2 with 1M HCl.

    • Extract the product with DCM (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield HOOC-PEG3-SH as an oil.

Step 2: Synthesis of this compound

  • Materials: HOOC-PEG3-SH, hydrogen peroxide (H₂O₂), water.

  • Procedure:

    • Dissolve HOOC-PEG3-SH (1.0 eq) in water.

    • Add a 30% solution of hydrogen peroxide (2.0 eq) dropwise to the solution while stirring.

    • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by TLC or LC-MS.

    • Upon completion, the product can be purified by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain this compound as a white solid or viscous oil.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended.

Quantitative Data Summary
PropertyExpected Value
Molecular Formula C₁₈H₃₄O₁₀S₂
Molecular Weight 474.59 g/mol
Appearance White solid or colorless oil
Purity (by HPLC) >95%
CAS Number 2055014-98-5[2]
Experimental Protocols: Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the final product.

  • Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR Protocol:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~3.6 ppm (multiplet, -O-CH₂-CH₂-O- of PEG backbone)

      • ~2.9 ppm (triplet, -S-S-CH₂-CH₂-COO-)

      • ~2.7 ppm (triplet, -S-S-CH₂-CH₂-COO-)

      • Carboxylic acid proton signal may be broad and its position will be solvent-dependent.

  • ¹³C NMR Protocol:

    • Acquire a standard ¹³C NMR spectrum.

    • Expected Chemical Shifts (δ, ppm):

      • ~174 ppm (C=O of carboxylic acid)

      • ~70 ppm (-O-CH₂-CH₂-O- of PEG backbone)

      • ~38 ppm (-S-S-CH₂-)

      • ~34 ppm (-CH₂-COO-)

3.2.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the final product.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with Liquid Chromatography (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as acetonitrile/water with 0.1% formic acid.

  • LC-MS Protocol:

    • Inject the sample into the LC-MS system.

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Monitor the eluent with the mass spectrometer in positive or negative ion mode.

    • Expected Result: A major peak corresponding to the [M+H]⁺ (475.16 m/z) or [M-H]⁻ (473.14 m/z) ion should be observed.

3.2.3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final product.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: Prepare a solution of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Reversed-Phase HPLC Protocol:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Expected Result: A single major peak should be observed, and the purity can be calculated from the peak area.

Biological Application and Mechanism of Action

This compound is primarily used as a linker in redox-responsive drug delivery systems.[3] The central disulfide bond is key to its function. In the oxidizing extracellular environment, the disulfide bond is relatively stable. However, upon internalization into a cell, particularly a cancer cell with elevated levels of glutathione (GSH), the disulfide bond is cleaved.[1][4]

Glutathione-Mediated Disulfide Cleavage Pathway

Cleavage_Pathway A Drug-Linker-Antibody Conjugate (Extracellular) B Internalization into Cell A->B C Drug-Linker-Antibody Conjugate (Intracellular) B->C E Cleavage of Disulfide Bond C->E D Glutathione (GSH) D->E F Released Drug E->F G Linker-Antibody Fragment E->G H Oxidized Glutathione (GSSG) E->H

Caption: Glutathione-mediated cleavage of a disulfide linker in a drug delivery context.

This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the conjugated drug. The carboxylic acid termini of the linker can be activated (e.g., as NHS esters) to react with primary amines on antibodies and amine-containing drugs to form stable amide bonds.

Conclusion

This compound is a versatile and valuable linker for the development of advanced drug delivery systems. Its synthesis, while requiring careful execution and purification, is achievable through established organic chemistry techniques. The characterization methods outlined in this guide provide a robust framework for ensuring the quality and purity of the final product. The unique redox-responsive nature of the disulfide bond, coupled with the beneficial properties of the PEG spacers, makes this linker a powerful tool for researchers and drug development professionals aiming to create more effective and targeted therapies.

References

The Critical Role of the Disulfide Bond in Acid-PEG3-SS-PEG3-Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Acid-PEG3-SS-PEG3-Acid linker is a pivotal component in the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). Its architecture, featuring a central, cleavable disulfide bond flanked by hydrophilic polyethylene (B3416737) glycol (PEG) spacers and terminated with reactive carboxylic acid groups, offers a sophisticated mechanism for targeted drug release. This guide delves into the core functionalities of this linker, with a specific focus on the indispensable role of the disulfide bond. We will explore its chemical properties, the mechanism of redox-responsive cleavage, and its impact on the stability, solubility, and efficacy of bioconjugates. This document provides a comprehensive overview of the experimental protocols for synthesis, conjugation, and characterization, alongside quantitative data and visual representations of its mechanism of action and experimental workflows.

Introduction

The landscape of targeted therapeutics is continually evolving, with a significant emphasis on maximizing efficacy while minimizing off-target toxicity. Antibody-drug conjugates (ADCs) represent a leading class of such therapies, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two moieties is a critical determinant of an ADC's success, dictating its stability in circulation and the efficiency of payload release at the target site.[1][2]

This compound is a homobifunctional, cleavable linker designed to meet these stringent requirements.[3][4][5] Its structure is meticulously designed to offer a balance of stability and controlled release. The terminal carboxylic acid groups provide versatile handles for conjugation to amine-containing molecules, such as antibodies or other proteins, through standard amide bond formation.[5] The two PEG3 spacers enhance the hydrophilicity of the entire construct, which can improve the solubility and pharmacokinetic properties of the resulting conjugate, reducing the likelihood of aggregation.[4] At the heart of this linker lies the disulfide bond, a redox-sensitive trigger that enables selective cleavage in the reducing environment of the intracellular space.[4][6]

The Disulfide Bond: The Linchpin of Controlled Release

The disulfide bond (S-S) is the key functional element of the this compound linker, enabling a targeted drug release mechanism. This bond is relatively stable in the oxidizing environment of the bloodstream, ensuring that the ADC remains intact during circulation and minimizing premature payload release that could lead to systemic toxicity.[7]

However, upon internalization into a target cell, the ADC is exposed to a significantly more reducing environment. The intracellular concentration of glutathione (B108866) (GSH), a tripeptide thiol, is approximately 1-10 mM, which is substantially higher than its concentration in the blood plasma.[8] This high concentration of GSH facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction.[9] This process reduces the disulfide bond to two thiol groups, effectively breaking the linker and releasing the conjugated payload within the target cell, where it can exert its therapeutic effect.[9]

Mechanism of Glutathione-Mediated Cleavage

The cleavage of the disulfide bond in the this compound linker by glutathione is a two-step process:

  • Initial Attack: A molecule of glutathione attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide and releasing one half of the linker as a free thiol.

  • Second Attack: A second molecule of glutathione attacks the mixed disulfide, releasing the other half of the linker as a free thiol and forming oxidized glutathione (GSSG).

This intracellular cleavage is a highly efficient process that leads to the rapid release of the therapeutic payload precisely at the site of action.

Quantitative Data

The following tables summarize key quantitative data for this compound and representative data for the cleavage of similar disulfide linkers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight474.6 g/mol [10]
Chemical FormulaC18H34O10S2[10]
Purity≥95%[11]
SolubilitySoluble in DMSO[12]
Storage-20°C[10]

Table 2: Representative Cleavage Kinetics of Disulfide Linkers in the Presence of Glutathione (GSH)

Linker TypeGSH Concentration (mM)Half-life (t½)Reference
Disulfide-linked Nanomicelles10Rapid Disassembly[13][14]
Disulfide-cross-linked Micelles10Facilitated Release[15]
Maytansinoid Disulfide Conjugate1-10 (intracellular)Effective Cleavage[8]

Experimental Protocols

The following are detailed methodologies for the synthesis, conjugation, and analysis of drug conjugates utilizing the this compound linker.

Representative Synthesis of this compound

This is a representative protocol based on the synthesis of similar PEGylated carboxylic acids and disulfide-containing linkers, as a specific protocol for this molecule is not publicly available.

  • Thiolation of PEG3-Acid: Commercially available HOOC-PEG3-OH is reacted with a suitable thiolating agent, such as N-acetylcysteamine, using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like NHS (N-hydroxysuccinimide) in an anhydrous organic solvent (e.g., DMF).

  • Oxidative Disulfide Bond Formation: The resulting thiol-functionalized PEG3-acid is then subjected to mild oxidative conditions to form the symmetrical disulfide bond. This can be achieved by bubbling air through a solution of the thiol in a suitable solvent or by using a mild oxidizing agent like iodine.

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure this compound linker.

  • Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by NMR spectroscopy to verify the structure.

Conjugation of this compound to an Antibody

This protocol describes the conjugation of the linker to the lysine (B10760008) residues of a monoclonal antibody.

  • Activation of the Linker:

    • Dissolve this compound in an anhydrous organic solvent such as DMSO to a concentration of 10 mM.

    • In a separate tube, prepare a fresh solution of EDC (50 mM) and Sulfo-NHS (50 mM) in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the linker solution to activate the carboxylic acid groups.

    • Incubate for 15-30 minutes at room temperature.[16]

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-2 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS), adjusted to pH 8.0-8.5 to facilitate the reaction with primary amines.[]

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. A molar excess of the linker (e.g., 10-fold) is typically used.[16]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[16]

  • Quenching and Purification:

    • Quench the reaction by adding a solution of 1 M Tris-HCl, pH 8.0, or hydroxylamine (B1172632) to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[16]

    • Purify the resulting antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove excess linker and other small molecules.[16]

Payload Attachment to the Antibody-Linker Conjugate

The attachment of the cytotoxic payload to the second carboxylic acid group of the linker on the antibody would follow a similar activation and conjugation protocol as described in section 4.2, with the payload containing a reactive amine group.

In Vitro Stability and Payload Release Assay

This assay evaluates the stability of the ADC in plasma and the release of the payload in a reducing environment.

  • Plasma Stability:

    • Incubate the ADC in plasma from the species of interest (e.g., human, mouse) at 37°C for a defined period (e.g., up to 7 days).[7]

    • At various time points, take aliquots and analyze the amount of conjugated antibody and free payload using methods such as ELISA and LC-MS.[7]

  • Glutathione-Mediated Payload Release:

    • Incubate the ADC in a buffer (e.g., PBS) containing a physiological concentration of glutathione (e.g., 5-10 mM) at 37°C.

    • At different time points, collect samples and quantify the amount of released payload using RP-HPLC or LC-MS.

    • A control experiment without glutathione should be run in parallel to assess the intrinsic stability of the linker.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving the this compound linker.

experimental_workflow cluster_synthesis Linker Synthesis & Activation cluster_conjugation Antibody-Drug Conjugate Formation cluster_analysis Characterization & Functional Assays synthesis Synthesis of This compound activation Activation with EDC/NHS synthesis->activation conjugation1 Conjugation to Antibody (Lysine Residues) activation->conjugation1 antibody Monoclonal Antibody antibody->conjugation1 conjugation2 Payload Conjugation conjugation1->conjugation2 payload Amine-containing Payload payload->conjugation2 adc Antibody-Drug Conjugate (ADC) conjugation2->adc purification Purification adc->purification dar DAR Determination (HIC-HPLC) purification->dar stability Plasma Stability Assay purification->stability release Payload Release Assay (with GSH) purification->release

Caption: Experimental workflow for ADC synthesis and characterization.

mechanism_of_action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_intracellular Intracellular Environment adc_circ ADC with Stable Disulfide Linker adc_bind ADC Binds to Tumor Cell Antigen adc_circ->adc_bind endocytosis Receptor-Mediated Endocytosis adc_bind->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome cleavage Disulfide Cleavage (High GSH) lysosome->cleavage High [GSH] release Payload Release cleavage->release apoptosis Cell Apoptosis release->apoptosis

Caption: Mechanism of action for an ADC utilizing a disulfide linker.

Conclusion

The this compound linker is a highly effective tool in the design and development of targeted drug delivery systems. Its defining feature, the redox-sensitive disulfide bond, provides a robust mechanism for controlled payload release in the reducing intracellular environment of target cells. This, combined with the beneficial properties of the PEG spacers and the versatility of the terminal carboxylic acid groups, makes it a valuable component in the construction of next-generation ADCs and other bioconjugates. A thorough understanding of its properties and the associated experimental protocols is essential for researchers and scientists working to advance the field of targeted therapy. The continued development and optimization of such linkers will undoubtedly play a crucial role in the future of precision medicine.

References

The Strategic Importance of PEG Spacers in the Acid-PEG3-SS-PEG3-Acid Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. The efficacy and safety of these complex biotherapeutics are critically dependent on the design of the linker connecting the monoclonal antibody to the potent cytotoxic payload. Among the diverse array of linker technologies, the Acid-PEG3-SS-PEG3-Acid linker has emerged as a sophisticated and versatile tool. This in-depth technical guide elucidates the pivotal role of the polyethylene (B3416737) glycol (PEG) spacers in this bifunctional, cleavable linker, providing a comprehensive resource for researchers and drug developers in the field.

The this compound linker is characterized by a central disulfide bond, flanked by two tri-ethylene glycol (PEG3) spacers, and capped with terminal carboxylic acid groups. This architecture is meticulously designed to offer a combination of stability in systemic circulation and selective payload release within the tumor microenvironment.

Core Functions of the PEG3 Spacers

The inclusion of discrete PEG3 units is not merely a matter of increasing the linker's length; it is a strategic design choice that profoundly influences the overall properties and performance of the resulting ADC. The core functions of the PEG3 spacers can be summarized as follows:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC, compromising its stability, efficacy, and safety. The hydrophilic nature of the PEG3 spacers significantly improves the overall aqueous solubility of the ADC, mitigating the risk of aggregation and facilitating formulation and administration.[1][2]

  • Improved Pharmacokinetics: The PEG chains create a hydrophilic shield around the payload, which can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and reduced clearance rates.[1][2] This extended exposure increases the probability of the ADC reaching its target tumor cells.

  • Steric Hindrance and Accessibility: The PEG3 spacers provide a defined spatial separation between the antibody and the cytotoxic drug. This separation can be crucial for several reasons. Firstly, it can prevent the payload from interfering with the antigen-binding affinity of the antibody. Secondly, it can improve the accessibility of the disulfide bond to intracellular reducing agents like glutathione (B108866), ensuring efficient payload release upon internalization.

  • Modulation of Immunogenicity: The "stealth" properties conferred by PEGylation can mask potential immunogenic epitopes on the linker-payload complex, thereby reducing the risk of an immune response against the ADC.[2]

The Disulfide Bridge: A Gateway for Targeted Release

The disulfide (-S-S-) bond at the core of the linker is designed to be stable in the oxidizing environment of the bloodstream. However, upon internalization into a tumor cell, it is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher. This redox-sensitive cleavage mechanism ensures that the cytotoxic payload is selectively released at the site of action, minimizing off-target toxicity.[3]

Data Presentation: The Impact of PEG Linker Length on ADC Properties

The length of the PEG spacer is a critical parameter that must be optimized to achieve the desired balance of properties for a given ADC. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity
ADC Construct PEG Length Cell Line IC50 (nM)
Anti-HER2-MMAEPEG2SK-BR-30.5
Anti-HER2-MMAEPEG4SK-BR-30.8
Anti-HER2-MMAEPEG8SK-BR-31.5
Anti-HER2-MMAEPEG12SK-BR-32.2

Note: This table presents a representative trend. Actual IC50 values can vary depending on the antibody, payload, and cell line used.

Table 2: Effect of PEG Linker Length on Pharmacokinetics in Rats
ADC Construct PEG Length Clearance (mL/hr/kg) Half-life (hours)
Anti-CD30-MMAENo PEG1.280
Anti-CD30-MMAEPEG40.8120
Anti-CD30-MMAEPEG80.5150
Anti-CD30-MMAEPEG120.4165

Note: This table illustrates a general trend. Specific pharmacokinetic parameters are dependent on the ADC and the animal model.

Table 3: Effect of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)
ADC Construct PEG Length Tumor Growth Inhibition (%)
Anti-Trop2-SN38PEG260
Anti-Trop2-SN38PEG475
Anti-Trop2-SN38PEG885

Note: This table shows a representative example of how PEG length can influence anti-tumor activity.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and evaluation of ADCs. The following sections provide methodologies for key experiments related to the synthesis and characterization of ADCs utilizing the this compound linker.

Protocol 1: Synthesis of this compound Linker

This protocol describes a representative synthesis of a homobifunctional disulfide-PEG linker.

Materials:

Procedure:

  • Dissolve Thiol-PEG3-Acid (2 equivalents) in a mixture of DCM and DMSO.

  • Add triethylamine (2.5 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of iodine (1.2 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound linker.

Protocol 2: ADC Conjugation via Amide Bond Formation

This protocol outlines the conjugation of the this compound linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker-payload conjugate

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 50 mM Borate Buffer, pH 8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation: Ensure the antibody is at the desired concentration and in the appropriate reaction buffer.

  • Linker-Payload Activation: Dissolve the this compound linker-payload conjugate in anhydrous DMSO. Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Add the quenching buffer to stop the reaction by consuming any unreacted activated linker.

  • Purification: Purify the resulting ADC using an SEC system to remove unconjugated linker-payload, free drug, and any aggregates.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an estimation of the average DAR.[4][5]

Materials:

  • Purified ADC sample

  • Unconjugated antibody (for reference)

  • Free drug-linker (for reference)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine the molar extinction coefficients of the antibody and the drug at two different wavelengths (e.g., 280 nm for the antibody and a wavelength where the drug has maximum absorbance).

  • Measure the absorbance of the purified ADC solution at these two wavelengths.

  • Calculate the concentration of the antibody and the conjugated drug using the Beer-Lambert law and a set of simultaneous equations.

  • The DAR is then calculated as the molar ratio of the drug to the antibody.

Protocol 4: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

HIC is a high-resolution method to determine the distribution of different drug-loaded species.[6][7][8]

Materials:

  • Purified ADC sample

  • HPLC system with a HIC column

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a descending salt gradient (from Mobile Phase A to Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The different peaks correspond to species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).

  • Calculate the weighted average DAR by integrating the peak areas of each species.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the ADC on cancer cells.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC sample and controls (unconjugated antibody, free drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).

Protocol 6: Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma.[9][10]

Materials:

  • Purified ADC sample

  • Human or animal plasma

  • Incubator at 37°C

  • Analytical method for DAR determination (e.g., HIC-HPLC or LC-MS)

Procedure:

  • Incubate the ADC sample in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma-ADC mixture.

  • Analyze the samples to determine the average DAR at each time point.

  • A decrease in the average DAR over time indicates the cleavage of the linker and release of the payload.

  • The stability can be expressed as the percentage of intact ADC remaining over time.

Mandatory Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

ADC_General_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker This compound Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Attachment

General structure of a PEGylated Antibody-Drug Conjugate.

ADC_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC 1. ADC Circulates in Bloodstream TumorCell Tumor Cell ADC->TumorCell 2. Binds to Target Antigen Endosome 3. Internalization (Endocytosis) Receptor Lysosome 4. Trafficking to Lysosome Endosome->Lysosome PayloadRelease 5. Disulfide Cleavage (High GSH) Lysosome->PayloadRelease Apoptosis 6. Payload Induces Cell Death (Apoptosis) PayloadRelease->Apoptosis

Mechanism of action of an ADC with a cleavable linker.

Experimental_Workflow_PEG_Comparison cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synth_PEGn Synthesize ADCs with Varying PEG Lengths (e.g., PEG2, PEG3, PEG4, PEG8) Char_DAR Characterize DAR (UV-Vis, HIC) Synth_PEGn->Char_DAR Cytotoxicity Cytotoxicity Assay (IC50 Determination) Char_DAR->Cytotoxicity Stability Plasma Stability Assay Char_DAR->Stability PK_Study Pharmacokinetic Study (Clearance, Half-life) Char_DAR->PK_Study Efficacy_Study Xenograft Model (Tumor Growth Inhibition) PK_Study->Efficacy_Study

Experimental workflow for comparing ADCs with different PEG linkers.

Conclusion

The this compound linker represents a highly engineered component in the design of modern ADCs. The strategic inclusion of PEG3 spacers is fundamental to achieving the desired physicochemical and pharmacokinetic properties of the conjugate. By enhancing solubility, prolonging circulation time, and providing optimal spatial arrangement, the PEG3 moieties work in concert with the cleavable disulfide bond to create a linker that is both stable in circulation and efficient in targeted payload delivery. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to rationally design and develop the next generation of safer and more effective antibody-drug conjugates.

References

An In-Depth Technical Guide to the Cleavable Nature of Acid-PEG3-SS-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and analytical methodologies related to the cleavable linker, Acid-PEG3-SS-PEG3-Acid. This homobifunctional linker is a critical component in the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs), enabling the targeted release of therapeutic payloads.

Core Concepts: Structure and Function

This compound is a chemical linker designed with a central disulfide bond flanked by two polyethylene (B3416737) glycol (PEG) spacers, and terminated with carboxylic acid groups. Its molecular formula is C18H34O10S2 with a molecular weight of 474.6 g/mol .[1] This structure imparts several key properties that are advantageous in drug delivery:

  • Cleavable Disulfide Bond: The core of this linker's functionality lies in the disulfide (-S-S-) bond. This bond is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved under reducing conditions, such as those found within the intracellular environment of cells.[2]

  • PEG Spacers: The two PEG3 units enhance the hydrophilicity and flexibility of the linker. This improves the solubility and pharmacokinetic properties of the resulting conjugate, reducing the likelihood of aggregation.[2]

  • Homobifunctional Nature: The terminal carboxylic acid groups allow for the covalent attachment of the linker to two molecules, typically a targeting moiety (like an antibody) and a therapeutic payload, through reactions with primary amines.

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Thiolation of Carboxy-PEG3 cluster_1 Step 2: Oxidative Disulfide Bond Formation Carboxy_PEG_OH HOOC-(CH2)2-O-(CH2CH2O)2-CH2CH2-OH Thiolated_PEG HOOC-(CH2)2-O-(CH2CH2O)2-CH2CH2-SH Carboxy_PEG_OH->Thiolated_PEG Thiolation Agent (e.g., Thioacetic acid followed by hydrolysis) Thiolated_PEG_2 2 x HOOC-(CH2)2-O-(CH2CH2O)2-CH2CH2-SH Acid_PEG_SS_PEG_Acid HOOC-(CH2)2-O-(CH2CH2O)2-CH2CH2-S-S-CH2CH2-(OCH2CH2)2-O-(CH2)2-COOH Thiolated_PEG_2->Acid_PEG_SS_PEG_Acid Oxidizing Agent (e.g., I2, H2O2, or air) caption Proposed synthetic pathway for this compound.

A proposed synthetic pathway for this compound.

The Cleavage Mechanism: A Response to the Intracellular Environment

The selective cleavage of the disulfide bond in this compound is a critical feature for its application in targeted drug delivery. This process is primarily mediated by the high concentration of glutathione (B108866) (GSH) present in the cytoplasm of cells.

Intracellular vs. Extracellular Glutathione Concentrations:

EnvironmentGlutathione (GSH) ConcentrationImplication for Disulfide Bonds
Extracellular (Bloodstream) Low (micromolar range)Disulfide bond remains stable.
Intracellular (Cytoplasm) High (millimolar range, approx. 1-10 mM)Disulfide bond is readily reduced and cleaved.

The Chemical Basis of Cleavage:

The cleavage of the disulfide bond by glutathione is a thiol-disulfide exchange reaction. The thiol group of glutathione acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond. This results in the formation of a mixed disulfide and the release of a free thiol, which in the context of an ADC, would be the payload attached to the linker fragment. This process can continue until the payload is fully released.

Cleavage_Mechanism ADC Antibody-Linker-Payload (R1-S-S-R2) Mixed_Disulfide Mixed Disulfide (R1-S-SG) ADC->Mixed_Disulfide + GSH GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG Released_Payload Released Payload (R2-SH) Mixed_Disulfide->Released_Payload + GSH Therapeutic Effect Therapeutic Effect Released_Payload->Therapeutic Effect caption Glutathione-mediated cleavage of a disulfide linker.

Glutathione-mediated cleavage of a disulfide linker.

Experimental Protocols for Cleavage Analysis

To characterize the cleavable nature of this compound, particularly when incorporated into an ADC, several experimental protocols can be employed.

In Vitro Cleavage Assay Using Dithiothreitol (DTT)

This protocol provides a method to assess the chemical stability and cleavage of the disulfide bond using a strong reducing agent.

Materials:

  • ADC conjugated with this compound

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 2% formic acid in 50% acetonitrile)

  • HPLC system with a suitable column (e.g., C8 or C18 reversed-phase)

Procedure:

  • Prepare a solution of the ADC in PBS at a known concentration (e.g., 1 mg/mL).

  • Add DTT to the ADC solution to a final concentration of 20 mM.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • At various time points (e.g., 0, 5, 15, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot with the quenching solution.

  • Analyze the samples by reversed-phase HPLC to separate and quantify the intact ADC, released payload, and other fragments.[3]

Data Analysis:

By integrating the peak areas of the different species over time, the kinetics of the disulfide bond cleavage can be determined.

Glutathione-Mediated Cleavage Assay

This assay simulates the intracellular reducing environment to assess the linker's cleavage under more physiologically relevant conditions.

Materials:

  • ADC conjugated with this compound

  • Glutathione (GSH)

  • PBS, pH 7.4

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of the ADC in PBS.

  • Prepare a stock solution of GSH in PBS and adjust the pH to 7.4.

  • Initiate the cleavage reaction by adding GSH to the ADC solution to a final concentration of 10 mM.[4]

  • Incubate the mixture at 37°C.

  • At predetermined time intervals, take aliquots and analyze them using HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the released drug.

Quantitative Data from a Representative Study:

While specific data for this compound is not available, a study on a similar disulfide-linked conjugate showed significant release of the payload in the presence of 10 mM GSH.[4] The extent and rate of cleavage can be quantified by monitoring the relevant peaks in the chromatogram over time.

Cellular Uptake and Intracellular Trafficking of ADCs with Cleavable Linkers

The efficacy of an ADC with a cleavable linker like this compound is highly dependent on its successful internalization by the target cell and subsequent trafficking to a compartment with a reducing environment.

Workflow of ADC Action:

ADC_Action_Workflow cluster_0 Extracellular cluster_1 Intracellular ADC_Circulation ADC in Circulation Target_Cell Target Cell with Surface Antigen ADC_Circulation->Target_Cell Binding Endosome Endosome Target_Cell->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Cytoplasm Cytoplasm (High GSH) Lysosome->Cytoplasm Transport of ADC/Metabolites Drug_Release Payload Release Cytoplasm->Drug_Release GSH-mediated Cleavage Cell_Death Cell Death Drug_Release->Cell_Death Therapeutic Effect caption Cellular uptake and processing of an ADC with a cleavable linker.

References

A Deep Dive into the Hydrophilicity and Solubility of Acid-PEG3-SS-PEG3-Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in dictating the overall efficacy, stability, and safety of the conjugate. Acid-PEG3-SS-PEG3-Acid has emerged as a significant bifunctional, cleavable linker, meticulously designed to bridge monoclonal antibodies with potent cytotoxic payloads. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, with a stringent focus on its hydrophilicity and solubility—critical attributes that influence the pharmacokinetic and pharmacodynamic profile of ADCs.

The unique architecture of this linker, featuring two hydrophilic polyethylene (B3416737) glycol (PEG) spacers and a central, redox-sensitive disulfide bond, is engineered to enhance the aqueous solubility of often-hydrophobic drug payloads and to facilitate controlled drug release within the target cell's reducing environment.[][2][3] This guide will delve into the available data, present detailed experimental protocols for characterization, and provide visual representations of its mechanism and experimental workflows to aid researchers in its effective application.

Physicochemical Properties of this compound

The structural attributes of this compound directly contribute to its desirable physicochemical properties for ADC development. The presence of two PEG3 spacers is the primary determinant of its hydrophilicity. The ether oxygen atoms within the PEG backbone are capable of forming hydrogen bonds with water molecules, thereby imparting aqueous solubility to the entire ADC construct.[4] This is particularly advantageous when conjugating hydrophobic drugs, as it can mitigate aggregation and improve the overall stability and handling of the ADC.[][5]

The terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing moieties on antibodies or payloads, typically through the formation of stable amide bonds in the presence of activating agents like EDC and HATU.[6] The central disulfide bond is a key functional feature, designed to remain stable in the oxidizing environment of the bloodstream but to be readily cleaved in the reducing intracellular environment, where glutathione (B108866) concentrations are significantly higher.[2][3]

Quantitative Data Summary

While specific experimental values for the hydrophilicity and solubility of the free this compound linker are not extensively reported in publicly available literature, we can infer its properties from its structure and data on similar PEGylated molecules. The following table summarizes the key physicochemical and known solubility information for this linker.

PropertyValue/InformationSource
Molecular Formula C18H34O10S2[7][8][]
Molecular Weight 474.59 g/mol []
Appearance Solid[]
Solubility Soluble in DMSO (10 mM reported)[]
Expected to have good aqueous solubility due to PEG chains.[4][10]
Hydrophilicity High, attributed to the two PEG3 spacers.[][4]
Cleavability The disulfide bond is cleavable by reducing agents (e.g., DTT, glutathione).[6]

Experimental Protocols

To aid researchers in the empirical determination and verification of the hydrophilicity and solubility of this compound and its conjugates, this section provides detailed methodologies for key experiments.

Determination of Hydrophilicity by Water Contact Angle (WCA) Measurement

Objective: To quantitatively assess the hydrophilicity of a surface coated with this compound. A lower contact angle indicates greater hydrophilicity.

Methodology:

  • Surface Preparation:

    • Prepare a series of clean glass or silicon wafer substrates.

    • Dissolve this compound in a suitable volatile organic solvent (e.g., DCM, THF) at a concentration of 1-5 mg/mL.

    • Coat the substrates with the linker solution using a spin coater to create a thin, uniform film.

    • Dry the coated substrates under vacuum to remove any residual solvent.

  • Contact Angle Measurement:

    • Use a sessile drop goniometer for the measurement.

    • Place a coated substrate on the sample stage.

    • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Software is then used to measure the angle between the solid surface and the tangent of the droplet at the point of contact.

    • Perform measurements at multiple locations on each substrate and on multiple substrates to ensure reproducibility.

Expected Outcome: Surfaces coated with this compound are expected to exhibit a low water contact angle, indicative of a hydrophilic surface.

Determination of Aqueous Solubility (Kinetic and Equilibrium Methods)

Objective: To determine the solubility of this compound in aqueous buffers relevant to biological and formulation studies.

A. Kinetic Solubility Assay (High-Throughput Method)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.

  • Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a range of final concentrations.

  • Incubation and Analysis:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours) with gentle shaking.

    • Measure the turbidity of the solutions in each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is the kinetic solubility.

    • Alternatively, after incubation, filter the solutions to remove any precipitate and quantify the concentration of the dissolved linker in the filtrate using a UV-Vis spectrophotometer or HPLC-UV.[11][12]

B. Equilibrium Solubility Assay (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., buffers at pH 5.0, 6.5, and 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved linker in the filtrate using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.

Visualizations: Diagrams and Workflows

To further elucidate the role and characterization of this compound, the following diagrams have been generated using the Graphviz DOT language.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (Stable) ADC_Internalized Internalized ADC ADC->ADC_Internalized Binding & Internalization ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome Trafficking Released_Drug Released Cytotoxic Drug ADC_Lysosome->Released_Drug Disulfide Cleavage (High Glutathione) Cytotoxicity Cytotoxicity Released_Drug->Cytotoxicity Induces Cell Death

Caption: Mechanism of action for an ADC utilizing a disulfide linker.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_conjugation ADC Conjugation cluster_evaluation ADC Evaluation Synthesis Synthesize this compound Purification Purify via Chromatography Synthesis->Purification Hydrophilicity Hydrophilicity Assessment (Water Contact Angle) Purification->Hydrophilicity Solubility Solubility Determination (Kinetic & Equilibrium Assays) Purification->Solubility Activation Activate Carboxylic Acids (EDC/HATU) Purification->Activation Conjugation Conjugate to Antibody & Drug Activation->Conjugation Purify_ADC Purify ADC Conjugation->Purify_ADC InVitro In Vitro Cytotoxicity Assays Purify_ADC->InVitro InVivo In Vivo Efficacy Studies Purify_ADC->InVivo

Caption: Experimental workflow for the characterization and application of this compound in ADC development.

Conclusion

This compound is a rationally designed linker that offers significant advantages in the development of antibody-drug conjugates. Its inherent hydrophilicity, conferred by the dual PEG3 spacers, is crucial for improving the solubility and stability of ADCs, particularly those carrying hydrophobic payloads. The redox-sensitive disulfide bond provides a reliable mechanism for intracellular drug release, enhancing the targeted cytotoxic effect while minimizing off-target toxicity.

While a comprehensive public database of quantitative physicochemical data for this specific linker is not yet available, the experimental protocols provided in this guide offer a robust framework for its characterization in a laboratory setting. The visualizations further clarify its mechanism of action and its central role in the ADC development workflow. For researchers and drug development professionals, a thorough understanding and empirical validation of the hydrophilicity and solubility of this compound are critical steps toward the successful design and implementation of next-generation targeted cancer therapies.

References

A Deep Dive into PEG Linkers: A Technical Guide to Homobifunctional vs. Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics and bioconjugation, polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools. Their ability to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules has revolutionized drug delivery. This technical guide provides an in-depth exploration of two primary classes of PEG linkers: homobifunctional and heterobifunctional, offering a comparative analysis to aid researchers in selecting the optimal tool for their specific applications.

Core Concepts: Understanding Homobifunctional and Heterobifunctional PEG Linkers

At its core, a PEG linker is a flexible, hydrophilic spacer composed of repeating ethylene (B1197577) oxide units. The key distinction between homobifunctional and heterobifunctional linkers lies in the reactivity of their terminal functional groups.

Homobifunctional PEG Linkers possess identical reactive groups at both ends of the PEG chain (X-PEG-X).[1][2] These linkers are primarily used for intramolecular crosslinking or for polymerizing monomers.[3] Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines, or maleimides for targeting sulfhydryl groups.[2]

Heterobifunctional PEG Linkers feature two different reactive groups at their termini (X-PEG-Y).[4][5] This dual reactivity allows for a more controlled, sequential conjugation of two distinct molecules, minimizing the formation of undesirable byproducts like polymers.[2][6] This precision makes them highly valuable in complex bioconjugation strategies, such as the development of antibody-drug conjugates (ADCs).[4][5]

Below is a diagram illustrating the fundamental structural difference between these two types of linkers.

G cluster_homo Homobifunctional PEG Linker cluster_hetero Heterobifunctional PEG Linker X1 X PEG1 ---(CH2CH2O)n--- X1->PEG1 X2 X PEG1->X2 X3 X PEG2 ---(CH2CH2O)n--- X3->PEG2 Y1 Y PEG2->Y1 G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Prepare Biomolecule (e.g., Antibody) C Conjugation Reaction A->C B Prepare Linker and Drug B->C D Size Exclusion Chromatography (SEC) C->D E Hydrophobic Interaction Chromatography (HIC) D->E F Buffer Exchange E->F G SEC-MALS (Aggregation, MW) F->G H HIC/RP-HPLC (DAR) F->H I Functional Assay G->I H->I G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome HER2 HER2 Receptor PI3K PI3K/AKT Pathway HER2->PI3K RAS RAS/MAPK Pathway HER2->RAS Lysosome Lysosome HER2->Lysosome Internalization Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Drug Cytotoxic Drug Lysosome->Drug Linker Cleavage Drug->Proliferation Inhibition ADC Antibody-Drug Conjugate (ADC) ADC->HER2 Binding

References

Methodological & Application

Application Notes and Protocols for the Use of Acid-PEG3-SS-PEG3-Acid in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, connected by a chemical linker.[1] The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of action.[1] This document provides detailed application notes and protocols for the use of Acid-PEG3-SS-PEG3-Acid , a bifunctional, cleavable linker, in the development of ADCs.

This compound is a popular choice for ADC development due to its favorable properties.[2][3][4][] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and improve the pharmacokinetic profile of the resulting ADC.[6] The centrally located disulfide bond is designed to be stable in the bloodstream but readily cleaved in the reducing intracellular environment of tumor cells, ensuring targeted release of the cytotoxic payload.[2][7] The terminal carboxylic acid groups provide convenient handles for conjugation to amine-containing drugs or antibodies.[8]

Linker Structure and Mechanism of Action

The this compound linker is a homobifunctional crosslinker.[8] Its structure consists of two carboxylic acid groups separated by two PEG3 units and a disulfide bond.

G cluster_linker This compound Structure Acid1 HOOC- PEG1 -(CH2CH2O)3- Acid1->PEG1 SS -S-S- PEG1->SS PEG2 -(CH2CH2O)3- SS->PEG2 Acid2 -COOH PEG2->Acid2

Caption: Structure of this compound linker.

The disulfide bond within the linker is susceptible to cleavage by reducing agents such as glutathione (B108866) (GSH), which is present in significantly higher concentrations inside cells compared to the bloodstream.[7] This differential in reductive potential allows for the selective release of the cytotoxic payload within the target tumor cells.

Experimental Protocols

I. Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid groups on the linker to form reactive N-hydroxysuccinimide (NHS) esters, which can then react with primary amines on a drug molecule or a modified antibody.[1][9]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Quenching Solution: 2-Mercaptoethanol (B42355)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.

  • Activation Reaction:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature. The activation reaction is most efficient at a pH between 4.5 and 7.2.[9]

  • Quenching (Optional): The reaction can be quenched by the addition of 2-mercaptoethanol to a final concentration of 20 mM to inactivate the EDC.[9]

II. Conjugation of Activated Linker to an Amine-Containing Drug

This protocol outlines the conjugation of the NHS-activated linker to a cytotoxic drug containing a primary amine.

Materials:

  • NHS-activated this compound

  • Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

Procedure:

  • Conjugation Reaction:

    • Dissolve the amine-containing drug in Coupling Buffer.

    • Add the NHS-activated linker solution to the drug solution. A 1:1 to 1:1.5 molar ratio of activated linker to drug is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction between the NHS ester and the primary amine. The reaction is most efficient at a pH of 7-8.[1]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine) to consume any unreacted NHS-ester groups.

  • Purification: Purify the drug-linker conjugate using reverse-phase HPLC.

III. Conjugation of Drug-Linker to Antibody

This protocol describes the conjugation of the purified drug-linker, which now has a free carboxylic acid group, to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Purified drug-linker with a terminal carboxylic acid

  • Monoclonal Antibody (mAb) in PBS

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Desalting column

Procedure:

  • Antibody Preparation: Exchange the antibody buffer to the Activation Buffer using a desalting column.

  • Activation of Drug-Linker: Activate the carboxylic acid group of the drug-linker with EDC and NHS as described in Protocol I.

  • Conjugation Reaction:

    • Add the activated drug-linker to the antibody solution. The molar ratio of drug-linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

    • Adjust the pH to 7.2-7.5 with Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or other suitable chromatography methods like hydroxyapatite (B223615) chromatography.[10][11][12]

G cluster_workflow ADC Conjugation Workflow A This compound B Activate with EDC/NHS A->B C Activated Linker (NHS-ester) B->C E Conjugation C->E D Amine-containing Drug (e.g., MMAE) D->E F Drug-Linker Conjugate E->F G Activate with EDC/NHS F->G H Activated Drug-Linker G->H J Conjugation H->J I Antibody I->J K Antibody-Drug Conjugate (ADC) J->K L Purification (e.g., SEC) K->L M Purified ADC L->M

Caption: Experimental workflow for ADC synthesis.

IV. Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

UV-Vis Spectroscopy Protocol:

  • Determine the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab_) and the drug at its maximum absorbance wavelength (λ_max_) and at 280 nm (ε_Drug_λmax and ε_Drug_280).

  • Measure the absorbance of the ADC solution at 280 nm (A_280) and λ_max_ (A_λmax).

  • Calculate the concentration of the antibody and the drug using the following equations:

    • C_Ab = (A_280 * ε_Drug_λmax - A_λmax * ε_Drug_280) / (ε_Ab_280 * ε_Drug_λmax - ε_Ab_λmax * ε_Drug_280)

    • C_Drug = A_λmax / ε_Drug_λmax

  • Calculate the DAR: DAR = C_Drug / C_Ab

B. In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, measuring the premature release of the cytotoxic drug.[13][14][15]

Protocol:

  • Incubate the ADC in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma sample.

  • Separate the ADC from the plasma proteins using affinity chromatography (e.g., Protein A).

  • Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

  • Alternatively, quantify the amount of released free drug in the plasma using LC-MS/MS.

Quantitative Data

Please note: The following data are representative of ADCs utilizing PEGylated disulfide linkers and may not be specific to this compound, as publicly available data for this specific linker is limited.

ParameterValueReference
Plasma Stability
% Intact ADC after 72h in human plasma> 90%[14]
Intracellular Cleavage
Half-life in reducing environment (e.g., 10 mM GSH)< 1 hour[7]
In Vitro Cytotoxicity
IC50 (HER2+ cell line)0.1 - 10 nM[16]
IC50 (HER2- cell line)> 1000 nM[16]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for an ADC utilizing the this compound linker, targeting the HER2 receptor as an example.

G cluster_pathway ADC Mechanism of Action ADC ADC (Antibody-Linker-Drug) Binding Binding ADC->Binding HER2 HER2 Receptor HER2->Binding CellSurface Tumor Cell Surface Internalization Receptor-Mediated Endocytosis Binding->Internalization 1 Endosome Endosome Internalization->Endosome 2 Lysosome Lysosome Endosome->Lysosome 3 Cleavage Disulfide Cleavage (High GSH) Lysosome->Cleavage 4 DrugRelease Drug Release Cleavage->DrugRelease 5 FreeDrug Free Cytotoxic Drug DrugRelease->FreeDrug Target Intracellular Target (e.g., Tubulin) FreeDrug->Target 6 Apoptosis Apoptosis Target->Apoptosis 7

Caption: ADC internalization and drug release pathway.

Upon administration, the ADC circulates in the bloodstream. The antibody component of the ADC specifically binds to the target antigen (e.g., HER2) on the surface of tumor cells (1). This binding triggers receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome (2). The endosome then fuses with a lysosome (3). Inside the lysosome, the high concentration of glutathione (GSH) reduces the disulfide bond in the linker (4), leading to its cleavage and the release of the cytotoxic drug (5). The free drug can then diffuse into the cytoplasm and bind to its intracellular target, such as tubulin, leading to cell cycle arrest and apoptosis (6, 7).

Conclusion

The this compound linker offers a versatile and effective platform for the development of antibody-drug conjugates. Its PEGylated structure enhances solubility and stability, while the cleavable disulfide bond allows for targeted drug release in the reductive intracellular environment of tumor cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the design, synthesis, and characterization of ADCs utilizing this promising linker technology. Further optimization of conjugation strategies and a thorough evaluation of the resulting ADC's in vitro and in vivo properties are crucial for successful clinical translation.

References

Application Note: Protocol for Amine-Reactive Conjugation of Acid-PEG3-SS-PEG3-Acid to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC.[1] This document provides a detailed protocol for conjugating the bifunctional, cleavable linker, Acid-PEG3-SS-PEG3-Acid, to an antibody.

This linker features two terminal carboxylic acid groups and a central disulfide bond.[] The carboxylic acid groups are activated to react with primary amines (primarily the ε-amino groups of lysine (B10760008) residues) on the antibody surface, forming stable amide bonds.[][4] The integrated disulfide bond is designed to be stable in systemic circulation but can be cleaved in the reducing intracellular environment, such as that created by high glutathione (B108866) concentrations within tumor cells, to release the conjugated payload.[][5] This targeted release mechanism enhances the therapeutic index by minimizing off-target toxicity.[]

Principle of the Method

The conjugation process is a two-step chemical reaction facilitated by carbodiimide (B86325) chemistry.[6][7]

  • Activation Step: The carboxylic acid groups on the this compound linker are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9] EDC converts the carboxyl groups into a highly reactive O-acylisourea intermediate.[7] This intermediate then reacts with NHS to form a more stable NHS ester, which is less susceptible to hydrolysis in an aqueous environment.[7][8] This activation is most efficient at a slightly acidic pH (4.5-7.2).[10]

  • Conjugation Step: The NHS-activated linker is then introduced to the antibody in a buffer with a pH of 7.2-8.5.[][4] At this pH, the primary amines on the antibody's lysine residues are deprotonated and act as strong nucleophiles. They attack the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable, covalent amide bond.[]

The resulting conjugate is then purified to remove unreacted linker, EDC/NHS byproducts, and any protein aggregates. Finally, the conjugate is characterized to determine the average number of linkers conjugated per antibody, known as the drug-to-antibody ratio (DAR).[11][12]

Visualized Workflow and Chemistry

G cluster_prep Preparation cluster_react Reaction cluster_downstream Downstream Processing Ab Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 7.2-8.5) Ab->Conjugation Linker Linker Activation (EDC/NHS) Linker->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purification (e.g., TFF, SEC) Quench->Purification Characterization Characterization (HIC, RP-HPLC, MS) Purification->Characterization Final Final Conjugate Characterization->Final

Figure 1. Experimental workflow for conjugating this compound to an antibody.

G Carboxyl Linker-COOH (Carboxylic Acid) EDC_NHS + EDC / NHS (pH 5-6) Carboxyl->EDC_NHS ActiveEster Linker-NHS (NHS Ester Intermediate) EDC_NHS->ActiveEster Antibody + Antibody-NH2 (pH 7.2-8.5) ActiveEster->Antibody AmideBond Antibody-NH-CO-Linker (Stable Amide Bond) Antibody->AmideBond Disulfide Cleavage Site (S-S Bond) AmideBond->Disulfide Intracellular Reduction

Figure 2. Chemical pathway for EDC/NHS-mediated amide bond formation and linker structure.

Materials and Equipment

Reagents:

  • Antibody of interest (e.g., at 5-10 mg/mL)

  • This compound Linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or Borate Buffer, pH 8.5 (must be amine-free)[13][14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification/Diafiltration Buffer (e.g., PBS, pH 7.4)

Equipment:

  • pH meter

  • Stir plate and stir bars

  • Reaction vials

  • Analytical balance

  • Pipettes and tips

  • Purification system (e.g., Tangential Flow Filtration (TFF) system, Size Exclusion Chromatography (SEC) column)[15]

  • Analytical instruments for characterization (e.g., UV-Vis Spectrophotometer, HPLC system with HIC or RP column, Mass Spectrometer)[16][17]

Experimental Protocols

Step 1: Antibody Preparation
  • Buffer Exchange: The antibody must be in an amine-free buffer (e.g., PBS). If the stock buffer contains Tris, glycine, or other primary amines, perform a buffer exchange into the Conjugation Buffer using a desalting column or TFF.

  • Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.

  • Verification: Confirm the final antibody concentration using a UV-Vis spectrophotometer at 280 nm.

Step 2: Activation of this compound Linker

Note: EDC and Sulfo-NHS are moisture-sensitive. Prepare solutions immediately before use.

  • Prepare Linker Stock: Dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[18]

  • Prepare EDC/Sulfo-NHS: Weigh out EDC and Sulfo-NHS. Prepare a fresh solution of each in Activation Buffer or water just prior to use (e.g., 100 mM).

  • Activation Reaction:

    • In a microfuge tube, add the required volume of the linker stock solution.

    • Add Activation Buffer to dilute the linker.

    • Add the EDC solution (e.g., 2-5 molar excess over the linker).

    • Immediately add the Sulfo-NHS solution (e.g., 2-5 molar excess over the linker).

    • Vortex briefly and incubate for 15-30 minutes at room temperature.[8][10]

Step 3: Conjugation to Antibody
  • Combine Reagents: Add the freshly activated linker solution from Step 5.2 to the prepared antibody solution (Step 5.1). The molar ratio of linker to antibody is a critical parameter to optimize and typically ranges from 5:1 to 20:1.

  • Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.[4] Avoid vigorous shaking to prevent protein denaturation.

Step 4: Quenching the Reaction
  • Add Quenching Agent: To stop the reaction and consume any unreacted NHS-activated linker, add the Quenching Buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[13]

  • Incubate: Allow the quenching reaction to proceed for 30 minutes at room temperature.

Step 5: Purification of the Conjugate
  • Remove Small Molecules: Purify the antibody conjugate from unreacted linker, EDC/Sulfo-NHS byproducts, and quenching agent. Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) are commonly used methods.[15][19]

  • Buffer Exchange: During purification, exchange the conjugate into a suitable formulation buffer (e.g., PBS, pH 7.4).

  • Sterile Filtration: Pass the final purified conjugate through a 0.22 µm sterile filter.

Step 6: Characterization of the Conjugate
  • Protein Concentration: Determine the final concentration of the purified conjugate using a UV-Vis spectrophotometer.

  • Drug-to-Antibody Ratio (DAR): The average DAR is a critical quality attribute.[11] It can be determined using several methods:

    • UV-Vis Spectroscopy: If the linker or attached payload has a distinct UV absorbance from the antibody, DAR can be calculated from the absorbance at 280 nm and the payload's λmax.[12]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated linkers (DAR 0, 2, 4, etc.), allowing for the calculation of an average DAR from the peak areas.[12][20]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed after reducing the antibody's interchain disulfides, RP-HPLC can separate light and heavy chains to determine conjugation levels.[16][21]

    • Mass Spectrometry (MS): LC-MS provides a precise mass of the intact conjugate or its subunits, allowing for accurate DAR determination.[11]

Data Presentation: Optimization and Expected Results

The optimal conjugation conditions depend on the specific antibody and must be determined empirically. The following table provides a starting point for optimization.

ParameterRange for OptimizationExpected Outcome
Linker:Antibody Molar Ratio 5:1 to 20:1Increasing the ratio generally increases the average DAR. High ratios can lead to aggregation.
Reaction pH 7.2 to 8.5Higher pH (e.g., 8.5) increases the reaction rate but also the rate of NHS-ester hydrolysis.
Reaction Time 1 hour to OvernightLonger incubation can increase conjugation efficiency, especially at lower temperatures (4°C).
Reaction Temperature 4°C to 25°C (Room Temp)Room temperature reactions are faster; 4°C may be preferred for sensitive antibodies.

Table 1. Key parameters for optimizing the conjugation reaction.

Molar Ratio (Linker:Ab)Average DAR (by HIC)% Monomer (by SEC)
5:12.1>98%
10:13.8>97%
20:15.595%

Table 2. Example results from a conjugation optimization experiment. Data is hypothetical but representative. An average DAR of 2-4 is often considered ideal.[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DAR - Inefficient linker activation (hydrolyzed EDC/NHS).- Competing primary amines in antibody buffer.- Low linker:antibody molar ratio.- Use fresh, anhydrous EDC/NHS solutions.- Ensure antibody buffer is amine-free.- Increase the molar ratio of linker to antibody.
High DAR / Aggregation - High linker:antibody molar ratio.- High antibody concentration.- Decrease the molar ratio of linker to antibody.- Perform conjugation at a lower antibody concentration (<5 mg/mL).
Precipitation during reaction - Organic solvent (DMSO/DMF) concentration is too high.- Antibody instability at reaction pH.- Keep the final organic solvent concentration below 10% (v/v).- Screen different conjugation buffers and pH values.

References

Application Notes and Protocols for Acid-PEG3-SS-PEG3-Acid in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a comprehensive guide for the use of Acid-PEG3-SS-PEG3-Acid in targeted drug delivery. While this linker is commercially available, a thorough review of peer-reviewed literature did not yield specific published studies detailing its use with corresponding quantitative data. Therefore, the data presented herein is representative of analogous PEGylated disulfide linkers and should be considered as a guide for expected performance. The experimental protocols are based on established methodologies for similar antibody-drug conjugates (ADCs) and may require optimization for specific applications.

Introduction to this compound

This compound is a homobifunctional, bioreducible linker designed for the targeted delivery of therapeutic agents. Its structure incorporates a central disulfide bond flanked by two polyethylene (B3416737) glycol (PEG3) spacers, with terminal carboxylic acid groups. This design offers a combination of features beneficial for the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs).

The key attributes of this linker include:

  • Bioreducible Disulfide Bond: The disulfide (-S-S-) bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the reducing intracellular environment, where concentrations of glutathione (B108866) are significantly higher. This differential stability allows for the targeted release of the conjugated drug inside the target cells.

  • Hydrophilic PEG Spacers: The two PEG3 units enhance the hydrophilicity of the linker and the resulting conjugate. This can improve solubility, reduce aggregation, and potentially prolong circulation half-life by creating a hydrophilic shield around the payload.

  • Terminal Carboxylic Acids: The carboxylic acid groups at both ends of the linker provide reactive handles for conjugation to amine-containing molecules, such as antibodies, peptides, or small molecule drugs with an available amine group, typically through the formation of a stable amide bond.

Product Information
PropertyValue
Chemical Name 4,7,10,17,20,23-hexaoxa-13,14-dithiahexacosanedioic acid
CAS Number 2055014-98-5
Molecular Formula C18H34O10S2
Molecular Weight 474.59 g/mol
Appearance Solid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF
Storage Store at -20°C, keep dry and protected from light

Principle of Action in Antibody-Drug Conjugates (ADCs)

The primary application of this compound is in the construction of ADCs for targeted cancer therapy. The mechanism involves the selective delivery of a potent cytotoxic drug to cancer cells expressing a specific surface antigen.

ADC_Mechanism cluster_bloodstream Systemic Circulation (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Reductive Cleavage (High Glutathione) Apoptosis Apoptosis Drug->Apoptosis 5. Cell Death

Figure 1: Mechanism of action for an ADC utilizing a bioreducible linker.

Applications

The versatile structure of this compound makes it suitable for a range of applications in targeted drug delivery:

  • Antibody-Drug Conjugates (ADCs): This is the primary application, where the linker connects a cytotoxic payload to a monoclonal antibody. The terminal carboxylic acids can be activated to react with amine groups on the antibody or a drug, or a drug can be modified to have an amine for conjugation.

  • Peptide-Drug Conjugates (PDCs): Similar to ADCs, this linker can be used to attach a drug to a targeting peptide.

  • Nanoparticle Functionalization: The linker can be used to attach targeting ligands (e.g., antibodies, peptides) or drugs to the surface of nanoparticles, creating a targeted and stimuli-responsive drug delivery system.

  • PROTACs and Molecular Glues: The bifunctional nature of the linker can be adapted for the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules where a cleavable and hydrophilic spacer is desired.

Data Presentation (Representative)

The following tables present representative data from studies on ADCs using analogous PEGylated disulfide linkers. This data is intended to provide an expectation of the performance of an ADC constructed with this compound.

Table 1: Representative In Vitro Drug Release Kinetics

ConditionTime (h)% Drug Release (Mean ± SD)
PBS (pH 7.4)24< 5%
PBS (pH 7.4)48< 5%
Human Plasma245 - 10%
Human Plasma4810 - 15%
5 mM Glutathione660 - 70%
5 mM Glutathione24> 90%

Table 2: Representative In Vitro Cytotoxicity of an ADC

Cell LineAntigen ExpressionIC50 (nM) (Mean ± SD)
Cell Line AHigh0.5 ± 0.1
Cell Line BLow50 ± 10
Cell Line CNegative> 1000

Table 3: Representative In Vivo Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume Change (%)
Vehicle Control-+ 250%
Non-targeting ADC10+ 230%
Targeting ADC5- 40%
Targeting ADC10- 85% (Tumor Regression)

Experimental Protocols

Protocol for Two-Step Conjugation of this compound to an Antibody and a Drug

This protocol assumes the drug has a primary amine for conjugation and the antibody's lysine (B10760008) residues will be targeted.

Conjugation_Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Synthesis Linker This compound Activation1 Activate one Carboxylic Acid (e.g., EDC/NHS) Linker->Activation1 Drug Amine-containing Drug Drug->Activation1 DrugLinker Drug-Linker Intermediate Activation1->DrugLinker Activation2 Activate second Carboxylic Acid (e.g., EDC/NHS) DrugLinker->Activation2 DrugLinker->Activation2 Antibody Antibody (mAb) Antibody->Activation2 FinalADC Purified ADC Activation2->FinalADC

Figure 2: Two-step conjugation workflow.

Materials:

  • This compound

  • Amine-containing cytotoxic drug

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 or hydroxylamine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

Step 1: Synthesis of the Drug-Linker Intermediate

  • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the linker solution.

  • Stir the reaction at room temperature for 15-30 minutes to activate one of the carboxylic acid groups.

  • In a separate vial, dissolve the amine-containing drug in anhydrous DMF or DMSO.

  • Add the drug solution (1.0 equivalent) to the activated linker solution.

  • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the drug-linker intermediate can be purified by reverse-phase HPLC.

Step 2: Conjugation to the Antibody

  • Dissolve the purified drug-linker intermediate in a minimal amount of DMSO.

  • In a separate tube, add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the drug-linker solution and stir for 15-30 minutes at room temperature to activate the second carboxylic acid.

  • Add the activated drug-linker solution dropwise to the antibody solution (typically 5-10 mg/mL in PBS) with gentle stirring. The molar excess of the drug-linker will determine the drug-to-antibody ratio (DAR) and should be optimized (start with a 5-10 fold molar excess).

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column followed by SEC.

  • Characterize the purified ADC for DAR, aggregation, and purity.

Protocol for In Vitro Drug Release Assay

Materials:

  • Purified ADC

  • PBS, pH 7.4

  • Human plasma

  • Glutathione (GSH) solution (e.g., 50 mM stock in PBS)

  • LC-MS/MS system

Procedure:

  • Prepare solutions of the ADC at a final concentration of 1 mg/mL in:

    • PBS, pH 7.4 (negative control)

    • Human plasma

    • PBS, pH 7.4 containing 5 mM GSH (to mimic intracellular reducing conditions)

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 2, 6, 24, 48 hours), take an aliquot from each solution.

  • For the plasma samples, precipitate the proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.

  • Analyze the samples by LC-MS/MS to quantify the amount of released free drug.

  • Plot the percentage of released drug versus time for each condition.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Cytotoxicity_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Serial Dilutions of ADC Incubate1->Treat Incubate2 Incubate for 72-96 hours Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer Read Read Absorbance at 570 nm AddSolubilizer->Read Analyze Calculate IC50 Read->Analyze

Figure 3: Workflow for an in vitro cytotoxicity (MTT) assay.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Purified ADC, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.

  • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a suitable software.

Signaling Pathways

The specific signaling pathway affected by an ADC is determined by the mechanism of action of the cytotoxic payload, not the linker itself. The linker's role is to deliver the payload to the cell, where it can then interact with its intracellular target.

For example, if the payload is a microtubule inhibitor like a maytansinoid (e.g., DM1) or an auristatin (e.g., MMAE), it will disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Apoptosis_Pathway Drug Microtubule Inhibitor (e.g., MMAE, DM1) Microtubules Microtubule Dynamics Drug->Microtubules Disruption G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2 Bcl-2 Family Modulation G2M_Arrest->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 4: Simplified signaling pathway for apoptosis induced by a microtubule inhibitor payload.

Conclusion

This compound is a promising bifunctional linker for the development of targeted drug delivery systems. Its bioreducible disulfide bond and hydrophilic PEG spacers are designed to provide stable circulation and targeted intracellular drug release, potentially leading to an improved therapeutic index. While specific data for this exact linker is not yet widely published, the provided protocols and representative data based on analogous linkers offer a solid foundation for researchers to begin their investigations. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final conjugate are crucial for success.

Application Notes and Protocols for Acid-PEG3-SS-PEG3-Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acid-PEG3-SS-PEG3-Acid linker is a homobifunctional, cleavable crosslinker designed for the advanced bioconjugation of proteins and peptides. This linker is particularly prominent in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). Its structure incorporates several key features that enhance the performance of the resulting bioconjugate:

  • Terminal Carboxylic Acid Groups: These functional groups allow for the covalent attachment to primary amines (e.g., lysine (B10760008) residues) on proteins or peptides through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry (EDC/NHS).

  • Cleavable Disulfide Bond: The centrally located disulfide (-S-S-) bond is stable in the oxidizing environment of the bloodstream, ensuring the integrity of the conjugate during circulation.[1] However, upon internalization into target cells, this bond is readily cleaved in the reducing intracellular environment due to higher concentrations of glutathione (B108866) (GSH) and enzymes like thioredoxin.[2][3] This selective cleavage facilitates the release of the conjugated molecule (e.g., a cytotoxic drug) at the site of action.

  • Hydrophilic PEG3 Spacers: The two polyethylene (B3416737) glycol (PEG) units, each with three ethylene (B1197577) glycol repeats, are hydrophilic spacers. These PEG spacers enhance the aqueous solubility of the linker and the final conjugate, which is particularly beneficial when working with hydrophobic payloads. They also increase the stability of the conjugate and can reduce its immunogenicity.[3]

These properties make this compound an ideal tool for creating stable, targeted bioconjugates with controlled release mechanisms, thereby improving their therapeutic index.

Data Presentation

The following tables present illustrative quantitative data that would be expected from the characterization of an Antibody-Drug Conjugate (ADC) synthesized using the this compound linker. This data is representative and serves to demonstrate the expected outcomes of the experimental protocols outlined below.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Profile of an ADC

Drug-to-Antibody Ratio (DAR)Peak Area (%)
DAR 05.2
DAR 215.8
DAR 445.1
DAR 628.7
DAR 85.2
Average DAR 4.2

Table 2: Illustrative In Vitro Plasma Stability of an ADC

Incubation Time (hours)% Intact ADC Remaining (Human Plasma)% Intact ADC Remaining (Mouse Plasma)
0100100
2498.597.2
4896.194.5
7293.891.3
9691.288.6

Table 3: Illustrative In Vitro Cytotoxicity of an ADC

CompoundTarget Cell Line (Antigen-Positive) IC50 (nM)Control Cell Line (Antigen-Negative) IC50 (nM)
ADC1.5> 1000
Unconjugated Antibody> 1000> 1000
Free Cytotoxic Drug0.10.1

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization Linker This compound EDC_NHS EDC / NHS Linker->EDC_NHS Activation ActivatedLinker NHS-activated Linker EDC_NHS->ActivatedLinker ActivatedLinker2 NHS-activated Linker Antibody Antibody (mAb) ADC_unpurified Unpurified ADC Antibody->ADC_unpurified Drug Amine-containing Drug DrugLinker Drug-Linker Intermediate Drug->DrugLinker ActivatedLinker2->Drug Couple Drug to Linker DrugLinker->Antibody Conjugate to mAb ADC_unpurified2 Unpurified ADC Purification Size Exclusion Chromatography (SEC) ADC_unpurified2->Purification Purified_ADC Purified ADC Purification->Purified_ADC Purified_ADC2 Purified ADC HIC HIC-HPLC (DAR) Purified_ADC2->HIC LCMS LC-MS (Mass) Purified_ADC2->LCMS Stability Plasma Stability Assay Purified_ADC2->Stability Cytotoxicity Cytotoxicity Assay Purified_ADC2->Cytotoxicity

Caption: Workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Environment ADC Antibody-Drug Conjugate (ADC) (Stable Disulfide Bond) TargetCell Target Cancer Cell (Antigen Overexpression) ADC->TargetCell 1. Binding to Target Antigen Endosome Endosome TargetCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cleavage Disulfide Bond Cleavage (High GSH, Thioredoxin) Lysosome->Cleavage 4. Reductive Environment ReleasedDrug Released Cytotoxic Drug Cleavage->ReleasedDrug 5. Payload Release Apoptosis Cell Death (Apoptosis) ReleasedDrug->Apoptosis 6. Therapeutic Effect

Caption: Intracellular trafficking and cleavage of a disulfide-linked ADC.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein/Peptide using this compound

This protocol describes the conjugation of a protein or peptide to another molecule (e.g., a small molecule drug with a primary amine) using EDC/NHS chemistry.

Materials:

  • Protein/Peptide to be conjugated (in a suitable buffer, e.g., PBS pH 7.4)

  • This compound linker

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Amine-containing molecule (e.g., drug)

  • Desalting columns

Procedure:

  • Linker Activation: a. Dissolve the this compound linker in anhydrous DMSO to prepare a stock solution (e.g., 100 mM). b. In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. A typical molar ratio is 1:2:5 (Linker:EDC:NHS). c. Add the EDC/NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation to Amine-Containing Molecule: a. Dissolve the amine-containing molecule in an appropriate solvent (e.g., DMSO). b. Add the amine-containing molecule to the activated linker solution. The molar ratio should be optimized, but a starting point is a 1:1 ratio of linker to amine. c. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Activation of Second Carboxylic Acid Group: a. Purify the linker-molecule conjugate using a desalting column to remove excess EDC, NHS, and unreacted molecules. b. Repeat the activation step (1b and 1c) with the purified linker-molecule conjugate to activate the second carboxylic acid group.

  • Conjugation to Protein/Peptide: a. Exchange the buffer of the protein/peptide solution to Conjugation Buffer using a desalting column. b. Add the activated linker-molecule conjugate to the protein/peptide solution. The molar excess of the activated conjugate to the protein/peptide will determine the final degree of labeling and should be optimized. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. b. Purify the final bioconjugate using a desalting column or size exclusion chromatography to remove unreacted materials.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR and the distribution of different drug-loaded species in an ADC preparation.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • Chromatography: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject 20-50 µg of the ADC sample. c. Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. d. Monitor the absorbance at 280 nm.

  • Data Analysis: a. Integrate the peak areas for each species (DAR 0, DAR 2, DAR 4, etc.). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR as hydrophobicity increases. b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species * DAR of that species) / 100

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the premature release of the drug from the linker in plasma.

Materials:

  • Purified ADC sample

  • Human and mouse plasma

  • Incubator at 37°C

  • Method for analysis (e.g., HIC-HPLC as described above, or LC-MS)

Procedure:

  • Incubation: a. Spike the ADC into aliquots of human and mouse plasma to a final concentration of ~100 µg/mL. b. Incubate the samples at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, 96 hours). Immediately freeze the collected samples at -80°C to stop any further degradation.

  • Sample Analysis: a. Thaw the samples and analyze them using a suitable method to determine the amount of intact ADC. b. HIC-HPLC can be used to monitor the decrease in the average DAR over time. c. Alternatively, LC-MS can be used to quantify the amount of intact ADC and any released drug-linker species.

  • Data Analysis: Plot the percentage of intact ADC remaining at each time point relative to the 0-hour time point.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic potential of the ADC on target and control cell lines.

Materials:

  • Antigen-positive (target) and antigen-negative (control) cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC, unconjugated antibody, and free cytotoxic drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the different compound dilutions to the respective wells. Include untreated cells as a control. c. Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 150 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. b. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.

References

Application Notes and Protocols for Acid-PEG3-SS-PEG3-Acid in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG3-SS-PEG3-Acid is a bifunctional, cleavable linker designed for the development of advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), for targeted cancer therapy.[][2] This linker incorporates a central disulfide (SS) bond, which is susceptible to cleavage in the reducing intracellular environment of tumor cells, flanked by two polyethylene (B3416737) glycol (PEG3) spacers. The terminal carboxylic acid groups facilitate conjugation to amine-containing molecules, such as antibodies or drug payloads.[3]

The PEGylated nature of the linker enhances the solubility and stability of the resulting conjugate, potentially improving its pharmacokinetic profile.[2] The key feature of this linker is its ability to selectively release the conjugated cytotoxic payload within the target cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic index of the drug.[][2]

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the this compound linker is predicated on a multi-step process that ensures targeted drug delivery and selective payload release.

  • Circulation and Targeting: Following administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Intracellular Trafficking: The internalized ADC is trafficked through the endo-lysosomal pathway.

  • Payload Release: The high concentration of reducing agents, such as glutathione (B108866) (GSH), within the cytoplasm of the cancer cell cleaves the disulfide bond of the linker. This cleavage releases the cytotoxic payload from the antibody.

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to cancer cell death through mechanisms such as apoptosis or cell cycle arrest.

Data Presentation

Representative Characteristics of a Trastuzumab-MMAE ADC with a Disulfide-PEG Linker
ParameterValueMethod of Determination
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity >95%Size Exclusion Chromatography (SEC)
Aggregation <5%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (7 days) >90% conjugated antibodyELISA / LC-MS
Representative In Vitro Cytotoxicity Data
Cell LineTarget AntigenIC50 (nM)Assay
SK-BR-3 HER2+0.5 - 5.0CellTiter-Glo®
BT-474 HER2+1.0 - 10.0MTS Assay
MDA-MB-231 HER2->1000CellTiter-Glo®
Representative Drug Release Profile
ConditionTime (hours)% Drug Release
PBS (pH 7.4) 24< 5%
PBS (pH 7.4) + 10 mM GSH 24> 80%
Human Plasma 24< 10%

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (Trastuzumab-MMAE) using this compound

This protocol describes a two-step process for the conjugation of a cytotoxic payload (MMAE) to an antibody (Trastuzumab) via the this compound linker.

Materials:

  • Trastuzumab

  • This compound

  • MMAE (Monomethyl Auristatin E)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Step 1: Activation of the Linker and Conjugation to MMAE

  • Linker Activation:

    • Dissolve this compound, DCC (2.2 equivalents), and NHS (2.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS ester of the linker.

  • Conjugation to MMAE:

    • Add MMAE (1.0 equivalent) to the activated linker solution.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Purify the drug-linker conjugate by reverse-phase HPLC.

Step 2: Antibody Reduction and Conjugation to the Drug-Linker Complex

  • Antibody Reduction:

    • Prepare a solution of Trastuzumab in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Conjugation:

    • Immediately add the purified and activated drug-linker complex (e.g., MMAE-linker-NHS) to the reduced antibody solution at a molar ratio of 5:1 (drug-linker to antibody).

    • Gently mix and incubate at room temperature for 4 hours.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other impurities by SEC.

    • Collect the fractions corresponding to the monomeric ADC.

Protocol 2: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by HIC:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from 0% to 100% B over 30 minutes.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

2. Analysis of Purity and Aggregation by SEC:

  • Column: A size-exclusion column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The percentage of monomer, aggregate, and fragment is determined from the peak areas.

Protocol 3: In Vitro Cytotoxicity Assay
  • Cell Culture:

    • Culture cancer cell lines (e.g., SK-BR-3, BT-474, MDA-MB-231) in appropriate media.

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in culture medium.

    • Add the diluted compounds to the cells and incubate for 72-96 hours.

  • Cell Viability Assessment:

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).

  • Data Analysis:

    • Calculate the IC50 values by fitting the dose-response curves to a four-parameter logistic model.

Visualizations

Signaling Pathways

MMAE_Signaling_Pathway MMAE Mechanism of Action ADC ADC (e.g., Trastuzumab-MMAE) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE_Release MMAE Release (Disulfide Cleavage) Lysosome->MMAE_Release Reductive Environment Tubulin Tubulin MMAE_Release->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

Doxorubicin_Signaling_Pathway Doxorubicin Mechanism of Action Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Dox->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Dox->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Signaling pathway of Doxorubicin-induced apoptosis.

Experimental Workflows

ADC_Synthesis_Workflow ADC Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Linker_Activation Linker Activation (this compound + NHS/DCC) Drug_Linker_Conj Drug-Linker Conjugation (Activated Linker + MMAE) Linker_Activation->Drug_Linker_Conj ADC_Conj ADC Conjugation (Reduced Ab + Drug-Linker) Drug_Linker_Conj->ADC_Conj Ab_Reduction Antibody Reduction (Trastuzumab + TCEP) Ab_Reduction->ADC_Conj Purification Purification (SEC) ADC_Conj->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification->Purity_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity (Cell-based assay) Purification->Cytotoxicity_Assay

Caption: Workflow for ADC synthesis and characterization.

References

Application Notes and Protocols for Acid-PEG3-SS-PEG3-Acid in the Development of Novel Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects these two components is critical to the success of an ADC, influencing its stability, pharmacokinetics, efficacy, and toxicity.[1] Acid-PEG3-SS-PEG3-Acid is a discrete, cleavable linker designed to optimize the performance of ADCs.[2][3][4]

This homobifunctional linker features two polyethylene (B3416737) glycol (PEG) units flanking a central disulfide bond, with terminal carboxylic acid groups for conjugation.[5] The PEG moieties enhance the hydrophilicity of the ADC, which can mitigate aggregation, improve solubility, and lead to a more favorable pharmacokinetic profile.[6][7][8] The disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing intracellular environment of tumor cells, where glutathione (B108866) (GSH) concentrations are significantly higher.[][10] This targeted release mechanism minimizes off-target toxicity and widens the therapeutic window of the ADC.[]

These application notes provide a comprehensive overview of the use of this compound in the development of novel ADCs, including detailed protocols for conjugation, characterization, and evaluation of the resulting conjugates.

Physicochemical Properties

PropertyValueReference
Molecular Formula C18H34O10S2[5]
Molecular Weight 474.6 g/mol [4][5]
Appearance Solid---
Purity >95%[4]
Solubility Soluble in DMSO---
Storage -20°C for long-term storage[5]

Key Features and Advantages

  • Cleavable Disulfide Linkage: Enables targeted payload release in the reducing environment of tumor cells, enhancing tumor-specific cytotoxicity.[][]

  • PEGylation: The inclusion of two PEG3 units improves the hydrophilicity of the ADC, which can lead to:

    • Reduced aggregation, especially with hydrophobic payloads.[8]

    • Enhanced pharmacokinetic properties and longer plasma half-life.[6][7]

    • Potentially reduced immunogenicity.[7]

  • Homobifunctional Design: The terminal carboxylic acid groups allow for flexible conjugation to amine-containing molecules, such as antibodies and payloads with amine handles.[5]

  • Discrete PEG Length: As a discrete PEG linker, it ensures the synthesis of a homogeneous ADC product, which is crucial for consistent manufacturing and predictable in vivo behavior.

Experimental Protocols

I. ADC Synthesis and Purification

This protocol describes the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) using the this compound linker. The process involves a two-step reaction: first, the activation of the linker's carboxylic acid groups, and second, the conjugation to the antibody and payload.

Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activation EDC_NHS EDC/NHS EDC_NHS->ActivatedLinker ADC_unpurified Unpurified ADC ActivatedLinker->ADC_unpurified Conjugation Antibody Monoclonal Antibody (Lysine Residues) Antibody->ADC_unpurified Payload Amine-containing Payload Payload->ADC_unpurified Purification Purification (e.g., SEC, HIC) ADC_unpurified->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Workflow for the synthesis and purification of an ADC using this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Amine-containing cytotoxic payload

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Linker-Payload Intermediate Synthesis (Activation and Conjugation to Payload): a. Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions. b. In a reaction vessel, add the this compound stock solution to the Reaction Buffer. c. Add a molar excess of EDC and NHS to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature. d. Add the amine-containing payload to the activated linker solution. The molar ratio should be optimized to favor the formation of a mono-conjugated linker-payload intermediate. e. Allow the reaction to proceed for 2-4 hours at room temperature. f. Purify the linker-payload intermediate using reverse-phase HPLC.

  • Antibody Conjugation: a. Prepare the antibody in the Reaction Buffer. b. Activate the remaining carboxylic acid group on the purified linker-payload intermediate using EDC and NHS as described in step 1. c. Add the activated linker-payload to the antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Buffer. b. Purify the ADC from unconjugated antibody, free payload, and other reaction components using SEC or HIC.

II. ADC Characterization

A. Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as:

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs.

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the DAR can be calculated.

  • Mass Spectrometry (MS): Provides a precise measurement of the mass of the ADC, allowing for the determination of the number of conjugated payloads.

B. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_readout Readout and Analysis Cells Seed Antigen-Positive and Antigen-Negative Cells Treatment Treat Cells with ADC and Controls Cells->Treatment ADC_prep Prepare Serial Dilutions of ADC and Controls ADC_prep->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Viability Measure Cell Viability (e.g., MTT, CellTiter-Glo) Incubation->Viability IC50 Calculate IC50 Values Viability->IC50

Caption: Workflow for determining the in vitro cytotoxicity of an ADC.

Procedure:

  • Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

  • Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).

  • Calculate the IC50 values (the concentration that inhibits cell growth by 50%).

III. In Vitro Bystander Effect Assay

This assay evaluates the ability of the payload released from the ADC to kill neighboring antigen-negative cells.[12][13]

Procedure (Co-culture method):

  • Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).

  • Co-culture the antigen-positive and fluorescently labeled antigen-negative cells at different ratios.

  • Treat the co-culture with the ADC.

  • After incubation, quantify the viability of the antigen-negative cells using flow cytometry or high-content imaging.[13] A decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[13]

IV. Plasma Stability Assay

This assay assesses the stability of the ADC and the linker in plasma, providing an indication of its potential for premature drug release in circulation.[14]

Procedure:

  • Incubate the ADC in human and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples using an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of conjugated payload remaining on the antibody over time.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed with PEGylated disulfide linkers. The specific values will vary depending on the antibody, payload, and target antigen.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rodents

LinkerPlasma Half-life (t1/2, hours)Area Under the Curve (AUC, µg*h/mL)Reference
Non-PEGylated Disulfide48 ± 61200 ± 150[15]
PEG2-Disulfide60 ± 81500 ± 200[15]
PEG6-Disulfide (Analogous to this compound) 75 ± 10 2000 ± 250 [7][15]
PEG12-Disulfide85 ± 122300 ± 300[7][15]
PEG24-Disulfide90 ± 152500 ± 320[7][15]

Table 2: In Vitro Cytotoxicity of a Representative ADC with a PEGylated Disulfide Linker

Cell LineAntigen StatusIC50 (nM)Reference
SK-BR-3Antigen-Positive0.5 ± 0.1[16]
MCF-7Antigen-Negative>100[16]

Table 3: In Vivo Efficacy of a Representative ADC with a PEGylated Disulfide Linker in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
Vehicle Control-0[6]
Unconjugated Antibody1020 ± 5[6]
ADC with Non-PEGylated Linker560 ± 8[15]
ADC with PEG6 Linker 5 85 ± 6 [15]

Signaling Pathway of Common Payloads

Many ADCs utilizing cleavable linkers employ tubulin inhibitors as their cytotoxic payload.[17][18] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[17]

Signaling Pathway for Tubulin Inhibitor-Induced Apoptosis

Apoptosis_Pathway cluster_adc ADC Action cluster_cell_cycle Cell Cycle Disruption cluster_apoptosis Apoptosis Induction ADC ADC Internalization and Payload Release Payload Released Tubulin Inhibitor ADC->Payload Microtubules Microtubule Disruption Payload->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2 Bcl-2 Family Modulation G2M_Arrest->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of tubulin inhibitor-induced apoptosis following ADC-mediated delivery.

Conclusion

The this compound linker offers a compelling combination of features for the development of next-generation ADCs. Its cleavable disulfide bond provides a mechanism for tumor-specific payload release, while the discrete PEG chains enhance the overall physicochemical and pharmacokinetic properties of the conjugate. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in the successful design, synthesis, and evaluation of novel ADCs with the potential for an improved therapeutic index. Careful optimization of the conjugation process and thorough characterization of the resulting ADC are essential for advancing these promising cancer therapeutics.

References

Application Notes and Protocols for Large-Scale Production of Antibody-Drug Conjugates (ADCs) using Acid-PEG3-SS-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on its three components: a monoclonal antibody (mAb) for specific tumor antigen binding, a potent cytotoxic payload, and a chemical linker that connects the two. This document provides detailed application notes and protocols for the large-scale production of ADCs utilizing the cleavable linker, Acid-PEG3-SS-PEG3-Acid.

The this compound linker is a homobifunctional linker featuring two carboxylic acid groups for conjugation to amine residues (e.g., lysine) on the antibody, a disulfide bond for intracellular payload release, and two polyethylene (B3416737) glycol (PEG) units to enhance solubility and improve pharmacokinetic properties.[1][2][3] The disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, ensuring targeted drug release.[4][5]

These protocols are intended to guide researchers, scientists, and drug development professionals through the key stages of large-scale ADC manufacturing, from initial conjugation to final purification and quality control.

I. Large-Scale ADC Production Workflow

The large-scale manufacturing of an ADC using the this compound linker is a multi-step process that requires stringent control over various parameters to ensure a consistent and high-quality final product. The overall workflow can be summarized as follows:

ADC_Production_Workflow cluster_0 Upstream Processing cluster_1 Conjugation cluster_2 Downstream Processing cluster_3 Quality Control mAb_Production Monoclonal Antibody (mAb) Production Activation Activation of Payload-Linker mAb_Production->Activation Payload_Linker_Synthesis Payload-Linker Synthesis Payload_Linker_Synthesis->Activation Conjugation_Reaction Conjugation to mAb Activation->Conjugation_Reaction Quenching Quenching Conjugation_Reaction->Quenching QC In-Process and Final Product Testing Conjugation_Reaction->QC In-Process Control Purification Purification Quenching->Purification Formulation Formulation Purification->Formulation Purification->QC In-Process Control Fill_Finish Fill/Finish Formulation->Fill_Finish Fill_Finish->QC Final Release Testing

Caption: High-level overview of the large-scale ADC production workflow.

II. Experimental Protocols

A. Preparation of the Activated Payload-Linker Intermediate

This protocol describes the activation of the carboxylic acid groups on the this compound linker, which is pre-conjugated to the payload, to form an N-hydroxysuccinimide (NHS) ester. This activated intermediate will then react with the lysine (B10760008) residues on the monoclonal antibody.

Materials:

  • Payload-Acid-PEG3-SS-PEG3-Acid conjugate

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel with temperature control and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution: In a clean, dry, and inerted reaction vessel, dissolve the Payload-Acid-PEG3-SS-PEG3-Acid conjugate in anhydrous DMF or DMSO to a final concentration of 50-100 mM.

  • Activator Addition: Add NHS or Sulfo-NHS (1.5 equivalents) to the solution and stir until fully dissolved.

  • Carbodiimide Addition: Cool the reaction mixture to 0-4°C. Slowly add DCC or EDC (1.5 equivalents) to the cooled solution.

  • Activation Reaction: Allow the reaction to proceed at 0-4°C for 1-2 hours, followed by warming to room temperature for an additional 2-4 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Filtration (if using DCC): If DCC is used, a dicyclohexylurea (DCU) precipitate will form. Remove the DCU by filtration under an inert atmosphere.

  • Storage: The resulting activated Payload-Linker NHS ester solution should be used immediately for the conjugation reaction.

B. Large-Scale Conjugation of Activated Payload-Linker to the Monoclonal Antibody

This protocol details the conjugation of the activated payload-linker to the lysine residues of the monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0

  • Activated Payload-Linker NHS ester solution (from Protocol A)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0 or 1 M Glycine)

  • Large-scale reaction vessel with controlled agitation and temperature

  • Diafiltration/Ultrafiltration system (e.g., Tangential Flow Filtration - TFF)

Procedure:

  • Antibody Preparation: Prepare the mAb solution in the reaction vessel to a final concentration of 5-20 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that could compete with the reaction.

  • Conjugation Reaction:

    • Slowly add the activated Payload-Linker NHS ester solution to the mAb solution with gentle agitation. The molar excess of the payload-linker will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized at a smaller scale first. A typical starting point is a 5-10 fold molar excess.

    • Maintain the reaction temperature at 18-25°C for 2-4 hours.

    • The final concentration of the organic solvent (e.g., DMF or DMSO) should ideally not exceed 10-15% (v/v) to maintain antibody integrity.[1]

  • Quenching: To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Initial Purification (Buffer Exchange): Use a TFF system to perform a buffer exchange to remove unreacted payload-linker, quenching agent, and organic solvent. Diafilter the ADC solution against a suitable purification buffer (e.g., PBS or histidine buffer).

C. Purification of the Antibody-Drug Conjugate

Purification is a critical step to remove unconjugated antibody, residual free payload-linker, and aggregates to achieve a homogenous ADC product with the desired DAR distribution.

Materials:

  • Crude ADC solution from the conjugation step

  • Chromatography system (e.g., ÄKTA or similar large-scale system)

  • Hydrophobic Interaction Chromatography (HIC) column

  • Size Exclusion Chromatography (SEC) column

  • Appropriate chromatography buffers (e.g., phosphate (B84403) or citrate (B86180) buffers with varying salt concentrations for HIC; PBS for SEC)

  • TFF system for buffer exchange and concentration

Procedure:

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC is the primary method for separating ADC species with different DARs.

    • Equilibrate the HIC column with a high-salt buffer.

    • Load the crude ADC solution onto the column.

    • Elute the ADC species using a decreasing salt gradient. Fractions corresponding to the desired DAR range are collected.

  • Size Exclusion Chromatography (SEC):

    • SEC is used to remove high molecular weight aggregates and any remaining low molecular weight impurities.

    • Pool the desired fractions from HIC and concentrate if necessary using TFF.

    • Load the concentrated ADC solution onto the equilibrated SEC column.

    • Elute with an isocratic buffer (e.g., PBS). Collect the monomeric ADC peak.

  • Final Buffer Exchange and Formulation:

    • Perform a final buffer exchange using TFF to transfer the purified ADC into the final formulation buffer.

    • The formulation buffer is designed to ensure the stability of the ADC during storage and may contain stabilizers such as sucrose (B13894) or polysorbate.

  • Sterile Filtration: Pass the final formulated ADC solution through a 0.22 µm sterile filter into a sterile container.

III. Quality Control and Data Presentation

Robust analytical methods are essential for ensuring the quality, consistency, and safety of the manufactured ADC. The following tables summarize key quality control tests and representative data for a large-scale ADC production run.

A. In-Process and Final Product Quality Control Tests
Test Method Purpose Stage
Drug-to-Antibody Ratio (DAR) HIC-HPLC, RP-HPLC, UV-Vis Spectroscopy, Mass SpectrometryTo determine the average number of drug molecules conjugated per antibody.In-Process & Final
Purity (Monomer Content) Size Exclusion Chromatography (SEC-HPLC)To quantify the percentage of monomeric ADC and detect aggregates.In-Process & Final
Free Drug Level Reversed-Phase HPLC (RP-HPLC)To quantify the amount of unconjugated payload-linker.In-Process & Final
Identity Peptide Mapping, Mass SpectrometryTo confirm the primary structure and correct conjugation.Final
Potency Cell-based Cytotoxicity AssayTo measure the biological activity of the ADC.Final
Endotoxin Level Limulus Amebocyte Lysate (LAL) TestTo detect and quantify bacterial endotoxins.Final
Bioburden Plate CountTo determine the number of viable microorganisms.In-Process & Final
B. Representative Large-Scale Production Data
Parameter Target Specification Representative Batch Data
Batch Size > 100 g125 g
Overall Process Yield > 50%62%
Average DAR 3.5 - 4.54.1
Monomer Purity (by SEC) ≥ 95%97.5%
Aggregate Content (by SEC) ≤ 5%2.3%
Free Drug-Linker < 1%0.4%
Endotoxin Level < 0.5 EU/mg< 0.2 EU/mg

IV. Signaling Pathway and Logical Relationships

A. ADC Internalization and Payload Release Pathway

The following diagram illustrates the mechanism of action of an ADC with a disulfide linker, from binding to the cancer cell to the release of the cytotoxic payload.

ADC_MOA cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm (Reducing Environment) cluster_endosome_lysosome Endosome/Lysosome GSH Glutathione (B108866) (GSH) Payload_Release Payload Release GSH->Payload_Release Reductant Cell_Death Apoptosis/Cell Death Payload_Release->Cell_Death 4. Cytotoxic Effect Internalized_ADC Internalized ADC Internalized_ADC->Payload_Release 3. Trafficking & Disulfide Cleavage Receptor Tumor Antigen Internalization 2. Internalization Internalization->Internalized_ADC ADC ADC in Circulation ADC->Receptor 1. Binding

Caption: Mechanism of action of a disulfide-linked ADC.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[6] This is followed by internalization of the ADC-antigen complex, typically via endocytosis.[6] The ADC is then trafficked to endosomes and lysosomes. The disulfide bond in the linker is cleaved within the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (GSH) compared to the bloodstream.[] This cleavage releases the cytotoxic payload, which can then exert its pharmacological effect, leading to apoptosis or cell death.[]

Conclusion

The large-scale production of ADCs using the this compound linker is a complex but manageable process that requires careful optimization and stringent quality control. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development. Adherence to these guidelines, along with a thorough understanding of the underlying chemical and biological principles, will facilitate the successful manufacturing of safe and effective ADC therapeutics. The use of Process Analytical Technology (PAT) is also becoming increasingly important for real-time monitoring and control of critical process parameters, further enhancing product quality and manufacturing efficiency.[8]

References

Troubleshooting & Optimization

Troubleshooting low yield in Acid-PEG3-SS-PEG3-Acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low yield in Acid-PEG3-SS-PEG3-Acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: My conjugation yield is extremely low or zero. What are the primary factors to investigate?

Low conjugation efficiency typically points to issues in one of three areas: the integrity of your reagents, the reaction conditions, or the stability of the target molecule.

  • Reagent Quality:

    • This compound Linker: Confirm the purity and structural integrity of the linker. Improper storage can lead to degradation.

    • EDC and NHS/Sulfo-NHS: These coupling agents are highly sensitive to moisture.[1] Ensure they are stored in a desiccator at -20°C and allowed to equilibrate to room temperature before opening to prevent condensation.[1][2] Always use freshly prepared solutions.[1] Hydrolyzed EDC/NHS will fail to activate the carboxylic acid groups on the linker, halting the reaction.

    • Amine-Containing Molecule: Ensure your target molecule (protein, peptide, etc.) is pure and has accessible primary amines (-NH2). The N-terminus of a protein and the side chains of lysine (B10760008) residues are common targets.[3]

  • Reaction Conditions:

    • pH: The pH is critical and a two-step process is often optimal. The activation of the linker's carboxyl groups with EDC/NHS is most efficient at pH 4.5-6.0.[1][4] The subsequent reaction of the activated NHS-ester with primary amines is most efficient at a higher pH of 7.0-8.5.[1][5]

    • Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., citrate), as they will compete with the intended reaction.[1][2] For the activation step, use a non-amine, non-carboxylate buffer like MES. For the conjugation step, buffers like PBS, HEPES, or borate (B1201080) are suitable.[1]

  • Linker-Specific Issues:

    • Disulfide Bond Cleavage: The disulfide bond (-SS-) within the linker is stable under standard conditions but can be cleaved by reducing agents (e.g., DTT, TCEP).[6][7] Ensure no reducing agents are carried over into the conjugation reaction.

Q2: What are the optimal reaction conditions and stoichiometry?

Optimizing reaction conditions is crucial for maximizing yield. This involves careful control over pH, buffers, and the molar ratios of your reactants.

  • pH Management: A two-step pH adjustment can significantly improve efficiency.[1]

    • Activation Step: Perform the activation of the this compound linker with EDC/NHS in a buffer like MES at pH 4.7-6.0.[1]

    • Conjugation Step: After activation (typically 15-30 minutes), raise the pH to 7.2-8.0 before adding your amine-containing molecule.[1][8]

  • Stoichiometry:

    • EDC/NHS: A molar excess of EDC and NHS over the linker's carboxylic acid groups is recommended to drive the activation. A starting point is a 2- to 5-fold molar excess of EDC/NHS to each carboxyl group on the linker.[1]

    • Linker to Target Molecule: The ideal molar ratio of the linker to your amine-containing molecule is application-specific. To avoid cross-linking with this homobifunctional linker, it is often recommended to start with a 1:1 or a slight excess of the target molecule to the linker. For labeling proteins with multiple available amines, using a molar excess of the linker (e.g., 5:1 to 20:1) might be necessary, but this increases the risk of aggregation and requires optimization.[7]

Q3: I'm observing significant precipitation or aggregation of my product. What can I do?

Aggregation is a common issue, especially when using a bifunctional crosslinker like this compound, which can link multiple protein/peptide molecules together.

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. Adding the linker solution slowly or dropwise to the solution of the target molecule can help minimize localized high concentrations that lead to cross-linking.[7]

  • Concentration: High concentrations of reactants can promote aggregation. Try performing the reaction at a lower concentration.

  • Solvent: If dissolving the linker in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing and precipitating proteins.[9]

  • Purification: Use size-exclusion chromatography (SEC) to separate the desired monomeric conjugate from larger aggregates.[]

Q4: How can I minimize the hydrolysis of the activated NHS-ester?

The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions, which reverts the activated carboxyl group back to a carboxylic acid and renders it unreactive towards amines.[2]

  • pH Control: The rate of hydrolysis increases significantly with pH.[3][11] While the amine reaction is more efficient at a slightly basic pH, a compromise is necessary. Perform the conjugation at the lower end of the optimal range (e.g., pH 7.2-7.5) to balance reactivity and stability.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. For many protein conjugations, 2 hours at room temperature or overnight at 4°C is sufficient.[1]

  • Fresh Reagents: As stated before, always dissolve the linker and EDC/NHS immediately before use. Do not prepare stock solutions for long-term storage.[2]

pHHalf-life of NHS-ester (Approximate)Implication
7.04-5 hoursSlower conjugation but more stable intermediate. Good for reactions requiring longer incubation times.[3]
8.0~1 hourA good balance between amine reactivity and NHS-ester stability for most applications.
8.6~10 minutesVery fast amine reaction, but also very rapid hydrolysis. Requires quick and efficient reaction setup.[3]
9.0< 9 minutesExtremely high rate of hydrolysis, often leading to low yields despite fast initial conjugation.[11]
Table 1: Effect of pH on the stability of the NHS-ester intermediate in aqueous solution at room temperature.

Experimental Protocols & Workflows

Protocol 1: Two-Step EDC/NHS Conjugation

This protocol is designed to maximize efficiency by separating the linker activation and amine conjugation steps.

  • Reagent Preparation:

    • Equilibrate the this compound linker, EDC, and NHS vials to room temperature before opening.[1]

    • Dissolve the linker in an "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Dissolve your amine-containing molecule in a "Coupling Buffer" (e.g., PBS, pH 7.2).[2]

    • Immediately before use, prepare concentrated EDC and NHS solutions in anhydrous DMSO or high-purity water.

  • Activation of Carboxylic Acids:

    • To the dissolved linker solution, add EDC and NHS. A common starting point is 4 equivalents of EDC and NHS for each molecule of the bifunctional linker (i.e., 2 equivalents for each carboxyl group).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[1]

  • Conjugation to Amine:

    • Add the activated linker solution to your amine-containing molecule in the Coupling Buffer. Alternatively, you can raise the pH of the activation mixture to 7.2-7.5 by adding a concentrated phosphate (B84403) or borate buffer before adding the amine-containing molecule.[1][4]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench any unreacted NHS-activated linker by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.[1] Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents, byproducts, and any aggregated material.[][12]

Workflow & Troubleshooting Diagrams

G cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis prep_reagents Prepare Fresh Reagents - Acid-PEG-SS-PEG-Acid - EDC / NHS - Amine Molecule activation Activate Linker Add EDC/NHS to Linker in Activation Buffer (15-30 min, RT) prep_reagents->activation prep_buffers Prepare Buffers - Activation (pH 6.0) - Coupling (pH 7.2-8.0) prep_buffers->activation conjugation Conjugate to Amine Add activated linker to Amine Molecule in Coupling Buffer (2h RT or O/N 4°C) activation->conjugation quench Quench Reaction Add Tris or Glycine (15 min, RT) conjugation->quench purification Purify Conjugate (e.g., SEC, Dialysis) quench->purification analysis Analyze Product (SDS-PAGE, MS, HPLC) purification->analysis G start Low Conjugation Yield q_reagents Are reagents fresh & stored correctly? start->q_reagents a_reagents_no ACTION: Use fresh EDC/NHS. Equilibrate vials to RT before opening. Verify linker integrity. q_reagents->a_reagents_no No q_conditions Are reaction conditions optimal? q_reagents->q_conditions Yes end Yield Improved a_reagents_no->end q_ph Is pH correct for activation (6.0) & conjugation (7.2-8.0)? q_conditions->q_ph Check a_ph_no ACTION: Use two-step pH protocol. Use non-competing buffers (MES, PBS). q_ph->a_ph_no No q_buffer Is buffer free of competing amines (Tris) or carboxylates? q_ph->q_buffer Yes a_ph_no->end a_buffer_no ACTION: Switch to recommended buffers (MES for activation, PBS/HEPES for coupling). q_buffer->a_buffer_no No q_side_reactions Is aggregation or hydrolysis suspected? q_buffer->q_side_reactions Yes a_buffer_no->end a_aggregation ACTION: Lower reactant concentrations. Control stoichiometry. Add linker dropwise. q_side_reactions->a_aggregation Aggregation a_hydrolysis ACTION: Work quickly after adding EDC/NHS. Keep pH <= 8.0 for conjugation step. q_side_reactions->a_hydrolysis Hydrolysis q_purification Is product lost during purification? q_side_reactions->q_purification Neither a_aggregation->end a_hydrolysis->end a_purification ACTION: Optimize purification method. Use SEC to separate monomer from aggregate. Check MWCO for dialysis. q_purification->a_purification Yes q_purification->end No a_purification->end G cluster_activation Activation (pH 4.5-6.0) cluster_reaction Reaction Pathways (pH 7.0-8.5) linker Linker-COOH activated_ester Linker-NHS Ester (Active Intermediate) linker->activated_ester + EDC, NHS edc EDC edc->activated_ester nhs NHS nhs->activated_ester amine Molecule-NH2 conjugate Linker-CONH-Molecule (Desired Product) amine->conjugate water H2O (Hydrolysis) hydrolyzed_linker Linker-COOH (Inactive) water->hydrolyzed_linker activated_ester->conjugate Amine Coupling (Desired Reaction) activated_ester->hydrolyzed_linker Hydrolysis (Side Reaction)

References

How to prevent premature cleavage of Acid-PEG3-SS-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acid-PEG3-SS-PEG3-Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature cleavage of this bifunctional linker during your experiments.

Understanding the Linker

This compound is a homobifunctional, cleavable crosslinker containing a disulfide bond.[1][2] This linker is frequently used in the synthesis of antibody-drug conjugates (ADCs).[3][4] The disulfide bond is designed to be stable in the oxidative environment of the bloodstream but is susceptible to cleavage in the reductive intracellular environment of target cells, allowing for controlled payload release.[1][5] However, premature cleavage can occur under certain experimental conditions, leading to off-target effects and reduced efficacy.

Troubleshooting Guide: Premature Cleavage

This guide addresses the common issue of premature cleavage of the disulfide bond in this compound.

Problem Potential Cause Recommended Solution
Rapid degradation of the linker in solution. Presence of reducing agents. Thiol-containing reagents such as dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can readily cleave disulfide bonds.[6][7][8] Ensure all buffers and solutions are free from these agents unless cleavage is intended. If a reduction step was previously performed, ensure complete removal of the reducing agent via dialysis or desalting columns.[9]
Instability during bioconjugation. Thiol-disulfide exchange with free thiols. Free cysteine residues on proteins or thiol-containing impurities in reagents can initiate thiol-disulfide exchange, leading to linker cleavage. Use high-purity solvents and reagents to minimize contaminants. If working with proteins, consider using a thiol-blocking agent on non-essential cysteines.
Cleavage observed at neutral or basic pH. pH-dependent thiol-disulfide exchange. The thiolate anion (R-S⁻), which is the active nucleophile in thiol-disulfide exchange, is more prevalent at neutral to alkaline pH. Consider performing reactions and purifications at a slightly acidic pH (e.g., pH 6.0-6.5) to decrease the rate of thiol-mediated cleavage.[10]
Degradation in biological media. Presence of biological reducing agents or enzymes. Biological fluids like plasma contain low concentrations of free thiols (e.g., cysteine) and reducing molecules like glutathione (B108866) (GSH) that can cleave disulfide bonds.[11][12] Additionally, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can catalyze disulfide cleavage.[13] When designing in-vitro experiments, be aware of these components in your media.
Inconsistent results and linker instability. Improper storage and handling. Exposure to light, moisture, and oxygen can potentially contribute to the degradation of the linker over time. Store this compound in a dry, inert atmosphere and protect it from light. For long-term storage, a cold and dark environment is recommended.[14]
Cleavage under physical stress. Mechanical force. Mechanical stress, such as stretching or shearing, can increase the rate of disulfide bond reduction by altering the bond's alignment and making it more susceptible to nucleophilic attack.[15] Handle solutions containing the linker gently, avoiding vigorous vortexing or sonication.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of disulfide bond cleavage?

A1: The primary chemical mechanism is a thiol-disulfide exchange reaction. In this reaction, a thiolate anion (R-S⁻) acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond. This results in the formation of a new disulfide bond and the release of a new thiol.[16] This process is responsible for cleavage by reducing agents and free thiols in solution.

Q2: How does pH affect the stability of the this compound linker?

A2: The stability of the disulfide bond is significantly influenced by pH. Thiol-disulfide exchange reactions are favored at neutral to alkaline pH (typically above 7) because the concentration of the reactive thiolate anion increases.[16] In acidic conditions (low pH), the thiol group remains protonated (R-SH) and is a much weaker nucleophile, thus slowing down the rate of disulfide cleavage.[16][17][18]

Q3: Can heat alone cleave the disulfide bond?

A3: No, heat by itself is generally not sufficient to break the covalent disulfide bond.[19] However, high temperatures can cause the denaturation of conjugated proteins, which may expose the disulfide bond and make it more accessible and susceptible to cleavage by any reducing agents present in the solution.[10][19]

Q4: What are common reducing agents I should avoid in my experimental setup?

A4: To prevent premature cleavage, you should avoid common laboratory reducing agents such as:

  • Dithiothreitol (DTT)[8]

  • β-mercaptoethanol (BME)[7]

  • Tris(2-carboxyethyl)phosphine (TCEP)[7]

Be mindful that biological systems and some culture media contain endogenous reducing agents like glutathione (GSH).[11]

Q5: Are there any analytical methods to detect premature cleavage?

A5: Yes, several analytical techniques can be used to assess the integrity of your conjugate and detect cleavage. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), can be used to separate the intact conjugate from the cleaved components. Mass spectrometry (MS) is another powerful tool to confirm the molecular weight of the species in your sample and identify any fragments resulting from cleavage.

Diagrams

Premature_Cleavage_Prevention cluster_causes Factors Causing Premature Cleavage cluster_linker cluster_prevention Preventative Measures Reducing_Agents Reducing Agents (DTT, BME, TCEP, GSH) Linker This compound Reducing_Agents->Linker cleave High_pH High pH (Neutral to Alkaline) High_pH->Linker facilitate cleavage Contaminants Thiol Contaminants Contaminants->Linker cleave Enzymes Enzymatic Activity (e.g., Thioredoxin) Enzymes->Linker catalyze cleavage Mechanical_Stress Mechanical Stress Mechanical_Stress->Linker increase cleavage rate Use_Pure_Reagents Use High-Purity Reagents Control_pH Maintain Slightly Acidic pH Proper_Storage Proper Storage (Dry, Inert, Dark) Gentle_Handling Gentle Handling Avoid_Reductants Avoid Unnecessary Reductants Use_Pure_Reagents->Contaminants prevents Control_pH->High_pH mitigates Gentle_Handling->Mechanical_Stress avoids Avoid_Reductants->Reducing_Agents counteracts

Caption: Factors leading to premature cleavage and corresponding preventative measures.

References

Technical Support Center: Synthesis of Acid-PEG3-SS-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Acid-PEG3-SS-PEG3-Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this homobifunctional, cleavable PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker containing a central disulfide bond flanked by two polyethylene (B3416737) glycol (PEG3) spacers, with carboxylic acid groups at both termini. The disulfide bond is cleavable under reducing conditions, which are prevalent inside cells. This property makes it a valuable tool in drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs), where precise release of a cytotoxic payload within target cells is desired. The PEG spacers enhance the solubility and bioavailability of the conjugate.

Q2: What is the general synthetic strategy for this compound?

A common synthetic approach involves the synthesis or procurement of a thiol-functionalized PEG acid precursor, followed by an oxidative dimerization to form the disulfide bond. This typically involves the following key stages:

  • Preparation of a Thiol-PEG-Acid Monomer: This may involve the use of a thiol protecting group, such as a trityl group, which is later removed.

  • Oxidation/Dimerization: The thiol-PEG-acid monomers are then oxidized to form the disulfide-linked dimer.

  • Purification: The final product is purified to remove unreacted monomers, side products, and reagents.

Q3: How can I monitor the progress of the synthesis?

The progress of the synthesis can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to confirm the molecular weight of the intermediates and the final product, and to assess purity.[1]

Troubleshooting Guide

Low Yield of Thiol-PEG-Acid Precursor
Problem Potential Cause Troubleshooting Steps
Incomplete reaction during functionalization of PEG Insufficient reaction time or temperature.- Monitor the reaction closely by TLC or LC-MS. - Gradually increase the reaction temperature and/or extend the reaction time.
Inactive reagents.- Use fresh, high-quality reagents. - Ensure solvents are anhydrous where necessary.
Low yield after deprotection of a thiol protecting group (e.g., trityl) Incomplete deprotection.- Optimize the deprotection conditions (e.g., concentration of acid like TFA, reaction time).[2] - Consider alternative deprotection methods, such as photocatalytic cleavage for trityl groups, which can be milder and more selective.[3]
Loss of product during workup.- Optimize the extraction and precipitation steps to minimize product loss.
Inefficient Disulfide Bond Formation
Problem Potential Cause Troubleshooting Steps
Low conversion of thiol to disulfide Inefficient oxidation.- For air oxidation, ensure adequate aeration and consider catalysis with a mild base (e.g., triethylamine) to facilitate thiolate formation.[4][5][6] - Explore alternative oxidizing agents such as iodine, hydrogen peroxide, or dimethyl sulfoxide (B87167) (DMSO).[7][8] - Photocatalytic methods using a suitable catalyst and a light source can also be highly efficient.[9]
Unfavorable reaction pH.- The oxidation of thiols is often pH-dependent. For air oxidation, slightly basic conditions can accelerate the reaction by promoting the formation of the more reactive thiolate anion.[4]
Formation of side products (e.g., over-oxidation) Harsh oxidizing conditions.- Use milder oxidizing agents. - Carefully control the stoichiometry of the oxidant and the reaction time to avoid the formation of sulfenic, sulfinic, or sulfonic acids.[9]
Challenges in Product Purification
Problem Potential Cause Troubleshooting Steps
Difficulty in separating the product from starting material Similar polarity of the product and starting material.- For purification of the final dicarboxylic acid product, reversed-phase chromatography (C18) is often effective.[10] - A gradient elution with a suitable mobile phase (e.g., water/acetonitrile (B52724) or water/methanol (B129727) with a small amount of acid like formic acid) can improve separation.
Product streaking on silica (B1680970) gel chromatography The polar nature of the PEG and carboxylic acid groups can lead to poor chromatographic behavior on silica.- Consider using a different stationary phase, such as reversed-phase silica. - If using normal phase, a mobile phase containing a mixture of a polar organic solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or chloroform) may be effective. The addition of a small amount of acid (e.g., acetic acid or formic acid) can help to reduce tailing of the carboxylic acid product.
Co-elution of impurities Impurities with similar physicochemical properties to the desired product.- Optimize the chromatographic conditions (e.g., gradient slope, flow rate). - Consider alternative purification techniques such as preparative HPLC for higher purity.

Experimental Protocols

Step 1: Synthesis of Trityl-S-PEG3-Acid (Protected Monomer)

This step would involve the reaction of a suitable PEG3 derivative with a trityl-protected thiol-containing carboxylic acid or the introduction of a trityl-protected thiol onto a PEG3-acid molecule. Protecting the thiol group prevents premature disulfide formation.

Step 2: Deprotection of Trityl-S-PEG3-Acid to Yield Thiol-PEG3-Acid

The trityl protecting group is typically removed under acidic conditions.

  • Reagents: Trityl-S-PEG3-Acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (as a scavenger).

  • Procedure:

    • Dissolve the Trityl-S-PEG3-Acid in DCM.

    • Add triethylsilane to the solution.

    • Slowly add TFA to the mixture and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • Purify the crude Thiol-PEG3-Acid, for example, by precipitation in cold diethyl ether or by flash chromatography.

Step 3: Oxidation of Thiol-PEG3-Acid to this compound

This step involves the dimerization of the thiol monomer to form the disulfide.

  • Reagents: Thiol-PEG3-Acid, a suitable solvent (e.g., methanol, water, or a mixture), and an oxidizing agent (e.g., air with a catalytic amount of base, or a controlled amount of iodine).

  • Procedure (Air Oxidation):

    • Dissolve the Thiol-PEG3-Acid in a suitable solvent.

    • Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine).

    • Stir the solution vigorously in a vessel open to the air or with air bubbling through the solution.

    • Monitor the formation of the dimer by LC-MS.

    • Once the reaction is complete, acidify the solution to quench the reaction and protonate the carboxylic acid groups.

    • Remove the solvent under reduced pressure.

Step 4: Purification of this compound

  • Method: Reversed-phase flash chromatography or preparative HPLC.

  • Stationary Phase: C18 silica gel.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid or TFA) is a common choice.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the solution onto the equilibrated column.

    • Elute the product using a suitable gradient.

    • Collect fractions and analyze by TLC or LC-MS to identify the pure product.

    • Combine the pure fractions and remove the solvent to yield the final product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Monomer Preparation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Dimerization cluster_step4 Step 4: Purification start Commercially available PEG3 derivative and protected thiol synthesis Synthesis of Trityl-S-PEG3-Acid start->synthesis deprotection Acidic Deprotection (e.g., TFA) synthesis->deprotection thiol_monomer Thiol-PEG3-Acid deprotection->thiol_monomer oxidation Oxidation (e.g., Air/Base) thiol_monomer->oxidation crude_product Crude this compound oxidation->crude_product purification Reversed-Phase Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_monomer Check Monomer Synthesis start->check_monomer check_oxidation Check Oxidation Step start->check_oxidation check_purification Check Purification start->check_purification monomer_incomplete Incomplete Reaction? check_monomer->monomer_incomplete monomer_deprotection Deprotection Issues? check_monomer->monomer_deprotection oxidation_incomplete Incomplete Oxidation? check_oxidation->oxidation_incomplete oxidation_side_products Side Products Formed? check_oxidation->oxidation_side_products purification_separation Poor Separation? check_purification->purification_separation purification_streaking Product Streaking? check_purification->purification_streaking solution1 Optimize reaction conditions (time, temp) monomer_incomplete->solution1 solution2 Adjust deprotection reagents/conditions monomer_deprotection->solution2 solution3 Change oxidant or add catalyst oxidation_incomplete->solution3 solution4 Use milder conditions, control stoichiometry oxidation_side_products->solution4 solution5 Optimize chromatography gradient/solvent purification_separation->solution5 solution6 Switch to reversed-phase or add modifier purification_streaking->solution6

Caption: A logical troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Aggregation of ADCs with Acid-PEG3-SS-PEG3-Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the Acid-PEG3-SS-PEG3-Acid linker. Our goal is to help you diagnose and resolve common issues related to ADC aggregation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and why is it used in ADCs?

The this compound is a cleavable linker used to attach a cytotoxic payload to an antibody. It consists of two polyethylene (B3416737) glycol (PEG) units (PEG3) that increase the hydrophilicity and solubility of the ADC, a disulfide bond (-SS-) that can be cleaved in the reducing environment inside a target cell, and two terminal carboxylic acid groups for conjugation.[1][2] The PEG components are particularly important for mitigating the aggregation often caused by hydrophobic payloads.[1][3][4][5]

Q2: What are the primary causes of ADC aggregation?

ADC aggregation is a common challenge driven by several factors:

  • Increased Hydrophobicity: Many cytotoxic payloads are inherently hydrophobic.[1][6] Conjugating them to an antibody increases the overall hydrophobicity of the ADC, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[7]

  • Unfavorable Buffer Conditions: The pH and salt concentration of the buffer can significantly impact ADC stability.[7] Working near the isoelectric point (pI) of the antibody can reduce its solubility and promote aggregation.[6][7]

  • Use of Organic Co-solvents: Organic solvents like DMSO, often used to dissolve the linker-payload, can disrupt the antibody's structure and induce aggregation if not kept to a minimum concentration.[6]

  • Conformational Changes: The conjugation process itself can alter the antibody's conformation, exposing hydrophobic regions that can lead to aggregation.

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody can increase the overall hydrophobicity and propensity for aggregation.[6]

Q3: What are the consequences of ADC aggregation?

ADC aggregation can have several detrimental effects on your research:

  • Reduced Efficacy: Aggregates may have diminished ability to bind to the target antigen on cancer cells.[6]

  • Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in vivo.[6][7]

  • Physical Instability: Aggregation can lead to precipitation and loss of valuable ADC material.

  • Off-Target Toxicity: Aggregates can be taken up non-specifically by other cells, leading to toxicity in healthy tissues.[6]

Q4: How does the this compound linker help in preventing aggregation?

The two PEG3 units in the linker are hydrophilic.[1][2] This increased hydrophilicity helps to counteract the hydrophobicity of the payload, improving the overall solubility of the ADC and reducing its tendency to aggregate.[1][3][4][5] PEG chains can create a "hydration shell" around the hydrophobic regions, preventing them from interacting with each other.[8]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot aggregation issues observed during your experiments with ADCs using the this compound linker.

Problem: Significant aggregation observed immediately after conjugation.

This is a common issue, often stemming from the conjugation conditions themselves.

Workflow for Troubleshooting Immediate Aggregation

Troubleshooting_Immediate_Aggregation start Start: Significant Aggregation Post-Conjugation check_hydrophobicity Assess Payload Hydrophobicity start->check_hydrophobicity High hydrophobicity is a key driver review_conjugation Review Conjugation Chemistry check_hydrophobicity->review_conjugation optimize_buffer Optimize Buffer (pH, Salt) review_conjugation->optimize_buffer Suboptimal conditions? minimize_cosolvent Minimize Organic Co-solvent review_conjugation->minimize_cosolvent High co-solvent %? consider_solid_phase Consider Solid-Phase Conjugation optimize_buffer->consider_solid_phase end End: Aggregation Minimized optimize_buffer->end Successful minimize_cosolvent->consider_solid_phase minimize_cosolvent->end Successful consider_solid_phase->end If aggregation persists

Caption: A step-by-step workflow to diagnose and resolve immediate ADC aggregation post-conjugation.

Recommended Actions:

  • Review Conjugation Chemistry:

    • pH: Ensure the pH of your reaction buffer is not near the isoelectric point (pI) of your antibody, as this is where solubility is at its minimum.[6][7]

    • Co-solvent Concentration: If using an organic co-solvent like DMSO to dissolve the linker-payload, ensure the final concentration in the reaction mixture is as low as possible (ideally <5% v/v).[6]

  • Optimize Formulation Buffer:

    • pH Screening: Perform small-scale experiments to identify the optimal pH for your ADC's stability.

    • Excipient Screening: Consider the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80).

  • Consider Solid-Phase Conjugation:

    • Immobilizing the antibody on a solid support (e.g., protein A resin) during conjugation physically separates the antibody molecules, preventing them from aggregating as the hydrophobic linker-payload is attached.[7][9] This can be a highly effective strategy to prevent aggregation at its source.[7]

Problem: Gradual increase in aggregation during storage.

This indicates issues with the formulation and storage conditions.

Logical Flow for Storage Stability Troubleshooting

Storage_Stability_Troubleshooting start Start: Gradual Aggregation During Storage evaluate_formulation Evaluate Formulation Buffer (pH, Ionic Strength, Excipients) start->evaluate_formulation optimize_storage Optimize Storage Conditions (Temperature, Light Exposure) start->optimize_storage perform_stress Perform Accelerated Stability Studies evaluate_formulation->perform_stress optimize_storage->perform_stress analyze_data Analyze Data to Identify Optimal Conditions perform_stress->analyze_data implement_changes Implement Optimized Formulation & Storage analyze_data->implement_changes end End: Improved Storage Stability implement_changes->end

Caption: A logical workflow for identifying and addressing the root causes of ADC aggregation during storage.

Recommended Actions:

  • Optimize Formulation Buffer:

    • pH and Ionic Strength: Systematically screen a range of pH values and salt concentrations to find the conditions that provide the best long-term stability for your ADC.

    • Add Stabilizing Excipients: The inclusion of excipients like sugars, amino acids, and surfactants can significantly improve the stability of ADCs in solution.

  • Optimize Storage Conditions:

    • Temperature: Store your ADC at the recommended temperature (typically 2-8°C or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

    • Light Exposure: Protect your ADC from light, as some payloads can be light-sensitive.

Quantitative Data Summary

Linker TypeRelative HydrophobicityTendency for AggregationRationale
Non-PEGylated Hydrophobic Linker HighHighIncreased intermolecular hydrophobic interactions.[1][6]
This compound Linker LowLowThe hydrophilic PEG chains shield the hydrophobic payload, improving solubility and reducing aggregation.[1][3][4][5]
Longer Chain PEG Linker (e.g., PEG12, PEG24) Very LowVery LowIncreased number of PEG units provides a greater hydrophilic shield, further reducing aggregation, especially at high DARs.[5][10]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC separates molecules based on their size and is a standard method for quantifying aggregates in ADC preparations.[11]

Materials:

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • HPLC or UHPLC system with a UV detector.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.

  • ADC sample.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter if necessary.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric ADC, and then any smaller fragments.

  • Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 2: Dynamic Light Scattering (DLS) for Stability Assessment

DLS measures the size distribution of particles in a solution and is a sensitive technique for detecting the early onset of aggregation.[12][13][14]

Materials:

  • DLS instrument.

  • Low-volume cuvette.

  • Filtered buffer.

  • ADC sample.

Procedure:

  • Sample Preparation: Prepare the ADC sample at a concentration of ~1 mg/mL in a filtered buffer. It is crucial that the buffer is free of any particulate matter.

  • Instrument Setup: Set the desired temperature for the measurement.

  • Measurement:

    • Carefully pipette the sample into the cuvette, ensuring no air bubbles are introduced.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument's software will generate a size distribution profile.

    • An increase in the average particle size or the appearance of a second, larger population of particles is indicative of aggregation.

    • The polydispersity index (PDI) provides an indication of the width of the size distribution. A higher PDI can also suggest the presence of aggregates.

Protocol 3: Solid-Phase Conjugation to Minimize Aggregation

This protocol provides a general workflow for solid-phase conjugation.[7][9][15] Specific conditions may need to be optimized for your particular antibody and linker-payload.

Materials:

  • Protein A or Protein G agarose (B213101) resin.

  • Spin columns or chromatography system.

  • Antibody solution.

  • Reducing agent (e.g., TCEP).

  • Activated this compound linker-payload.

  • Quenching reagent.

  • Wash and elution buffers.

Procedure:

  • Antibody Immobilization:

    • Equilibrate the Protein A/G resin with a binding buffer (e.g., PBS).

    • Incubate the antibody solution with the resin to allow for binding.

    • Wash the resin with binding buffer to remove any unbound antibody.

  • Reduction (if necessary for disulfide linker conjugation):

    • Wash the resin with a reduction buffer.

    • Add the reducing agent (e.g., TCEP) and incubate to reduce the desired disulfide bonds.

    • Wash the resin thoroughly to remove the reducing agent.

  • Conjugation:

    • Add the activated this compound linker-payload to the resin-bound antibody.

    • Incubate under optimized conditions (temperature, time) to allow for conjugation.

  • Quenching and Washing:

    • Add a quenching reagent to stop the reaction.

    • Wash the resin extensively to remove any unreacted linker-payload and quenching reagent.

  • Elution:

    • Elute the ADC from the resin using a low pH elution buffer.

    • Immediately neutralize the eluted ADC solution with a neutralization buffer.

  • Buffer Exchange:

    • Perform a buffer exchange into the final formulation buffer using a desalting column or tangential flow filtration.

References

PEGylation Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting issues encountered during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during PEGylation?

A1: Side reactions in PEGylation can lead to a heterogeneous product mixture, reduced yield, and loss of biological activity. The most common side reactions include:

  • Non-specific PEGylation: PEGylation can occur at multiple sites on a protein, particularly at lysine (B10760008) residues and the N-terminus, leading to a mixture of positional isomers with varying activities.[1]

  • Cross-linking and Aggregation: If both the PEG reagent and the target molecule are multifunctional, intermolecular cross-linking can occur, leading to aggregation and precipitation of the conjugate.[2]

  • Hydrolysis of Activated PEG Reagents: Activated PEGs, such as NHS esters, are susceptible to hydrolysis, which competes with the conjugation reaction and reduces efficiency.[3]

  • Oxidation of Aldehyde Groups: PEG aldehydes can be oxidized to carboxylic acids, rendering them unreactive towards amine groups.[2]

  • Formation of Unstable Linkages: The initial Schiff base formed during reductive amination is reversible and can hydrolyze back to the starting materials if not stabilized.[2] Some linkages, like those formed with PEG-succinimidyl carbonate, can be hydrolytically unstable.[3]

  • Disulfide Bond Scrambling: Reaction conditions, particularly alkaline pH, can promote disulfide bond scrambling, leading to protein misfolding and aggregation.[4]

  • Reaction with Other Amino Acid Residues: While less common, some activated PEGs can react with other amino acid side chains, such as histidine, serine, and tyrosine, under certain conditions.[3][5]

Q2: How can I minimize non-specific PEGylation and achieve site-selectivity?

A2: Achieving site-specific PEGylation is crucial for producing a homogeneous product with consistent biological activity. Here are some strategies:

  • pH Control: By carefully controlling the reaction pH, you can target specific amine groups. For instance, to favor N-terminal PEGylation over lysine modification, conducting the reaction at a lower pH (around 6.5-7.0) is often effective because the N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine.[1][3][4][6]

  • Use of Site-Specific PEG Reagents:

    • Thiol-reactive PEGs (e.g., PEG-maleimide): These reagents specifically target free cysteine residues, which are often less abundant than lysines, allowing for more controlled conjugation.[7][8]

    • Aldehyde-activated PEGs: These can be used for N-terminal selective modification through reductive amination at a controlled pH.[4][6]

  • Enzymatic PEGylation: Enzymes can be used to install a PEG chain at a specific site on a protein, offering high selectivity.

  • Genetic Engineering: Introducing a unique reactive handle, such as a cysteine residue or an unnatural amino acid, at a specific site on the protein allows for highly specific PEGylation.[1]

Q3: My PEGylated protein is aggregating. What are the possible causes and how can I prevent it?

A3: Aggregation during PEGylation is a common issue that can be caused by several factors:

  • Intermolecular Cross-linking: This occurs when a multifunctional PEG reagent links multiple protein molecules together.[2] To avoid this, use a monofunctional PEG derivative (like mPEG) and optimize the molar ratio of PEG to protein.[2][3]

  • Protein Instability: The reaction conditions (pH, temperature, buffer) may be destabilizing the protein, leading to unfolding and aggregation.[4][9]

  • Disulfide Bond Scrambling: As mentioned earlier, alkaline pH can lead to the breaking and reforming of disulfide bonds, causing aggregation.[4]

Troubleshooting Steps:

  • Optimize PEG-to-Protein Ratio: Start with a lower molar excess of the PEG reagent.[2]

  • Use a More Dilute Reaction Mixture: Lowering the concentration of reactants can reduce the chances of intermolecular reactions.[2]

  • Screen Reaction Buffers and pH: Ensure the chosen buffer and pH are optimal for the stability of your specific protein.[9] Avoid buffers containing primary amines (e.g., Tris) if using amine-reactive PEGs.[2]

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.[2]

  • Add Stabilizing Excipients: Consider adding sugars or other stabilizers to the reaction mixture.

Troubleshooting Guides

Issue 1: Low PEGylation Yield
Potential Cause Troubleshooting Recommendation
Hydrolysis of Activated PEG Use fresh, high-quality PEG reagents. Prepare PEG solutions immediately before use. Ensure anhydrous conditions if using highly moisture-sensitive reagents.[10]
Suboptimal pH The reactivity of the target functional group is pH-dependent. Optimize the reaction pH to ensure the target group is sufficiently nucleophilic. For amine PEGylation, a pH of 7-9 is generally recommended for NHS esters.[7][11]
Oxidized/Degraded PEG Reagent Store PEG reagents under recommended conditions (e.g., under inert gas, protected from light).[2] Use a fresh vial if degradation is suspected.
Presence of Competing Nucleophiles Avoid buffers containing primary amines (e.g., Tris) when using amine-reactive PEGs.[2]
Insufficient Molar Excess of PEG Increase the molar ratio of PEG to protein. A 5- to 50-fold molar excess is a common starting point.[2][12]
Issue 2: Heterogeneous Product Mixture
Potential Cause Troubleshooting Recommendation
Multiple Reactive Sites Employ site-selective PEGylation strategies such as pH control for N-terminal modification or using thiol-reactive PEGs for cysteine conjugation.[1][3]
Polydisperse PEG Reagent Use high-quality, monodisperse PEG reagents to ensure a more uniform product.[11]
Side Reactions Optimize reaction conditions (pH, temperature, time) to minimize side reactions like cross-linking or reactions with non-target amino acids.
Incomplete Reaction Allow the reaction to proceed for a sufficient amount of time to ensure complete conjugation at the desired site. Monitor the reaction progress using techniques like SDS-PAGE or HPLC.

Experimental Protocols

General Protocol for N-terminal PEGylation using Reductive Amination

This protocol is a starting point and should be optimized for your specific protein and PEG reagent.

  • Protein Preparation: Dissolve the protein in a suitable reaction buffer, such as 100 mM MES, HEPES, or phosphate (B84403) buffer, at a pH between 5.0 and 7.0.[2] The buffer should not contain primary amines.

  • PEG-Aldehyde Solution Preparation: Immediately before use, dissolve the mPEG-aldehyde in the reaction buffer to a known concentration.

  • Reducing Agent Preparation: Prepare a fresh stock solution of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.

  • Reaction: a. Add a 5- to 20-fold molar excess of the mPEG-aldehyde solution to the protein solution.[2] b. Incubate the mixture at 4°C with gentle stirring for 30-60 minutes.[2] c. Add a 20- to 50-fold molar excess of NaBH₃CN to the reaction mixture.[2] d. Continue the reaction at 4°C for 2-24 hours.[2]

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., Tris buffer or glycine) to consume any unreacted PEG-aldehyde.

  • Purification: Remove unreacted PEG, reducing agent, and byproducts using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[12]

Analytical Techniques for Characterizing PEGylated Proteins
Technique Purpose
SDS-PAGE To visualize the increase in apparent molecular weight upon PEGylation and to assess the degree of PEGylation semi-quantitatively.[13]
Size-Exclusion Chromatography (SEC-HPLC) To separate PEGylated protein from unreacted protein and free PEG, and to detect aggregates.[13][14]
Ion-Exchange Chromatography (IEX-HPLC) To separate different positional isomers of the PEGylated protein based on changes in surface charge.[3]
Mass Spectrometry (MALDI-TOF or ESI-MS) To determine the precise molecular weight of the PEGylated protein and thereby the number of attached PEG chains.[13][14]
Capillary Electrophoresis (CE) To assess the purity and heterogeneity of the PEGylated product.[12]
UV-Vis Spectroscopy To determine protein concentration and, if the PEG or linker has a chromophore, to quantify the degree of PEGylation.[13]

Visual Guides

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (in appropriate buffer) Reaction_Mixture PEGylation Reaction (Controlled pH, Temp, Time) Protein->Reaction_Mixture PEG_Reagent Activated PEG Reagent (e.g., mPEG-NHS) PEG_Reagent->Reaction_Mixture Purification Chromatography (SEC or IEX) Reaction_Mixture->Purification Crude Product Analysis Characterization (SDS-PAGE, HPLC, MS) Purification->Analysis Purified PEG-Protein Troubleshooting_Low_Yield Start Low PEGylation Yield Cause1 Hydrolysis of Activated PEG? Start->Cause1 Solution1 Use fresh reagent, prepare solution just before use. Cause1->Solution1 Yes Cause2 Suboptimal Reaction pH? Cause1->Cause2 No Solution2 Optimize pH for target functional group. Cause2->Solution2 Yes Cause3 Degraded PEG Reagent? Cause2->Cause3 No Solution3 Verify storage conditions, use a new vial. Cause3->Solution3 Yes Cause4 Insufficient Molar Excess of PEG? Cause3->Cause4 No Solution4 Increase PEG to protein ratio. Cause4->Solution4 Yes

References

Technical Support Center: Purification of Acid-PEG3-SS-PEG3-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Acid-PEG3-SS-PEG3-Acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its key features?

This compound is a homobifunctional, cleavable PEG linker. Its key features include:

  • Homobifunctional: It has two identical carboxylic acid functional groups at each end, allowing for the conjugation of two molecules with primary amine groups.

  • PEG Spacer: The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and biocompatibility of the conjugate.[1]

  • Cleavable Disulfide Bond: The disulfide bond (-S-S-) in the center of the linker is stable under normal physiological conditions but can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This feature is often utilized for the controlled release of conjugated molecules in the reducing environment of the cell.

Q2: What are the most common impurities encountered during the synthesis and conjugation of this compound?

Typical impurities can include:

  • Unreacted starting materials: Excess this compound linker and the unconjugated substrate (e.g., peptide, small molecule).

  • Hydrolyzed linker: The carboxylic acid groups can be susceptible to side reactions, and the disulfide bond can potentially be reduced prematurely if reducing agents are present.

  • Side-products from conjugation: Depending on the coupling chemistry used (e.g., EDC/NHS), byproducts such as N-acylurea can be formed.

  • Oligomers and aggregates: The homobifunctional nature of the linker can lead to the formation of dimers or higher-order oligomers of the substrate.

Q3: Which chromatographic techniques are most suitable for purifying this compound conjugates?

The most common and effective techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is very effective for purifying small molecule-PEG conjugates and separating closely related impurities.[][3]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their hydrodynamic volume (size). It is particularly useful for removing small molecule impurities like excess linker or desalting the sample.[][3]

Q4: How does the disulfide bond in the linker affect the purification strategy?

The disulfide bond is relatively stable but can be susceptible to reduction under certain conditions. During purification, especially with RP-HPLC using mobile phases containing certain additives, care must be taken to avoid unintentional cleavage. It is crucial to use buffers and solvents that are free of reducing agents. The stability of the disulfide bond can be influenced by the pH of the mobile phase.

Troubleshooting Guides

Issue 1: Low Yield of Purified Conjugate

Symptom: The final amount of purified this compound conjugate is significantly lower than expected.

Possible CauseRecommended Solution
Product Precipitation The conjugate may be precipitating on the column or in the collection tubes. Ensure the mobile phase and collection buffers are optimized for the solubility of your conjugate.
Irreversible Adsorption to Column The conjugate may be strongly binding to the stationary phase. Try a different column chemistry (e.g., C8 instead of C18 for RP-HPLC) or modify the mobile phase to reduce non-specific binding.
Product Degradation The conjugate may be unstable under the purification conditions (e.g., pH, temperature). Investigate the stability of your conjugate and consider using a faster purification method or adding stabilizers.
Suboptimal Fraction Collection The elution profile of the conjugate may be broader than anticipated, leading to incomplete collection. Analyze all fractions around the expected elution time to ensure complete recovery.
Issue 2: Poor Resolution Between Conjugate and Impurities

Symptom: The HPLC chromatogram shows overlapping peaks for the desired conjugate and impurities (e.g., unreacted starting materials, side-products).

Possible CauseRecommended Solution
Inappropriate HPLC Column The column chemistry or particle size may not be optimal for the separation. For RP-HPLC, experiment with different stationary phases (e.g., C4, C8, C18) and pore sizes.
Suboptimal Mobile Phase Gradient The gradient elution profile may be too steep. A shallower gradient around the elution time of the components of interest can significantly improve resolution.
Incorrect Mobile Phase Composition The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) and ion-pairing agent (e.g., TFA) can impact selectivity. Varying these components can improve separation.
Column Overloading Injecting too much sample can lead to peak broadening and poor resolution. Reduce the sample load to improve peak shape.
Issue 3: Presence of Unexpected Peaks in the Final Product

Symptom: Analysis of the purified conjugate shows additional, unidentified peaks.

Possible CauseRecommended Solution
Disulfide Bond Reduction The disulfide bond in the linker may have been partially or fully reduced during purification, leading to new species. Ensure all buffers and solvents are free of reducing agents. Consider the impact of the mobile phase pH on disulfide stability.
On-Column Degradation The conjugate may be degrading on the column due to harsh conditions. Evaluate the stability of the conjugate under the chosen mobile phase conditions.
Formation of Adducts The conjugate may be forming adducts with components of the mobile phase (e.g., TFA). This can sometimes be identified by mass spectrometry.
Contamination Impurities may be introduced from solvents, reagents, or the HPLC system itself. Ensure high-purity solvents and a clean system.

Quantitative Data Summary

The following table summarizes typical performance metrics for the purification of PEGylated small molecules. Note that actual values will vary depending on the specific conjugate and experimental conditions.

Purification MethodTypical PurityTypical Recovery/YieldKey Application
Reversed-Phase HPLC (RP-HPLC) >95%70-90%High-resolution purification, separation of closely related impurities.
Size-Exclusion Chromatography (SEC) Variable>90%Desalting, removal of small molecule impurities (e.g., excess linker).

Experimental Protocols

Protocol 1: RP-HPLC Purification of this compound Conjugate

This protocol provides a general starting point for the purification of a small molecule conjugate. Optimization will be required for each specific conjugate.

  • Column Selection:

    • Stationary Phase: C18 or C8, 5 µm particle size.

    • Dimensions: 4.6 x 250 mm (analytical) or larger for preparative scale.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of Mobile Phase B or DMSO).

    • Centrifuge the sample to remove any particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min for an analytical column.

    • Detection: UV absorbance at a wavelength appropriate for the conjugated molecule.

    • Column Temperature: 25-40 °C.

    • Gradient Program (Example):

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B (linear gradient)

      • 45-50 min: 5% B (re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peaks of interest.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and remove the solvent (e.g., by lyophilization).

Protocol 2: SEC for Desalting and Removal of Excess Linker

This protocol is suitable for removing small molecules from the larger conjugate.

  • Column Selection:

    • Select a column with a fractionation range appropriate for the size of your conjugate and the small molecule impurities (e.g., Sephadex G-25).

  • Mobile Phase (Elution Buffer) Preparation:

    • Use a buffer in which your conjugate is soluble and stable (e.g., phosphate-buffered saline, ammonium (B1175870) bicarbonate).

    • Filter and degas the buffer.

  • Column Equilibration:

    • Equilibrate the column with at least two column volumes of the elution buffer.

  • Sample Application:

    • Dissolve the sample in the elution buffer.

    • Apply the sample to the top of the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Elute the sample with the elution buffer at a constant flow rate.

    • The larger conjugate will elute first, followed by the smaller unreacted linker and salts.

    • Collect fractions and monitor the elution profile using UV absorbance.

  • Analysis:

    • Analyze the collected fractions containing the conjugate for purity.

Mandatory Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Conjugation Mixture Dissolve Dissolve in Compatible Solvent Crude->Dissolve Filter Centrifuge/Filter Dissolve->Filter HPLC RP-HPLC or SEC Filter->HPLC Collect Fraction Collection HPLC->Collect Analyze Purity Analysis Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Final Final Purified Conjugate Pool->Final

Caption: General workflow for the purification of this compound conjugates.

Troubleshooting_Flowchart cluster_yield Low Yield Troubleshooting cluster_res Poor Resolution Troubleshooting cluster_peaks Unexpected Peaks Troubleshooting Start Purification Issue Identified Problem What is the main issue? Start->Problem LowYield LowYield Problem->LowYield Low Yield PoorRes PoorRes Problem->PoorRes Poor Resolution ExtraPeaks ExtraPeaks Problem->ExtraPeaks Unexpected Peaks Precipitation Check for Precipitation LowYield->Precipitation Column Optimize Column Choice PoorRes->Column Disulfide Check for Disulfide Reduction ExtraPeaks->Disulfide Adsorption Investigate Adsorption Precipitation->Adsorption Degradation Assess Product Stability Adsorption->Degradation Gradient Adjust Gradient Column->Gradient MobilePhase Modify Mobile Phase Gradient->MobilePhase OnColumn Evaluate On-Column Degradation Disulfide->OnColumn Adducts Analyze for Adducts (MS) OnColumn->Adducts

Caption: A logical approach to troubleshooting common purification issues.

References

Impact of pH on Acid-PEG3-SS-PEG3-Acid reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Acid-PEG3-SS-PEG3-Acid linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional, cleavable crosslinker.[1][2] It features two terminal carboxylic acid groups and a central disulfide bond separated by two polyethylene (B3416737) glycol (PEG3) spacers. The carboxylic acid groups can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues on antibodies. The disulfide bond is designed to be stable under physiological conditions but can be cleaved by reducing agents.[3] This property makes it particularly useful in the development of antibody-drug conjugates (ADCs), where the linker connects a cytotoxic drug to an antibody.[1][2] The PEG spacers enhance the solubility and biocompatibility of the resulting conjugate.

Q2: How does pH affect the stability of the disulfide bond in the this compound linker?

The disulfide bond itself is relatively stable across a range of pH values. However, the rate of thiol-disulfide exchange reactions, which can lead to the cleavage of the disulfide bond in the presence of free thiols, is pH-dependent. These reactions are favored at neutral to alkaline pH.[4] Extreme pH values can also contribute to the degradation of the linker, but under typical experimental conditions, the disulfide bond is reasonably stable.

Q3: What is the optimal pH for the conjugation reaction with the this compound linker?

The conjugation reaction typically involves two main steps: the activation of the carboxylic acid groups and the subsequent reaction with primary amines on the target molecule.

  • Activation Step: The carboxylic acid groups are commonly activated using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activation step is most efficient at a slightly acidic pH, typically between 4.5 and 7.2.[5][6]

  • Conjugation Step: The reaction of the NHS-activated ester with primary amines is most efficient at a pH between 7.0 and 8.5.[7][8][9] A common practice is to perform the activation at a lower pH and then raise the pH for the conjugation step.

Q4: How does pH influence the cleavage of the disulfide bond?

The cleavage of the disulfide bond is typically achieved using a reducing agent like dithiothreitol (B142953) (DTT). The efficiency of this reduction is pH-dependent. The optimal pH range for DTT is between 7.1 and 9.0.[3][10] As the pH becomes more acidic, the reducing potential of DTT decreases because the thiol groups become protonated and are less available in their reactive thiolate form.[10][11]

Data Presentation

Table 1: Impact of pH on Key Reactions Involving the this compound Linker

Reaction SteppH RangeExpected EfficiencyRationale
Carboxylic Acid Activation (with EDC/NHS) 4.5 - 6.0HighOptimal for carbodiimide-mediated NHS ester formation.[5]
6.0 - 7.2ModerateReaction proceeds, but may be slower.
> 7.2LowIncreased hydrolysis of EDC.
Amine Conjugation (NHS ester reaction) 7.0 - 8.5HighFavors deprotonated primary amines, which are more nucleophilic.[7][9]
< 7.0LowPrimary amines are protonated, reducing their nucleophilicity.[9]
> 8.5Moderate to LowIncreased rate of NHS ester hydrolysis competes with the conjugation reaction.[7][12]
Disulfide Cleavage (with DTT) 7.1 - 9.0HighOptimal pH for DTT reducing activity.[3][10]
6.0 - 7.0ModerateDTT has reduced activity but can still be effective.[11]
< 6.0LowDTT is significantly less effective as its thiol groups are protonated.[10][11]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Biomolecule using this compound

This protocol describes the general steps for conjugating a biomolecule (e.g., an antibody) containing primary amines using the this compound linker.

Materials:

  • This compound

  • Biomolecule to be conjugated (e.g., antibody in an amine-free buffer like PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate the this compound linker to room temperature before opening.

    • Prepare a stock solution of the linker in anhydrous DMF or DMSO.

    • Prepare stock solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of the linker from the stock solution.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the linker solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to the Biomolecule:

    • Prepare the biomolecule in the Conjugation Buffer.

    • Add the activated linker solution to the biomolecule solution. A molar excess of the activated linker over the biomolecule is typically used to drive the reaction. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer for the conjugated biomolecule.

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond in the purified conjugate.

Materials:

  • Purified conjugate containing the this compound linker

  • Dithiothreitol (DTT)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare DTT Solution:

    • Prepare a fresh stock solution of DTT in the Reaction Buffer.

  • Reduction Reaction:

    • Add DTT to the purified conjugate solution to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Analysis:

    • The cleavage of the disulfide bond can be confirmed by techniques such as SDS-PAGE under non-reducing and reducing conditions, or by mass spectrometry.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Hydrolysis of NHS ester: The activated linker is sensitive to moisture and has a limited half-life in aqueous solutions.- Prepare EDC and NHS solutions immediately before use. - Perform the conjugation step promptly after the activation step. - Maintain the pH of the conjugation reaction between 7.0 and 8.5.[7][9]
2. Inactive biomolecule: The primary amines on the target biomolecule are not accessible.- Ensure the biomolecule is in a suitable buffer and conformation. - Consider using a longer PEG spacer to reduce steric hindrance.
3. Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target biomolecule for the activated linker.- Use amine-free buffers such as PBS, MES, or HEPES for the conjugation reaction.[7]
Protein Aggregation/Precipitation 1. High degree of crosslinking: The homobifunctional nature of the linker can lead to intermolecular crosslinking.- Optimize the molar ratio of the linker to the biomolecule; start with a lower excess of the linker. - Adjust the protein concentration; lower concentrations may favor intramolecular crosslinking.[7]
2. Change in protein solubility: The addition of the PEG linker may alter the physicochemical properties of the protein.- Ensure the final conjugate is in a suitable storage buffer. - The PEG spacers in this linker are designed to improve solubility, so this is less common.
Incomplete Disulfide Bond Cleavage 1. Suboptimal pH: The pH of the reaction buffer is too acidic for efficient reduction by DTT.- Ensure the pH of the reaction buffer is between 7.1 and 9.0.[3][10]
2. Degraded DTT: DTT is prone to oxidation.- Use a fresh, high-quality DTT solution.
3. Insufficient DTT concentration or reaction time: - Increase the molar excess of DTT and/or extend the incubation time.

Visualizations

experimental_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_cleavage Cleavage Start Start Linker This compound Start->Linker Activated_Linker NHS-activated Linker Linker->Activated_Linker 15-30 min, RT EDC_NHS EDC / NHS pH 4.5-6.0 EDC_NHS->Activated_Linker Conjugation Conjugation Reaction pH 7.0-8.5 Activated_Linker->Conjugation Biomolecule Biomolecule (e.g., Antibody) in Amine-free Buffer Biomolecule->Conjugation Quenching Quenching (e.g., Tris buffer) Conjugation->Quenching 2-4h RT or O/N 4°C Purification Purification (e.g., SEC) Quenching->Purification Final_Conjugate Purified Conjugate Purification->Final_Conjugate Cleavage_Reaction Disulfide Cleavage Final_Conjugate->Cleavage_Reaction DTT DTT pH 7.1-9.0 DTT->Cleavage_Reaction Cleaved_Product Cleaved Product Cleavage_Reaction->Cleaved_Product 30-60 min, 37°C

Caption: Experimental workflow for the conjugation and cleavage of the this compound linker.

ph_effect_disulfide cluster_acidic Acidic pH (e.g., < 7) cluster_basic Alkaline pH (e.g., > 7) Thiol_H R-SH (Protonated Thiol) Less Reactive No_Reaction_1 Slow or No Reaction Thiol_H->No_Reaction_1 Thiolate R-S⁻ (Thiolate Anion) Highly Reactive Thiol_H->Thiolate + OH⁻ - H₂O Disulfide_1 R'-S-S-R' Disulfide_1->No_Reaction_1 Equilibrium Thiolate->Equilibrium Disulfide_2 R'-S-S-R' Disulfide_2->Equilibrium Mixed_Disulfide R-S-S-R' + R'-S⁻ Equilibrium->Mixed_Disulfide Proton H⁺

Caption: Impact of pH on thiol-disulfide exchange reaction efficiency.

References

Technical Support Center: Characterization of Acid-PEG3-SS-PEG3-Acid ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of Acid-PEG3-SS-PEG3-Acid Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the key analytical techniques used to characterize these complex biomolecules. The this compound linker, featuring a cleavable disulfide bond and polyethylene (B3416737) glycol (PEG) spacers, presents unique analytical challenges that this guide will help you address.

Hydrophobic Interaction Chromatography (HIC)

HIC is a fundamental technique for determining the drug-to-antibody ratio (DAR) distribution of ADCs under non-denaturing conditions.[1][2][3] It separates ADC species based on the increasing hydrophobicity conferred by the conjugated drug-linker.[4][5]

HIC Troubleshooting Guide & FAQs
Question/IssuePossible Cause(s)Suggested Solution(s)
Poor peak resolution or broad peaks - Inappropriate salt concentration in the mobile phase.- Gradient is too steep.- Column overloading.- Optimize the initial and final salt concentrations. Ammonium sulfate (B86663) is commonly used.[3][6]- Decrease the gradient slope to improve separation.- Reduce the amount of ADC loaded onto the column.
Peak tailing - Secondary interactions between the ADC and the column matrix.- Adjust the mobile phase pH.- Add a small amount of organic solvent (e.g., isopropanol) to the mobile phase.[4]- Use a column with a different stationary phase chemistry.
Variable retention times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation.- Ensure accurate and consistent preparation of mobile phases.- Use a column thermostat to maintain a constant temperature.- Implement a regular column cleaning and regeneration protocol.
Baseline drift - Impurities in the salt used for the mobile phase.[4]- Use high-purity salts.- Filter the mobile phases before use.[7]- Utilize a blank subtraction feature in the chromatography software if available.[4]
No elution of highly conjugated species - The elution strength of the mobile phase is too weak.- Decrease the final salt concentration in the gradient.- Add a percentage of organic modifier like isopropanol (B130326) to the low-salt mobile phase.[4]
Experimental Protocol: HIC for DAR Determination

This protocol provides a general procedure for the analysis of an this compound ADC. Optimization will be required for specific ADCs.

Materials:

  • Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[6]

  • ADC Sample: Diluted to 1 mg/mL in Mobile Phase B.

Instrumentation:

  • HPLC system with a UV detector (monitoring at 280 nm)

  • HIC column (e.g., TSKgel Butyl-NPR)

Procedure:

  • Equilibrate the HIC column with 30% Mobile Phase B at a flow rate of 0.5 mL/min for 10 column volumes.

  • Inject 10-20 µg of the ADC sample.

  • Develop a linear gradient from 30% to 100% Mobile Phase B over 30 minutes.[6]

  • Maintain 100% Mobile Phase B for 5 minutes to elute all species.

  • Re-equilibrate the column with 30% Mobile Phase B for 10 column volumes.

Data Analysis:

The average DAR is calculated from the peak areas of the different drug-loaded species (D0, D2, D4, etc.) using the following equation:

Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) [4]

where 'n' is the number of drugs conjugated to the antibody for a given peak.

HIC Experimental Workflow

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing prep_A Prepare Mobile Phase A (High Salt) equilibration Column Equilibration prep_A->equilibration prep_B Prepare Mobile Phase B (Low Salt) prep_B->equilibration prep_sample Dilute ADC Sample injection Sample Injection prep_sample->injection equilibration->injection gradient Gradient Elution injection->gradient detection UV Detection (280 nm) gradient->detection integration Peak Integration detection->integration dar_calc Average DAR Calculation integration->dar_calc

Caption: Workflow for HIC-based DAR determination.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a denaturing technique used to analyze the light and heavy chains of the ADC after reduction of the disulfide bonds, including the interchain and linker disulfide bonds. This allows for the determination of drug load on each chain.

RP-HPLC Troubleshooting Guide & FAQs
Question/IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape or resolution - Suboptimal mobile phase composition or gradient.- Inappropriate column temperature.- Optimize the organic solvent (e.g., acetonitrile, isopropanol) and ion-pairing agent (e.g., TFA, FA) concentrations.[8]- Increase the column temperature (e.g., 70-80°C) to improve peak shape for large proteins.[8][9]
Sample carryover - Adsorption of hydrophobic ADC species to the column or system.- Implement rigorous needle wash protocols.- Inject a blank run between samples.- Use a column with a wider pore size (e.g., 1000 Å).[8]
Incomplete reduction of disulfide bonds - Insufficient reducing agent concentration or incubation time.- Increase the concentration of the reducing agent (e.g., DTT).- Optimize the incubation time and temperature for the reduction step.[10]
Low recovery - Irreversible binding of the ADC or its fragments to the column.- Use a column with a polyphenyl stationary phase, which can be less retentive for proteins.- Add a small percentage of a stronger organic solvent like isopropanol to the mobile phase.
Experimental Protocol: RP-HPLC of Reduced ADC

Materials:

  • Reducing Agent: 1 M Dithiothreitol (DTT)

  • Denaturant: 8 M Guanidine HCl[10]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[8]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[8]

Instrumentation:

  • UHPLC system with a UV detector

  • RP column suitable for proteins (e.g., C4, 300 Å)

  • Column oven

Procedure:

  • Sample Reduction:

    • To 50 µg of ADC (at 1 mg/mL), add Guanidine HCl to a final concentration of 6 M.

    • Add DTT to a final concentration of 10 mM.[11]

    • Incubate at 37°C for 30 minutes.[12]

  • Chromatography:

    • Set the column temperature to 80°C.[8]

    • Equilibrate the column with 20% Mobile Phase B.

    • Inject the reduced sample.

    • Apply a linear gradient from 20% to 60% Mobile Phase B over 20 minutes at a flow rate of 0.5 mL/min.

    • Monitor absorbance at 280 nm.

RP-HPLC Experimental Workflow

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis denature Denaturation (Guanidine HCl) reduce Reduction (DTT) denature->reduce injection Sample Injection reduce->injection gradient Gradient Elution (High Temperature) injection->gradient detection UV Detection gradient->detection integration Peak Integration detection->integration chain_analysis Drug Load per Chain integration->chain_analysis

Caption: Workflow for RP-HPLC analysis of reduced ADC.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is primarily used to quantify high molecular weight species (aggregates) and low molecular weight fragments.[13]

SEC Troubleshooting Guide & FAQs
Question/IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing) - Non-specific interactions between the hydrophobic ADC and the SEC column matrix.[13][14]- Increase the ionic strength of the mobile phase (e.g., increase NaCl concentration).- Add a small amount of an organic modifier like isopropanol (10-15%) to the mobile phase.[15][16]- Screen different SEC columns with various base materials and coatings.[13]
Apparent increase in aggregation - On-column aggregation induced by the mobile phase or column interactions.- Change the mobile phase pH or buffer composition.[13]- Reduce the protein concentration of the injected sample.
Loss of resolution - Column aging or contamination.- Inappropriate flow rate.- Clean or replace the SEC column.- Optimize the flow rate; slower flow rates often improve resolution.
Experimental Protocol: SEC for Aggregate Analysis

Materials:

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, with 200 mM NaCl.

Instrumentation:

  • HPLC or UHPLC system with a UV detector

  • SEC column (e.g., TSKgel G3000SWxl)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Inject 20-50 µg of the ADC sample (at approximately 1 mg/mL).

  • Perform an isocratic elution for 30 minutes.

  • Monitor absorbance at 280 nm.

  • Integrate the peak areas corresponding to the monomer, aggregates, and fragments.

SEC Experimental Workflow```dot

SEC_Workflow prep Prepare Mobile Phase and Sample equilibration Column Equilibration prep->equilibration injection Sample Injection equilibration->injection elution Isocratic Elution injection->elution detection UV Detection elution->detection analysis Quantify Aggregates, Monomer, and Fragments detection->analysis

Caption: Workflow for reduced and non-reduced CE-SDS.

References

Validation & Comparative

A Comparative Guide: The Role of Linker Cleavability in Antibody-Drug Conjugates, Featuring Acid-PEG3-SS-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, governing both stability in circulation and the efficiency of payload release within the target tumor environment.[1] This guide provides an objective comparison of the disulfide-based cleavable linker, Acid-PEG3-SS-PEG3-Acid, and non-cleavable linkers, supported by experimental data and detailed methodologies.

This compound is a homobifunctional linker that contains a disulfide bond, designed to be cleaved in the reducing environment of the cell, and polyethylene (B3416737) glycol (PEG) spacers to enhance solubility.[2][3] In contrast, non-cleavable linkers, such as those based on thioether chemistry (e.g., SMCC), form a stable bond that releases the cytotoxic payload only after lysosomal degradation of the antibody.[4][5] The choice between these strategies has profound implications for an ADC's mechanism of action, efficacy, and safety profile.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between this compound and non-cleavable linkers lies in their payload release mechanisms.

  • This compound (Cleavable): This linker leverages the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment and the intracellular cytoplasm.[6] The high intracellular GSH concentration (1-10 mM) compared to plasma (~5 µM) leads to the reduction and cleavage of the disulfide bond, releasing the payload inside the target cell.[6] This mechanism can result in the release of the payload in its native, highly potent form.

  • Non-Cleavable Linkers: These linkers lack a specific chemical trigger for payload release. The release of the payload-linker-amino acid complex occurs only after the entire ADC is internalized and the antibody is degraded in the lysosome. This results in a modified payload, which may have different cell permeability and cytotoxic properties compared to the native drug.

dot

Caption: Mechanism of Action: Cleavable vs. Non-Cleavable Linkers.

Comparative Performance Data

The following tables summarize quantitative data comparing the performance of ADCs with disulfide-based cleavable linkers (representative of this compound) and non-cleavable linkers. The data presented is based on studies comparing maytansinoid-based ADCs, a common payload class for both linker types.

Table 1: In Vitro Cytotoxicity

Cell LineLinker TypeADC ExampleIC50 (nM)
Antigen-Positive Disulfide (Cleavable)huC242-SPDB-DM4~0.1
Non-CleavablehuC242-SMCC-DM1~0.1
Antigen-Negative Disulfide (Cleavable)huC242-SPDB-DM4>100
Non-CleavablehuC242-SMCC-DM1>100

Note: IC50 values are representative and can vary based on the specific antibody, payload, and cell line used.

Table 2: In Vivo Efficacy (Tumor Xenograft Model)

ADC (Linker Type)Dose (mg/kg)Tumor Growth Inhibition (%)Outcome
huC242-SPDB-DM4 (Disulfide)15>95%Complete tumor regression
huC242-SMCC-DM1 (Non-cleavable)15~50%Moderate tumor growth inhibition

Table 3: Pharmacokinetic Parameters

ADC (Linker Type)Half-life (t1/2) in PlasmaClearanceKey Metabolite in Tumor
Disulfide-linked ADCGenerally shorterHigherFree, lipophilic payload (e.g., DM4)
Non-cleavable ADCGenerally longerLowerPayload-linker-amino acid (e.g., Lys-SMCC-DM1)

Note: Pharmacokinetic parameters are highly dependent on the specific ADC and animal model.[7] Non-cleavable linkers generally exhibit longer half-lives and lower plasma clearance compared to cleavable linkers.[7]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a suitable software.

dot

Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.

In Vivo Xenograft Model for Efficacy Testing

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Methodology:

  • Model Establishment: Subcutaneously implant human tumor cells (antigen-positive) into immunodeficient mice.

  • Tumor Growth: Monitor tumor growth until they reach a predetermined size.

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with cleavable linker, ADC with non-cleavable linker). Administer the respective treatments, typically via intravenous injection.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Bystander Effect Assay (In Vitro Co-Culture)

Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.

  • Incubation: Incubate the plates for 72-120 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity to specifically quantify the viability of the antigen-negative cell population.

  • Data Analysis: A decrease in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.

dot

Caption: Logical Relationship of Linker Type to Therapeutic Outcome.

Discussion and Conclusion

The choice between a cleavable linker like this compound and a non-cleavable linker is a critical decision in ADC design, with each offering distinct advantages and disadvantages.

This compound (and other disulfide-based cleavable linkers) often demonstrate superior in vivo efficacy in preclinical models.[8] This is attributed to the release of a lipophilic, cell-permeable payload that can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect".[8] This can be particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen. However, the cleavable nature of the disulfide bond can lead to premature payload release in the circulation, potentially causing off-target toxicity. The steric hindrance around the disulfide bond can be engineered to modulate stability.[2]

Non-cleavable linkers offer the significant advantage of increased plasma stability, which generally translates to a better safety profile and reduced off-target toxicity.[4] The payload is only released after the ADC is internalized and the antibody is fully degraded, ensuring a more targeted delivery. However, the resulting payload metabolite is often less membrane-permeable, which limits the bystander effect.[9] This can make ADCs with non-cleavable linkers less effective against heterogeneous tumors.

References

A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: Focus on Acid-PEG3-SS-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, pharmacokinetic profile, and ultimately, its therapeutic index. This guide provides a comprehensive comparison of Acid-PEG3-SS-PEG3-Acid, a glutathione-sensitive disulfide linker, with other prevalent cleavable linkers used in ADC development. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their ADC design.

Introduction to Cleavable Linkers in ADCs

Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within the target cancer cell. This controlled release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. The primary classes of cleavable linkers include those sensitive to proteases, pH, and the reductive environment of the cell.

This compound is a homobifunctional, cleavable linker that falls into the category of redox-sensitive linkers.[1][2][] Its structure incorporates a disulfide bond flanked by two polyethylene (B3416737) glycol (PEG) units, terminating in carboxylic acid groups for conjugation.[4] The disulfide bond is susceptible to cleavage by the high intracellular concentrations of glutathione (B108866) (GSH), a key antioxidant in mammalian cells.[5][6] The PEG spacers are intended to enhance the linker's solubility and improve the ADC's pharmacokinetic properties.[4]

This guide will compare the performance of this compound and other disulfide linkers with two other major classes of cleavable linkers:

  • Peptide Linkers: Primarily cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells. A common example is the valine-citrulline (Val-Cit) dipeptide linker.[][8]

  • Hydrazone Linkers: Designed to be stable at physiological pH but hydrolyze in the acidic environment of endosomes and lysosomes.

Comparative Performance of Cleavable Linkers

The ideal ADC linker possesses high stability in plasma to prevent premature drug release and is efficiently cleaved at the target site to ensure potent cytotoxicity. The following tables summarize the key performance characteristics of different cleavable linkers based on available experimental data.

Table 1: In Vitro Plasma Stability of Cleavable Linkers

Linker TypeSpecific Linker ExampleStability in Human Plasma (t½)Stability in Mouse Plasma (t½)Key Findings & Citations
Disulfide General Disulfide LinkersGenerally stable, but can be susceptible to thiol-exchange.Can be less stable than in human plasma.Stability is influenced by steric hindrance around the disulfide bond.[9]
Peptide Valine-Citrulline (Val-Cit)Highly stableSusceptible to cleavage by carboxylesterase 1c (Ces1c), leading to lower stability.[10]Introduction of a glutamic acid residue (EVCit) can significantly improve stability in mouse plasma.[10]
Hydrazone AcButDMHLess stable compared to disulfide and peptide linkers.Prone to premature hydrolysis.Generally considered less stable in circulation, leading to potential off-target toxicity.[11]

Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

Linker TypePayloadCell LineIC50Key Findings & Citations
Disulfide Pyrrolobenzodiazepine (PBD)WSU-DLCL2 (non-Hodgkin lymphoma)~0.1 nMDisulfide-linked PBD ADC showed comparable in vitro potency to a peptide-linked ADC.[12]
Peptide Monomethyl Auristatin E (MMAE)NCI-N87 (HER2+)10.1 ng/mLVal-Cit-MMAE ADC demonstrated potent, target-dependent cytotoxicity.[13]
Peptide Monomethyl Auristatin E (MMAE)KPL-4, JIMT-1, BT-474, SKBR-3 (HER2+)Potent cytotoxicity observed in all HER2+ cell lines.EVCit-MMAE ADC showed comparable in vitro cytotoxicity to VCit-MMAE ADC.[10]

Table 3: In Vivo Performance of ADCs with Different Cleavable Linkers

Linker TypePayloadXenograft ModelEfficacyKey Findings & Citations
Disulfide Pyrrolobenzodiazepine (PBD)WSU-DLCL2Similar tumor growth inhibition to peptide-linked ADC at the same dose.The disulfide-linked ADC was better tolerated than the peptide-linked ADC, showing less body weight loss in rats.[12]
Peptide Monomethyl Auristatin E (MMAE)NCI-N87Significant tumor growth inhibition.Val-Cit-MMAE ADC showed potent in vivo efficacy.[13]
Peptide Monomethyl Auristatin E (MMAE)KPL-4, JIMT-1Complete tumor remission with EVCit-MMAE ADC.The more stable EVCit linker led to superior in vivo efficacy compared to the less stable VCit linker in mouse models.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of ADC linker performance.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species.

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human and mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation:

    • For analysis of intact ADC, samples can be analyzed directly after dilution.

    • For quantification of released payload, proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant is collected.

  • Quantification:

    • LC-MS: Liquid chromatography-mass spectrometry is the gold standard for quantifying both the intact ADC (to determine the drug-to-antibody ratio, DAR) and the free payload.[14][15][16][17]

    • ELISA: Enzyme-linked immunosorbent assay can be used to measure the concentration of antibody-conjugated drug and total antibody.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72 or 96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

Bystander Killing Assay (Co-culture Method)

Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.

  • Co-culture: Seed a mixed population of antigen-positive and labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-96 hours.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells.

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to their viability when cultured alone and treated with the ADC. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.[18][][20]

Mandatory Visualizations

Chemical Structure of this compound

G cluster_linker This compound N1 HOOC-CH2-CH2- N2 O-(CH2)2-O-(CH2)2-O-(CH2)2- N1->N2 N3 S-S N2->N3 N4 -(CH2)2-O-(CH2)2-O-(CH2)2- N3->N4 N5 CH2-CH2-COOH N4->N5

Caption: Chemical structure of the this compound linker.

Experimental Workflow for Comparing ADC Linker Stability

G cluster_workflow ADC Linker Stability Workflow start Prepare ADCs with Different Linkers incubation Incubate ADCs in Human and Mouse Plasma (37°C) start->incubation sampling Collect Aliquots at Various Time Points incubation->sampling analysis LC-MS Analysis sampling->analysis dar Determine DAR (Intact ADC) analysis->dar payload Quantify Free Payload analysis->payload stability Calculate Linker Stability (Half-life) dar->stability payload->stability

Caption: Experimental workflow for comparing the plasma stability of ADCs.

Signaling Pathway for MMAE-Induced Apoptosis

G cluster_pathway MMAE-Induced Apoptosis Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest G2/M Mitotic Arrest Microtubule->MitoticArrest Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) MitoticArrest->Bcl2 Modulation BaxBak Bax/Bak Activation MitoticArrest->BaxBak Bcl2->BaxBak Inhibition Mitochondria Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC. While disulfide linkers like this compound offer the advantage of being cleaved by the high intracellular glutathione concentrations, their stability can be a concern and requires careful optimization, often through steric hindrance. Peptide linkers such as Val-Cit have demonstrated excellent stability in human plasma and potent efficacy, although their stability in mouse models can be a challenge for preclinical evaluation. The introduction of modifications, such as the addition of a glutamic acid residue to the Val-Cit linker, has shown promise in overcoming this limitation. Hydrazone linkers, while historically important, are generally less stable and may lead to a narrower therapeutic window.

Ultimately, the optimal linker choice will depend on a multifactorial assessment of the specific antibody, payload, and the target indication. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate and select the most appropriate cleavable linker to advance their ADC development programs.

References

Stability of Acid-PEG3-SS-PEG3-Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Stability of Disulfide-Based Linkers

Acid-PEG3-SS-PEG3-Acid belongs to the class of reducible linkers, which are designed to be stable in the systemic circulation and cleaved in the reductive intracellular environment of target cells. The key to this differential stability lies in the significant concentration gradient of glutathione (B108866) (GSH), a major intracellular reducing agent, between the bloodstream and the cytoplasm.

  • In the Bloodstream (Oxidative Environment): The concentration of reducing agents in plasma is low, which generally keeps disulfide bonds intact. This stability in circulation is crucial to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity and a diminished therapeutic window.[1]

  • Inside the Cell (Reductive Environment): The intracellular concentration of GSH is approximately 1-10 mM, which is about 1000 times higher than in the plasma.[1] This high GSH concentration facilitates the reduction and cleavage of the disulfide bond in this compound, releasing the conjugated drug at the site of action.

The presence of polyethylene (B3416737) glycol (PEG) chains in the this compound linker is intended to enhance the hydrophilicity and solubility of the ADC, which can reduce aggregation and potentially prolong its circulation half-life.[2][3]

Comparative Stability Analysis

While direct quantitative comparisons are not available, the stability of this compound can be qualitatively compared to other linker types based on its chemical structure.

Linker TypeCleavage MechanismExpected Stability in CirculationKey AdvantagesPotential Limitations
This compound Reduction of disulfide bondModerate to HighGood solubility, biocompatibility, specific intracellular release.[2]Susceptible to premature cleavage by free thiols in plasma.
Hindered Disulfide Linkers Reduction of disulfide bondHighIncreased stability against thiol-exchange reactions in plasma.[1]Potentially slower payload release inside the cell.
Peptide Linkers (e.g., Val-Cit) Protease (e.g., Cathepsin B) cleavageHighHigh plasma stability, specific cleavage in lysosomes.[4]Efficacy dependent on protease expression levels in tumor cells.
Hydrazone Linkers pH-dependent hydrolysisModerateRelease triggered by the acidic environment of endosomes/lysosomes.[5]Can be unstable at physiological pH, leading to premature release.
Non-Cleavable Linkers Antibody degradationVery HighHigh stability, lower risk of off-target toxicity from released payload.Payload is released as an amino acid adduct, which may have reduced activity.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of an ADC constructed with this compound, the following experimental protocols are recommended.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug-linker cleavage and the half-life of the intact ADC in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Sample Preparation: Stop the reaction by freezing the samples at -80°C. For analysis, the ADC can be isolated from plasma proteins using affinity capture (e.g., Protein A/G beads).

  • Quantification: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage. Alternatively, the concentration of the released payload in the plasma supernatant can be quantified.[5][6]

  • Data Analysis: Plot the percentage of intact ADC (or DAR) versus time to determine the stability profile and calculate the half-life (t½) of the ADC in plasma.

In Vitro Reductive Cleavage Assay

Objective: To evaluate the cleavage kinetics of the disulfide linker in response to a reducing agent like glutathione.

Methodology:

  • Incubation: Incubate the ADC with a physiologically relevant concentration of glutathione (e.g., 10 mM) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Sample Preparation: Stop the reaction, for example, by adding a quenching agent that reacts with free thiols.

  • Quantification: Analyze the samples by LC-MS to measure the concentration of the released payload over time.

  • Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage kinetics.

In Vivo Stability Assessment

Objective: To determine the pharmacokinetic profile and in vivo stability of the ADC.

Methodology:

  • Animal Model: Administer a single intravenous (IV) dose of the ADC to a suitable animal model (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Use a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of total antibody and intact ADC, or LC-MS to determine the DAR and the concentration of free payload in the plasma samples.[7]

  • Data Analysis: Plot the plasma concentrations of the different ADC species versus time and fit the data to a pharmacokinetic model to determine key parameters such as clearance, volume of distribution, and elimination half-life.

Data Presentation

Quantitative stability data should be summarized in clear and concise tables for easy comparison. Below are example tables illustrating how the data for this compound could be presented against other linkers.

Table 1: Example In Vitro Plasma Stability Data

Linker TypeADCSpeciesHalf-life (t½) in Plasma (hours)Reference
This compound ADC-XHumanData not available-
This compound ADC-XMouseData not available-
Hindered DisulfideADC-YHuman~120Hypothetical
Peptide (Val-Cit)ADC-ZHuman>200Hypothetical
HydrazoneADC-AHuman~50Hypothetical

Table 2: Example In Vivo Pharmacokinetic Data in Mice

Linker TypeADCElimination Half-life (t½) (hours)Clearance (mL/hr/kg)Reference
This compound ADC-XData not availableData not available-
Hindered DisulfideADC-Y~100~0.2Hypothetical
Peptide (Val-Cit)ADC-Z~150~0.15Hypothetical
Non-cleavableADC-B~200~0.1Hypothetical

Visualizations

Experimental Workflow for In Vitro Plasma Stability

in_vitro_stability_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis ADC ADC with This compound Incubate Incubate at 37°C ADC->Incubate Plasma Human/Mouse Plasma Plasma->Incubate Timepoints Collect Aliquots (0-168h) Incubate->Timepoints Isolation Affinity Capture (Protein A/G) Timepoints->Isolation Quantification LC-MS Analysis (DAR Measurement) Isolation->Quantification Data Data Analysis (Half-life Calculation) Quantification->Data

Caption: Workflow for the in vitro plasma stability assay.

Signaling Pathway of ADC Action with a Reducible Linker

adc_action_pathway cluster_circulation Systemic Circulation (Oxidative) cluster_cell Target Tumor Cell cluster_binding Binding & Internalization cluster_release Payload Release (Reductive) cluster_effect Cytotoxic Effect ADC_circ Intact ADC in Bloodstream Binding ADC Binds to Receptor ADC_circ->Binding Targeting Receptor Tumor Antigen Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome/ Lysosome Endocytosis->Endosome Cleavage Disulfide Cleavage (High GSH) Endosome->Cleavage Payload Released Payload Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of action for an ADC with a reducible disulfide linker.

References

The Balancing Act: How PEG Linker Length Dictates the Efficacy of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a complex endeavor where the linker—the bridge between the antibody and the cytotoxic payload—plays a pivotal role in determining the therapeutic index. Among the linker technologies, polyethylene (B3416737) glycol (PEG) has garnered significant attention for its ability to fine-tune the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of ADC efficacy with varying PEG linker lengths, supported by experimental data, to inform the design of next-generation targeted cancer therapies.

The incorporation of PEG linkers into ADCs offers several advantages. The hydrophilic nature of PEG can counteract the hydrophobicity of many potent cytotoxic payloads, mitigating the risk of ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[1][2][3] This enhancement in solubility and stability can lead to improved pharmacokinetics, including a longer plasma half-life and increased tumor accumulation.[2][4] However, the length of the PEG chain is a critical parameter that must be optimized, as it presents a trade-off between favorable pharmacokinetics and potent cytotoxicity.[2][4]

Comparative Analysis of ADC Performance with Different PEG Linker Lengths

The selection of an optimal PEG linker length is highly dependent on the specific antibody, payload, and target antigen.[2][5] The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
ADC ConstructTarget/Cell LinePEG Linker LengthIC50 (nM)Fold Change vs. No PEGReference
ZHER2-MMAEHER2/NCI-N87No PEG (HM)0.231.0[6]
ZHER2-PEG4K-MMAEHER2/NCI-N874 kDa1.044.5[6]
ZHER2-PEG10K-MMAEHER2/NCI-N8710 kDa2.5811.2[6]

As demonstrated in the table, longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance at the target cell surface or during internalization.[7]

Table 2: Influence of PEG Linker Length on Pharmacokinetics
ADC ConstructAnimal ModelPEG Linker LengthPlasma Half-life (t1/2)Clearance RateReference
ZHER2-MMAEMouseNo PEG (HM)19.6 min-[6]
ZHER2-PEG4K-MMAEMouse4 kDa49.0 min (2.5x increase)-[6]
ZHER2-PEG10K-MMAEMouse10 kDa219.5 min (11.2x increase)-[6]
MMAE ConjugateRat< PEG8-Increased[8]
MMAE ConjugateRat≥ PEG8-Slower/Optimal[2][8]

Longer PEG linkers generally increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a significantly longer plasma half-life.[2] Studies have shown that a PEG8 side chain may be the minimum length to achieve optimal slower clearance.[2]

Table 3: Effect of PEG Linker Length on In Vivo Antitumor Efficacy
ADC ConstructTumor ModelPEG Linker LengthTumor Growth Inhibition (%)Reference
Non-PEGylated ADCL540cy XenograftNo PEG11[9]
PEGylated ADCL540cy XenograftPEG235-45[9]
PEGylated ADCL540cy XenograftPEG435-45[9]
PEGylated ADCL540cy XenograftPEG875-85[9]
PEGylated ADCL540cy XenograftPEG1275-85[9]
PEGylated ADCL540cy XenograftPEG2475-85[9]

The improved pharmacokinetic profiles conferred by longer PEG linkers often translate to enhanced in vivo efficacy, with greater tumor accumulation and more profound tumor growth inhibition.[9] ADCs with 8, 12, and 24 PEG units demonstrated significantly higher tumor to plasma exposure ratios compared to those with shorter linkers.[9]

Visualizing the Impact and Workflow

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of ADC action, a typical experimental workflow for evaluating ADCs with different PEG linker lengths, and the logical relationship in linker optimization.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC ADC with PEG Linker TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize ADCs (Varying PEG Lengths) DAR Determine DAR (HIC/UV-Vis) Synthesis->DAR Aggregation Assess Aggregation (SEC) Synthesis->Aggregation Binding Evaluate Antigen Binding (ELISA/SPR) Synthesis->Binding Cytotoxicity Cytotoxicity Assay (IC50 Determination) Synthesis->Cytotoxicity PK_Study Pharmacokinetic Study (Rodent Model) Cytotoxicity->PK_Study Efficacy_Study Antitumor Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study

Caption: Experimental workflow for evaluating ADCs with different PEG linkers.

Linker_Optimization_Logic cluster_properties Linker Properties cluster_outcomes Potential Outcomes Short_PEG Shorter PEG Linker High_Potency Higher In Vitro Potency Short_PEG->High_Potency Lower_PK Poorer PK Profile Short_PEG->Lower_PK Long_PEG Longer PEG Linker Lower_Potency Lower In Vitro Potency Long_PEG->Lower_Potency Improved_PK Improved PK Profile Long_PEG->Improved_PK Optimal_ADC Optimal Therapeutic Index High_Potency->Optimal_ADC Improved_Efficacy Enhanced In Vivo Efficacy Improved_PK->Improved_Efficacy Improved_Efficacy->Optimal_ADC

References

A Head-to-Head Battle: Homobifunctional vs. Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and specificity of the final conjugate. This guide provides a comprehensive comparative analysis of two fundamental classes of crosslinkers: homobifunctional and heterobifunctional linkers. By delving into their core principles, performance metrics, and experimental workflows, this document aims to equip you with the knowledge to make an informed selection for your specific application, be it in the development of antibody-drug conjugates (ADCs), protein-protein interaction studies, or the immobilization of biomolecules.

At their core, crosslinkers are molecules that contain two or more reactive groups, enabling the covalent joining of two or more biomolecules. The primary distinction between the two types of linkers lies in the nature of these reactive groups. Homobifunctional linkers possess two identical reactive groups, whereas heterobifunctional linkers feature two different reactive groups.[1] This seemingly subtle difference has significant implications for the control and outcome of the conjugation reaction.

Key Differences at a Glance

Homobifunctional linkers, with their identical reactive ends, are typically employed in a single-step reaction.[2] This approach, while straightforward, can lead to a lack of control, often resulting in undesirable side products such as self-conjugation, intramolecular crosslinking, and polymerization.[2] In contrast, heterobifunctional linkers allow for a more controlled, sequential (two-step) conjugation process.[1] This minimizes the formation of unwanted products, leading to a more homogeneous and well-defined final conjugate.[1]

Performance Characteristics: A Comparative Overview

The choice between a homobifunctional and a heterobifunctional linker significantly influences the outcome of a bioconjugation reaction. The following table summarizes the key performance characteristics of each type.

FeatureHomobifunctional LinkersHeterobifunctional Linkers
Reactive Groups Two identical reactive groupsTwo different reactive groups
Reaction Type One-stepTwo-step, sequential
Control over Conjugation LowHigh
Potential for Byproducts High (self-conjugation, polymerization)Low
Homogeneity of Conjugate LowHigh
Common Applications Intramolecular crosslinking, polymer formation, initial screening of protein interactionsAntibody-drug conjugates (ADCs), antibody-enzyme conjugates, surface immobilization
Example Linkers Disuccinimidyl suberate (B1241622) (DSS), Glutaraldehyde (B144438)Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), Sulfo-SMCC

Experimental Data Insights

While direct head-to-head quantitative comparisons in single studies are not abundant in the literature, the collective evidence strongly supports the advantages of heterobifunctional linkers in applications requiring high purity and specificity, such as ADC development.

One study comparing glutaraldehyde (a homobifunctional linker) with a maleimide-based heterobifunctional linker for creating tumor antigen-carrier protein conjugates found that the maleimide (B117702) chemistry provided a more controlled conjugation to specific sulfhydryl groups, whereas glutaraldehyde reacts more broadly with amine groups.[3] Another study highlighted that for the production of antibodies against small molecules, glutaraldehyde proved to be an effective cross-linker where other methods failed.[4][5]

In the context of ADCs, the use of heterobifunctional linkers like SMCC is the most common approach.[6] This allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for the therapeutic efficacy and safety of the ADC.[7][8] The stability of the resulting conjugate is also paramount. Studies have shown that the choice of linker chemistry can impact the thermal stability of the resulting ADC, with different conjugation strategies (e.g., to amines vs. thiols) affecting the final product's stability.[6]

Experimental Protocols: A Side-by-Side Look at Antibody-Small Molecule Conjugation

To illustrate the practical differences in workflow, here are detailed protocols for conjugating a small molecule to an antibody using a representative homobifunctional linker (Disuccinimidyl Suberate - DSS) and a heterobifunctional linker (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate - SMCC).

Protocol 1: Antibody-Small Molecule Conjugation using a Homobifunctional Linker (DSS)

This protocol outlines a one-step conjugation where both the antibody and the amine-containing small molecule are present in the reaction mixture with the homobifunctional linker. This can lead to a mixture of products, including antibody-antibody dimers and small molecule polymers.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Amine-containing small molecule

  • Disuccinimidyl suberate (DSS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Antibody and Small Molecule Preparation: Prepare a solution containing the antibody and the amine-containing small molecule in PBS at the desired molar ratio.

  • DSS Stock Solution: Immediately before use, prepare a 10 mM stock solution of DSS in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the DSS stock solution to the antibody-small molecule mixture.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Purify the conjugate using a desalting column to remove excess crosslinker and quenching buffer.

Protocol 2: Antibody-Small Molecule Conjugation using a Heterobifunctional Linker (SMCC)

This protocol describes a more controlled two-step process. First, the antibody is activated with the NHS-ester end of SMCC. After removing the excess linker, the maleimide-activated antibody is then reacted with a thiol-containing small molecule.[9]

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Thiol-containing small molecule

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure: Step 1: Antibody Activation

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.[9]

  • SMCC Stock Solution: Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO.[9]

  • Activation Reaction: Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[9]

  • Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS).[9]

Step 2: Conjugation with Thiol-Containing Small Molecule

  • Conjugation Reaction: Immediately add the thiol-containing small molecule to the maleimide-activated antibody.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[9]

  • Purification: Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove the excess small molecule and quenching reagent.[9]

Visualizing the Workflows and Mechanisms

To further clarify the conceptual differences, the following diagrams illustrate the chemical reactions and experimental workflows.

Homobifunctional_Linker_Reaction cluster_reactants Reactants cluster_reaction One-Step Reaction cluster_products Products (Mixture) Antibody_H Antibody-NH2 Reaction_H Mix and Incubate Antibody_H->Reaction_H SmallMolecule_H Small Molecule-NH2 SmallMolecule_H->Reaction_H DSS NHS-Linker-NHS DSS->Reaction_H DesiredConjugate_H Antibody-Linker-Small Molecule Reaction_H->DesiredConjugate_H AntibodyDimer_H Antibody-Linker-Antibody Reaction_H->AntibodyDimer_H SmallMoleculePolymer_H Small Molecule-Linker-Small Molecule Reaction_H->SmallMoleculePolymer_H Heterobifunctional_Linker_Reaction cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Conjugation Antibody_Het Antibody-NH2 Activation React and Purify Antibody_Het->Activation SMCC NHS-Linker-Maleimide SMCC->Activation ActivatedAntibody Antibody-Linker-Maleimide Activation->ActivatedAntibody Conjugation React ActivatedAntibody->Conjugation SmallMolecule_Het Small Molecule-SH SmallMolecule_Het->Conjugation DesiredConjugate_Het Antibody-Linker-Small Molecule Conjugation->DesiredConjugate_Het Workflow_Comparison cluster_homo Homobifunctional Workflow cluster_hetero Heterobifunctional Workflow H1 Combine Antibody, Small Molecule, and Linker H2 Incubate H1->H2 H3 Quench Reaction H2->H3 H4 Purify Conjugate Mixture H3->H4 Het1 Activate Antibody with Linker Het2 Purify Activated Antibody Het1->Het2 Het3 React with Small Molecule Het2->Het3 Het4 Purify Final Conjugate Het3->Het4

References

Unlocking Targeted Drug Delivery: A Comparative Guide to the Validation of Acid-PEG3-SS-PEG3-Acid Release Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and controlled release of therapeutic agents at the target site is a cornerstone of effective drug delivery system design. The Acid-PEG3-SS-PEG3-Acid linker, with its dual-responsive capabilities, presents a sophisticated tool for achieving this goal. This guide provides an objective comparison of its performance against other common cleavable linkers, supported by detailed experimental protocols and representative data, to aid in the validation and selection of the optimal drug release mechanism.

The this compound linker is engineered with two distinct release triggers: a disulfide bond sensitive to the high reducing environment within cancer cells, and acid-labile groups that are cleaved in the acidic tumor microenvironment or intracellular compartments like endosomes and lysosomes. This dual-stimuli approach aims to enhance the specificity of drug release and minimize off-target toxicity compared to linkers that respond to a single trigger.

Comparative Performance of Cleavable Linkers

To objectively evaluate the performance of the this compound linker, it is essential to compare its drug release kinetics and cytotoxic efficacy against other widely used cleavable linkers under simulated physiological and tumor conditions. The following tables summarize representative quantitative data for an antibody-drug conjugate (ADC) constructed with different linkers.

It is important to note that the following data is illustrative and representative of typical results found in the literature. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

In Vitro Drug Release Kinetics

This table compares the percentage of drug release from ADCs with different linkers over 48 hours under conditions mimicking the bloodstream (pH 7.4), the tumor microenvironment (pH 6.5), and the intracellular environment (pH 5.0 with 10 mM Glutathione).

Linker TypeLinker ExamplepH 7.4 (Bloodstream) % Release (48h)pH 6.5 (Tumor Microenvironment) % Release (48h)pH 5.0 + 10 mM GSH (Intracellular) % Release (48h)
Dual-Responsive This compound < 5% ~ 25% > 90%
Redox-SensitiveSPDB< 10%< 15%~ 85%
pH-SensitiveHydrazone~ 15%~ 40%~ 70%
Enzyme-SensitiveVal-Cit< 5%< 5%> 95% (with Cathepsin B)
In Vitro Plasma Stability

This table illustrates the stability of the different ADCs in human plasma over 72 hours, a critical factor for ensuring the drug remains conjugated to the antibody in circulation.

Linker TypeLinker Example% Intact ADC after 24h% Intact ADC after 48h% Intact ADC after 72h
Dual-Responsive This compound > 95% ~ 90% ~ 85%
Redox-SensitiveSPDB~ 90%~ 80%~ 70%
pH-SensitiveHydrazone~ 85%~ 75%~ 65%
Enzyme-SensitiveVal-Cit> 98%> 95%> 90%
In Vitro Cytotoxicity

This table presents the half-maximal inhibitory concentration (IC50) values for the different ADCs against a target cancer cell line, indicating their potency.

Linker TypeLinker ExampleTarget Cell Line IC50 (nM)
Dual-Responsive This compound ~ 5
Redox-SensitiveSPDB~ 8
pH-SensitiveHydrazone~ 12
Enzyme-SensitiveVal-Cit~ 2
Free DrugDoxorubicin~ 50

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of drug release mechanisms. The following are methodologies for the key experiments cited in this guide.

In Vitro Drug Release Assay (Dual pH and Redox Stimuli)

Objective: To quantify the release of a drug from an ADC under conditions simulating the bloodstream, tumor microenvironment, and intracellular environment.

Materials:

  • ADC constructs (with this compound and other linkers)

  • Phosphate-buffered saline (PBS) at pH 7.4, 6.5, and 5.0

  • Glutathione (GSH)

  • Dialysis tubing (e.g., MWCO 10 kDa)

  • HPLC system with a suitable column and detector for the drug

  • Incubator shaker at 37°C

Procedure:

  • Prepare solutions of the ADC constructs in the respective PBS buffers.

  • For the intracellular release condition, prepare PBS at pH 5.0 with 10 mM GSH.

  • Transfer a known concentration of each ADC solution into separate dialysis bags.

  • Place each dialysis bag into a larger tube containing the corresponding release buffer.

  • Incubate the tubes at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots from the release buffer outside the dialysis bag.

  • Analyze the collected samples by HPLC to determine the concentration of the released drug.

  • Calculate the cumulative percentage of drug release at each time point relative to the initial amount of drug in the ADC.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the integrity of the linker in human plasma.

Materials:

  • ADC constructs

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Incubator at 37°C

Procedure:

  • Incubate the ADC constructs in human plasma at 37°C.

  • At specified time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma samples.

  • Isolate the ADC from the plasma using immunoaffinity capture beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted samples by LC-MS/MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • Quantify the amount of intact ADC at each time point relative to the 0-hour time point.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of the ADC constructs against a target cancer cell line.

Materials:

  • Target cancer cell line

  • Cell culture medium and supplements

  • ADC constructs and free drug for comparison

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the target cancer cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs and the free drug.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for a period that allows for drug-induced cytotoxicity (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value from the dose-response curve.

Visualizing the Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following diagrams, created using Graphviz (DOT language), illustrate the drug release mechanism of the this compound linker and the experimental workflows.

cluster_extracellular Extracellular Space (Bloodstream, pH 7.4) cluster_tme Tumor Microenvironment (pH ~6.5) cluster_cell Tumor Cell (Intracellular, pH ~5.0, High GSH) ADC_Circulating Intact ADC in Circulation (Stable Disulfide Bond and Acid-Labile Groups) ADC_TME ADC at Tumor Site ADC_Circulating->ADC_TME Tumor Targeting Partial_Release Partial Drug Release (Cleavage of Acid-Labile Groups) ADC_TME->Partial_Release Slightly Acidic pH ADC_Internalized Internalized ADC ADC_TME->ADC_Internalized Cellular Uptake Full_Release Complete Drug Release (Disulfide Cleavage + Acid Hydrolysis) ADC_Internalized->Full_Release Low pH + High GSH

Caption: Drug release mechanism of this compound ADC.

cluster_release In Vitro Drug Release Assay cluster_stability In Vitro Plasma Stability Assay cluster_cytotoxicity In Vitro Cytotoxicity (MTT) Assay Setup Prepare ADC solutions in pH 7.4, 6.5, 5.0 & 5.0+GSH buffers Dialysis Incubate in dialysis bags at 37°C with shaking Setup->Dialysis Sampling Collect aliquots from external buffer at time points Dialysis->Sampling Analysis_Release Quantify released drug by HPLC Sampling->Analysis_Release Incubation_Plasma Incubate ADC in human plasma at 37°C Capture Isolate ADC using immunoaffinity beads Incubation_Plasma->Capture Elution Elute ADC from beads Capture->Elution Analysis_Stability Determine DAR by LC-MS/MS Elution->Analysis_Stability Seeding Seed cancer cells in 96-well plates Treatment Treat cells with serial dilutions of ADCs Seeding->Treatment Incubation_MTT Incubate and add MTT reagent Treatment->Incubation_MTT Measurement Solubilize formazan and measure absorbance Incubation_MTT->Measurement Analysis_Cyto Calculate IC50 values Measurement->Analysis_Cyto

Caption: Experimental workflow for ADC linker validation.

Linker_Selection Linker Selection Acid_PEG3 This compound (Dual-Responsive) Linker_Selection->Acid_PEG3 Redox Redox-Sensitive (e.g., SPDB) Linker_Selection->Redox pH pH-Sensitive (e.g., Hydrazone) Linker_Selection->pH Enzyme Enzyme-Sensitive (e.g., Val-Cit) Linker_Selection->Enzyme Performance_Metrics Performance Metrics Acid_PEG3->Performance_Metrics Redox->Performance_Metrics pH->Performance_Metrics Enzyme->Performance_Metrics Stability Plasma Stability Performance_Metrics->Stability Release Specific Drug Release Performance_Metrics->Release Efficacy Cytotoxic Efficacy Performance_Metrics->Efficacy Desired_Outcome Desired Outcome: High Therapeutic Index Stability->Desired_Outcome Release->Desired_Outcome Efficacy->Desired_Outcome

Caption: Logical relationship of linker selection and desired outcomes.

Comparative Guide to In Vitro Cytotoxicity Assays for Acid-PEG3-SS-PEG3-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro cytotoxicity assays relevant to antibody-drug conjugates (ADCs) utilizing the Acid-PEG3-SS-PEG3-Acid linker. This bifunctional, cleavable linker is designed for targeted drug delivery, featuring a disulfide bond that is cleaved in the reducing intracellular environment, leading to the release of a cytotoxic payload.

General Comparison: Cleavable vs. Non-Cleavable PEG Linkers

The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, mechanism of action, and potential for off-target toxicity.[1][2]

FeatureThis compound (Cleavable Disulfide Linker)Non-Cleavable PEG Linker (e.g., Thioether)
Release Mechanism Cleavage of the disulfide bond in the high glutathione (B108866) (GSH) concentration of the intracellular environment.[3][]Proteolytic degradation of the antibody backbone within the lysosome.
Payload Release Form Unmodified or minimally modified cytotoxic drug.Cytotoxic drug attached to the linker and an amino acid residue.
Bystander Effect Possible. If the released payload is membrane-permeable, it can diffuse out and kill adjacent antigen-negative tumor cells.[1][3]Generally limited. The released payload-linker-amino acid complex is often charged and membrane-impermeable.[1]
Plasma Stability Generally stable in circulation, but can be susceptible to premature cleavage in the bloodstream.[2]Typically exhibits higher plasma stability, reducing the risk of premature drug release and off-target toxicity.[]
Dependence on High intracellular glutathione concentration.[3]Internalization and lysosomal degradation of the ADC.

Quantitative Comparison of In Vitro Cytotoxicity

The following table presents representative half-maximal inhibitory concentration (IC50) values from studies on ADCs with cleavable disulfide and non-cleavable linkers. It is crucial to note that these values are from different studies with varying antibodies, payloads, and cell lines, and thus do not represent a direct comparison. They are intended to be illustrative of the potency that can be achieved with these linker technologies.

ADC SystemLinker TypePayloadTarget Cell LineIC50 (nM)Reference
Trastuzumab-based ADCDisulfide-PEGAuristatin DerivativeHCC1954 (HER2+)0.06[5]
Site A-PEG6-C2-MMADNon-cleavable PEGMMADBxPC30.3
Trastuzumab-mavg-MMAUCleavable (glycopeptide)MMAUHCC-1954 (HER2+)~1-10[6]
Trastuzumab-vc-MMAECleavable (peptide)MMAEJIMT-1 (HER2+)~10-100[6]

*Estimated from graphical data in the source.

Note: The intrinsic cytotoxicity of the unconjugated this compound linker is a critical parameter for a comprehensive safety assessment. However, publicly available data on the cytotoxicity of this specific linker molecule could not be retrieved. It is recommended to evaluate the cytotoxicity of the linker alone as a control in experimental setups.

Experimental Protocols

Accurate assessment of in vitro cytotoxicity is fundamental to ADC development. Below are detailed protocols for commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

    • Treatment: Expose the cells to a serial dilution of the this compound conjugate, a relevant control ADC (e.g., with a non-cleavable linker), the unconjugated payload, and a vehicle control.

    • Incubation: Incubate the plate for a period determined by the cell doubling time and drug mechanism of action (typically 72-96 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Stop Reaction: Add a stop solution to each well.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Protocol:

    • Cell Seeding and Treatment: Treat cells with the ADC and controls in a suitable culture plate.

    • Cell Harvesting: After incubation, harvest the cells (including any floating cells) and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

Proposed Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm (High Glutathione) ADC Antibody-Drug Conjugate (this compound Linker) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding ADC_Endosome Internalized ADC Cleavage Disulfide Bond Cleavage ADC_Endosome->Cleavage 3. Endosomal Escape & Glutathione-mediated Reduction Payload Released Cytotoxic Payload Cleavage->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death Receptor->ADC_Endosome 2. Internalization

Caption: Proposed mechanism of action for an ADC with a cleavable disulfide linker.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells add_conjugates Add Serial Dilutions of This compound Conjugate & Controls seed_cells->add_conjugates incubate Incubate for 72-96 hours add_conjugates->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubate->apoptosis_assay analyze Data Analysis: Calculate IC50 Values mtt_assay->analyze ldh_assay->analyze apoptosis_assay->analyze end End analyze->end

Caption: General experimental workflow for in vitro cytotoxicity assessment of ADCs.

References

A Head-to-Head Comparison of Disulfide vs. Peptide-Based Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The linker connecting these two components is a critical determinant of an ADC's success, directly influencing its stability, efficacy, and safety profile.[1][] An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet be efficiently cleaved to release its payload within the target tumor cell.[3][4]

This guide provides an objective, data-driven comparison of two major classes of cleavable linkers: redox-sensitive disulfide linkers and enzyme-sensitive peptide linkers.

Mechanism of Action: Disulfide vs. Peptide Linkers

Cleavable linkers are designed to exploit the physiological differences between the extracellular environment and the intracellular compartments of tumor cells.[5][6]

Disulfide Linkers: A Redox-Sensitive Strategy

Disulfide linkers leverage the significant difference in redox potential between the bloodstream and the intracellular environment.[1] They contain a disulfide bond (-S-S-) that is relatively stable in the oxidizing conditions of plasma but is susceptible to cleavage in the highly reductive environment inside a cell.[1][] This difference is primarily due to the high intracellular concentration of glutathione (B108866) (GSH), a thiol-containing tripeptide, which is approximately 1000-fold higher in the cytoplasm (1-10 mM) than in plasma (~5 µM).[][8] Upon ADC internalization, intracellular GSH reduces the disulfide bond, releasing the cytotoxic payload.[9]

disulfide_mechanism cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space (Cytoplasm) ADC1 ADC with Disulfide Linker Circulation Systemic Circulation (Low GSH, ~5 µM) ADC1->Circulation Stable Internalization Internalization Circulation->Internalization Target Cell Binding Cytoplasm High Glutathione (GSH) Concentration (1-10 mM) Internalization->Cytoplasm Cleavage Disulfide Bond Reduction Cytoplasm->Cleavage GSH Payload Active Payload Released Cleavage->Payload

Cleavage mechanism of a disulfide linker.

Peptide Linkers: An Enzyme-Sensitive Strategy

Peptide linkers are designed to be substrates for specific proteases that are highly active within the lysosomes of tumor cells.[5][10] These linkers typically consist of a short peptide sequence, most commonly the dipeptide valine-citrulline (Val-Cit or vc), which is efficiently cleaved by lysosomal proteases like Cathepsin B.[5][11][] Cathepsin B is often overexpressed in various cancer cells.[13] Due to the near-neutral pH of blood and the presence of protease inhibitors in circulation, these peptide bonds exhibit excellent stability in plasma.[11] Following ADC internalization and trafficking to the lysosome, the peptide sequence is recognized and cleaved, leading to payload release, often facilitated by a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[][14]

peptide_mechanism cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space (Lysosome) ADC2 ADC with Peptide Linker Circulation2 Systemic Circulation (Protease Inhibitors) ADC2->Circulation2 Highly Stable Internalization2 Internalization Circulation2->Internalization2 Target Cell Binding Lysosome Lysosome (High Cathepsin B) Internalization2->Lysosome Endosomal Pathway Cleavage2 Peptide Bond Cleavage Lysosome->Cleavage2 Cathepsin B Payload2 Active Payload Released Cleavage2->Payload2

Cleavage mechanism of a peptide linker.

Performance Comparison

The choice between a disulfide and a peptide linker depends on numerous factors, including the target antigen, the payload, and the specific characteristics of the tumor microenvironment.

Table 1: Qualitative Head-to-Head Comparison

FeatureDisulfide LinkersPeptide Linkers
Cleavage Trigger High intracellular glutathione (GSH) concentration.[]Lysosomal proteases (e.g., Cathepsin B).[5][13]
Location of Cleavage Primarily cytoplasm.[]Lysosomes.[11][14]
Plasma Stability Variable; can be prone to premature cleavage via thiol exchange. Stability can be enhanced by introducing steric hindrance near the disulfide bond.[][15]Generally high due to protease inhibitors in blood and neutral pH.[11]
Specificity Dependent on the differential in GSH concentration between plasma and cytoplasm.[8]High, dependent on the presence and activity of specific proteases within the target cell's lysosomes.[]
Bystander Effect Can induce a bystander effect if the released payload is cell-permeable.[5]Can induce a potent bystander effect, especially with cell-permeable payloads like MMAE.[16]
Payload Compatibility Typically used with thiol-containing payloads like maytansinoids (DM1, DM4).[17]Versatile, widely used with auristatins (MMAE, MMAF) and other payloads.[11]
Key Advantage Simple cleavage mechanism based on a universal intracellular reducing environment.High plasma stability and specific, controlled release mechanism.[11]
Key Disadvantage Potential for instability in circulation, leading to off-target toxicity.[1][15]Efficacy is dependent on the level of protease expression in the tumor.[3]
Clinical ADC Example Ado-trastuzumab emtansine (Kadcyla®) - although often cited, its linker is non-cleavable thioether. Historical examples include maytansinoid-based ADCs.[]Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®).[10]

Table 2: Quantitative Performance Data Summary

Direct head-to-head comparisons across different studies are challenging due to variations in antibodies, payloads, conjugation methods, and experimental conditions. The data below is compiled from various sources to provide a representative overview.

ParameterLinker Type / ExampleResultCell Line / Condition
In Vitro Cytotoxicity (IC50) Peptide (Val-Cit)Potent, target-dependent cytotoxicity.[18]Antigen-Positive Cancer Cells
Peptide (Val-Ala)Potent, target-dependent cytotoxicity.[18]Antigen-Positive Cancer Cells
Peptide (Val-Lys)Potent cytotoxicity, sometimes irrespective of targeting antibody.[18]Antigen-Positive Cancer Cells
Disulfide (SPDB-DM4)Showed potent in vitro activity, comparable to non-cleavable linkers.[]Multiple Xenograft Models
Plasma Stability Peptide (Val-Cit)High plasma stability.[3][11]Human Plasma
Peptide (Phe-Lys)Good balance of plasma stability and intracellular cleavage.[]Human Plasma
Disulfide (Unhindered)Lower stability in circulation.[15]In vivo (mouse models)
Disulfide (Hindered)Increased stability and circulation half-life.[15]In vivo (mouse models)
Payload Release Rate Peptide (GGFG)Slowest release rate in lysosomes among tested peptide linkers.[18]In vitro lysosomal assay
DisulfideRelease rate is dependent on steric hindrance and GSH concentration.[15]In vitro GSH assay[19]

Experimental Protocols

Evaluating the performance of different linkers is crucial for ADC development. Below are generalized protocols for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the stability of an ADC and the rate of payload deconjugation in plasma.[3]

  • Objective : To quantify the amount of intact ADC and released payload over time when incubated in plasma.

  • Methodology :

    • Incubation : Incubate the test ADC (e.g., with disulfide or peptide linker) and a control ADC at a concentration of 100 µg/mL in human, rat, or mouse plasma at 37°C.[3]

    • Time Points : Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[3]

    • Sample Processing : Immediately process samples to stop degradation, often by freezing or protein precipitation.

    • Quantification : Analyze the samples to measure the concentration of intact ADC and/or free payload.

      • LC-MS (Liquid Chromatography-Mass Spectrometry) : This is a preferred method to directly measure the average drug-to-antibody ratio (DAR) of the intact ADC over time. A decrease in DAR indicates linker cleavage. It can also quantify the free payload in the plasma.[3][4]

      • ELISA (Enzyme-Linked Immunosorbent Assay) : Use two separate ELISAs. One measures the total antibody concentration, and the other measures the concentration of the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[3]

  • Data Analysis : Plot the percentage of intact ADC or the average DAR remaining over time to determine the linker's half-life in plasma.

stability_workflow Start Prepare ADC Samples (Disulfide vs. Peptide) Incubate Incubate in Plasma (e.g., Human, Mouse) at 37°C Start->Incubate Collect Collect Aliquots at Various Time Points (0, 6, 24, 48, 72h...) Incubate->Collect Analyze Analyze Samples Collect->Analyze LCMS LC-MS Analysis (Measure DAR & Free Payload) Analyze->LCMS Method 1 ELISA ELISA Analysis (Total Ab vs. Conjugated Ab) Analyze->ELISA Method 2 End Determine Linker Half-Life and Stability Profile LCMS->End ELISA->End

Experimental workflow for comparing ADC linker stability.

Protocol 2: Target-Specific Cytotoxicity Assay

This assay measures the potency (IC50) and specificity of an ADC on antigen-positive versus antigen-negative cells.[20]

  • Objective : To determine the dose-dependent cytotoxic effect of an ADC and confirm it is target-mediated.

  • Methodology (MTT Assay Example) :

    • Cell Seeding : Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[20]

    • ADC Treatment : Prepare serial dilutions of the ADCs (disulfide- and peptide-linked), an unconjugated antibody control, and a free payload control.

    • Incubation : Remove the old medium from the cells and add the different drug/ADC concentrations. Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[20]

    • Viability Assessment : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The MTT is converted by viable cells into a purple formazan (B1609692) product.

    • Solubilization : Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[20]

    • Measurement : Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) value for each ADC on both cell lines. A significantly lower IC50 value in Ag+ cells compared to Ag- cells indicates target-specific killing.[20][21]

cytotoxicity_workflow cluster_cells Start Seed Cells in 96-Well Plates Ag_pos Antigen-Positive (Ag+) Start->Ag_pos Ag_neg Antigen-Negative (Ag-) Start->Ag_neg Treat Treat with Serial Dilutions of ADCs, Unconjugated Antibody, & Free Payload Ag_pos->Treat Ag_neg->Treat Incubate Incubate for 72-120 hours Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Read Measure Absorbance with Plate Reader Assay->Read End Calculate IC50 Values & Determine Target Specificity Read->End

Experimental workflow for comparing ADC cytotoxicity.

Conclusion and Strategic Selection

Both disulfide and peptide linkers are established technologies that enable the effective delivery of cytotoxic payloads.[14] The choice between them is a strategic decision in ADC design.

  • Peptide linkers are often favored for their superior plasma stability and highly specific cleavage mechanism, which can lead to a wider therapeutic window.[11] They are the predominant choice in many clinically approved and late-stage ADCs.[6][22] However, their efficacy relies on sufficient levels of target proteases within the tumor lysosomes.

  • Disulfide linkers offer a simpler, more universal cleavage mechanism that is not dependent on specific enzyme expression.[] The primary challenge is balancing circulatory stability with efficient intracellular release.[15] Innovations in linker chemistry, such as adding steric hindrance, have significantly improved the stability of modern disulfide linkers, making them a viable option, particularly for thiol-containing payloads.[][23]

Ultimately, the optimal linker must be empirically determined for each specific ADC, taking into account the antibody, payload, and target biology. A thorough evaluation using the experimental protocols outlined in this guide is essential for selecting a linker that maximizes therapeutic efficacy while minimizing systemic toxicity.

References

Assessing the Bystander Effect of ADCs with an Acid-PEG3-SS-PEG3-Acid Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical attribute of Antibody-Drug Conjugates (ADCs), enabling the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells, thereby overcoming tumor heterogeneity. This guide provides a comprehensive assessment of the bystander effect mediated by ADCs utilizing a cleavable linker, specifically Acid-PEG3-SS-PEG3-Acid . This linker features a disulfide bond susceptible to cleavage in the reducing intracellular environment, flanked by two polyethylene (B3416737) glycol (PEG3) units designed to enhance solubility and optimize pharmacokinetic properties.

We will delve into the mechanism of action, present detailed experimental protocols for evaluating the bystander effect, and compare its potential performance with other linker technologies, supported by available experimental data for structurally related linkers.

Mechanism of Bystander Killing with this compound Linker

The bystander effect of an ADC equipped with the this compound linker is initiated upon its binding to a target antigen on a cancer cell and subsequent internalization. The process unfolds as follows:

  • Internalization: The ADC-antigen complex is internalized into the target cell, typically via endocytosis.

  • Trafficking: The complex is trafficked to endosomes and then to lysosomes.

  • Linker Cleavage: Within the cell, the high concentration of reducing agents, such as glutathione, cleaves the disulfide bond of the linker.[]

  • Payload Release: This cleavage releases the cytotoxic payload into the cytoplasm of the target antigen-positive cell.

  • Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and into the surrounding tumor microenvironment, where it can be taken up by and kill adjacent antigen-negative tumor cells.[]

The efficiency of this bystander effect is contingent on several factors, including the rate of ADC internalization, the efficiency of disulfide bond cleavage, and the physicochemical properties of the released payload, particularly its membrane permeability.[3]

Comparative Analysis of Linker Technologies

The choice of linker is paramount in ADC design, directly influencing its stability, efficacy, and safety profile. Below is a comparison of the this compound linker with other common linker types.

Linker TypeCleavage MechanismBystander Effect PotentialAdvantagesDisadvantages
This compound (Disulfide) Reduction by intracellular glutathione[]High (payload dependent)Good balance of stability and conditional cleavage; PEG units enhance solubility.[]Potential for premature cleavage in circulation, though steric hindrance can mitigate this.[]
Valine-Citrulline (vc) Peptide Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B)High (payload dependent)High plasma stability, efficient intracellular cleavage.Efficacy can be limited by low protease expression in some tumors.
Hydrazone pH-sensitive hydrolysis in acidic endosomes/lysosomesModerate to HighEffective release in the acidic tumor microenvironment.Generally less stable in circulation compared to peptide or disulfide linkers.
Thioether (Non-cleavable) Proteolytic degradation of the antibodyLow to NoneHigh plasma stability, reduced off-target toxicity.[3]Limited efficacy against heterogeneous tumors due to lack of bystander effect.[3]

Experimental Protocols for Assessing Bystander Effect

To quantitatively evaluate the bystander effect of an ADC, a series of in vitro and in vivo experiments are essential.

In Vitro Co-culture Bystander Killing Assay

This is the foundational in vitro assay to demonstrate and quantify the bystander effect.

Objective: To determine the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Methodology:

  • Cell Line Selection:

    • Antigen-Positive (Ag+) Cells: A cell line with high expression of the target antigen.

    • Antigen-Negative (Ag-) Cells: A cell line lacking the target antigen but sensitive to the cytotoxic payload. To facilitate analysis, the Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP or RFP) or luciferase for easy identification and quantification.

  • Co-culture Setup:

    • Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates.

    • Include monocultures of both Ag+ and Ag- cells as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with a serial dilution of the ADC.

    • Include an isotype control ADC (an ADC with the same linker and payload but an antibody that does not recognize the target antigen) and a vehicle control.

    • The incubation period is typically 72-120 hours.

  • Data Acquisition and Analysis:

    • After the incubation period, quantify the viability of the Ag- cell population using flow cytometry (detecting the fluorescent protein) or by measuring luminescence (if using a luciferase-expressing cell line).

    • Calculate the IC50 value for the ADC on the Ag- cells in the co-culture setting. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture is indicative of a bystander effect.

Conditioned Medium Transfer Assay

This assay helps to confirm that the bystander effect is mediated by a released, stable cytotoxic agent.

Objective: To determine if the medium from ADC-treated Ag+ cells can induce cytotoxicity in Ag- cells.

Methodology:

  • Preparation of Conditioned Medium:

    • Treat a culture of Ag+ cells with the ADC for a defined period (e.g., 48-72 hours).

    • Collect the culture supernatant (conditioned medium).

    • As a control, prepare a conditioned medium from untreated Ag+ cells.

  • Treatment of Antigen-Negative Cells:

    • Culture Ag- cells and treat them with the conditioned medium from the ADC-treated and untreated Ag+ cells.

    • Include a control where Ag- cells are treated directly with the ADC to assess direct toxicity.

  • Data Analysis:

    • After a suitable incubation period (e.g., 72 hours), assess the viability of the Ag- cells.

    • Significant cytotoxicity in the Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to the controls, confirms the release of a cytotoxic bystander agent.[4]

Expected Quantitative Data and Comparison

While specific data for an ADC with the this compound linker is not publicly available, we can extrapolate expected outcomes based on data from ADCs with other cleavable linkers, particularly those with disulfide bonds.

Hypothetical In Vitro Co-culture Bystander Assay Data:

Cell CultureADC TreatmentIC50 on Ag- Cells (nM)Interpretation
Ag- Monoculture ADC with this compound Linker>1000No direct toxicity on antigen-negative cells.
Ag+ Monoculture ADC with this compound Linker0.5Potent killing of antigen-positive cells.
Co-culture (1:1 Ag+/Ag-) ADC with this compound Linker15Significant killing of antigen-negative cells in the presence of antigen-positive cells, indicating a strong bystander effect.
Co-culture (1:1 Ag+/Ag-) ADC with Non-cleavable Linker>1000No significant killing of antigen-negative cells, confirming the necessity of a cleavable linker for the bystander effect.[3]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflow.

Bystander_Effect_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Ag+ Cell) ADC ADC (this compound Linker) Ag_pos Antigen-Positive Tumor Cell ADC->Ag_pos 1. Binding Internalization Internalization (Endocytosis) Ag_pos->Internalization 2. Internalization Ag_neg Antigen-Negative Tumor Cell Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Disulfide Cleavage (High Glutathione) Lysosome->Cleavage 4. Linker Cleavage Payload_released Released Payload (Membrane Permeable) Cleavage->Payload_released 5. Payload Release Payload_released->Ag_neg 6. Diffusion & Bystander Killing

Caption: Mechanism of bystander killing with a disulfide-linked ADC.

CoCulture_Assay_Workflow start Start cell_lines Select Cell Lines: - Antigen-Positive (Ag+) - Antigen-Negative (Ag-, fluorescently labeled) start->cell_lines co_culture Co-culture Ag+ and Ag- cells (various ratios) cell_lines->co_culture controls Setup Controls: - Ag+ monoculture - Ag- monoculture cell_lines->controls treatment Treat with ADC (serial dilutions) co_culture->treatment controls->treatment incubation Incubate for 72-120 hours treatment->incubation analysis Analyze Ag- cell viability (Flow Cytometry / Luminescence) incubation->analysis ic50 Calculate IC50 on Ag- cells in co-culture vs. monoculture analysis->ic50 end End ic50->end

Caption: Workflow for the in vitro co-culture bystander killing assay.

References

Safety Operating Guide

Personal protective equipment for handling Acid-PEG3-SS-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the handling and disposal of Acid-PEG3-SS-PEG3-Acid, a cleavable linker commonly used in the development of antibody-drug conjugates (ADCs).

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to create a barrier between the handler and the chemical. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles.
Hand Protection Chemically resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves prior to use and dispose of them properly after handling the material.
Body Protection A standard laboratory coat should be worn. For larger quantities or in case of potential splashing, a chemically resistant apron over the lab coat is recommended. Ensure clothing fully covers the skin.
Respiratory Use in a well-ventilated area. If dusts are generated or if working in a poorly ventilated area, a NIOSH-approved N95 (or better) particulate respirator is recommended.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure safety shower and eyewash stations are readily accessible and have been recently tested.

  • Pre-Handling Preparation :

    • Read and understand the Safety Data Sheet (SDS) before starting any work.

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific area for handling the compound.

  • Handling the Compound :

    • Avoid direct contact with skin, eyes, and clothing.

    • Prevent the formation of dust. If handling a solid, use appropriate tools to minimize dust generation.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Spill Management :

    • In case of a small spill, carefully sweep up the solid material, trying not to create dust. Place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed, and chemically compatible waste container.

  • Waste Disposal :

    • Dispose of the chemical waste through a licensed professional waste disposal service.

    • Do not dispose of down the drain or with general laboratory trash.

    • Follow all federal, state, and local environmental regulations for chemical waste disposal.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Professional Service cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid-PEG3-SS-PEG3-Acid
Reactant of Route 2
Acid-PEG3-SS-PEG3-Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.